molecular formula C12H26N2O2 B1379788 tert-butyl N-[6-(methylamino)hexyl]carbamate CAS No. 1013915-06-4

tert-butyl N-[6-(methylamino)hexyl]carbamate

Cat. No.: B1379788
CAS No.: 1013915-06-4
M. Wt: 230.35 g/mol
InChI Key: ZNZSUZGLIJORGM-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(methylamino)hexyl]carbamate is a valuable Boc-protected N-methylalkylamine serving as a critical chemical linchpin in organic and medicinal chemistry research. This compound is primarily employed as a versatile building block for synthesizing more complex molecules, leveraging its differentiated amine groups for selective conjugation . Its structure is particularly useful for constructing compounds containing both urea and thiourea groups, which are frameworks of high interest in drug discovery . For instance, analogous Boc-protected amino compounds serve as key intermediates in the preparation of unsymmetrical diureas that are potent inhibitors of human soluble epoxide hydrolase (sEH), a target for developing non-opioid analgesics . The presence of the protected primary amine and the secondary N-methylamine on a flexible hexyl spacer allows researchers to use this molecule in structure-based design strategies to develop highly selective enzyme inhibitors . This facilitates the exploration of novel binding modes in therapeutic targets, such as in the design of selective CK2 kinase inhibitors that combine allosteric and ATP-competitive moieties . The Boc-protecting group is a standard feature that enables precise synthetic manipulation, helping to avoid the formation of side products and improving reaction yield and purity in the synthesis of target molecules . This makes this compound an indispensable intermediate for researchers focused on innovative projects in rational drug design and chemical biology.

Properties

IUPAC Name

tert-butyl N-[6-(methylamino)hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9-13-4/h13H,5-10H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZSUZGLIJORGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-[6-(methylamino)hexyl]carbamate: A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl N-[6-(methylamino)hexyl]carbamate (CAS Number: 1013915-06-4), a critical building block in the field of drug discovery and development. Primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule plays a pivotal role in the advancement of targeted protein degradation strategies. This document will delve into its chemical properties, synthesis, analytical characterization, and its paramount application in the design of novel therapeutics.

Introduction: The Rise of PROTACs and the Role of Linkers

The paradigm of small molecule drug discovery is expanding beyond simple inhibition of protein function. A revolutionary approach, targeted protein degradation, aims to eliminate disease-causing proteins entirely from the cellular environment. At the forefront of this strategy are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[1]

A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; its length, flexibility, and chemical nature are critical determinants of the efficacy and selectivity of the PROTAC.[3] this compound serves as a valuable precursor for a common type of PROTAC linker, offering a flexible six-carbon chain with a secondary amine for further functionalization.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for predicting its behavior in more complex molecules.

PropertyValueSource(s)
CAS Number 1013915-06-4[1]
Molecular Formula C12H26N2O2[1]
Molecular Weight 230.35 g/mol [1]
Physical Form Liquid[4]
Purity Typically ≥95%[4]
Storage Conditions Room temperature, sealed in a dry, dark place[4][5]
InChI Key ZNZSUZGLIJORGM-UHFFFAOYSA-N[4]

The structure features a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[4] This allows for selective reaction at the unprotected secondary methylamino group.

Synthesis and Purification: A Guided Protocol

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Methylation 1,6-Hexanediamine 1,6-Hexanediamine N-Boc-1,6-hexanediamine N-Boc-1,6-hexanediamine 1,6-Hexanediamine->N-Boc-1,6-hexanediamine Boc2O, Solvent Target_Molecule This compound N-Boc-1,6-hexanediamine->Target_Molecule Reductive Amination or Alkylation PROTAC_Synthesis Linker_Precursor tert-butyl N-[6-(methylamino) hexyl]carbamate Deprotection Boc Deprotection (e.g., TFA) Linker_Precursor->Deprotection Free_Amine_Linker H₂N-(CH₂)₆-NHMe Deprotection->Free_Amine_Linker Coupling_1 Couple to E3 Ligase Ligand Free_Amine_Linker->Coupling_1 Intermediate_1 E3 Ligand - Linker Coupling_1->Intermediate_1 Coupling_2 Couple to POI Ligand Intermediate_1->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC

Sources

"tert-butyl N-[6-(methylamino)hexyl]carbamate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl N-[6-(methylamino)hexyl]carbamate

Executive Summary

This compound is a bifunctional organic compound of significant interest in contemporary medicinal chemistry and drug discovery. Structurally, it is an aliphatic hexane chain functionalized with a secondary methylamino group at one terminus and a primary amine protected by a tert-butoxycarbonyl (Boc) group at the other. This unique architecture renders it an invaluable building block and linker molecule, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its design allows for the selective, sequential modification of its two distinct amine functionalities, a critical feature for the multi-step construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, reactivity profile, key applications, and essential handling information for researchers and drug development professionals.

Introduction and Strategic Importance

In the landscape of modern synthetic chemistry, molecules that offer controlled, site-selective reactivity are paramount. This compound (CAS No. 1013915-06-4) emerges as a quintessential example of such a strategic intermediate.[1][2] Its core utility stems from the orthogonal nature of its two nitrogen centers:

  • A Nucleophilic Secondary Amine: The terminal methylamino group is readily available for standard chemical transformations such as acylation, amide bond formation, reductive amination, and alkylation.

  • A Masked Primary Amine: The second amine is protected by the acid-labile Boc group. This protecting group is stable under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic conditions) but can be removed cleanly under acidic treatment, typically with trifluoroacetic acid (TFA), to liberate the primary amine for subsequent reactions.[3]

This differential reactivity is the cornerstone of its application as a heterobifunctional linker. It provides a synthetic "handle" to first conjugate one part of a molecule to the methylamino end, and then, after deprotection, attach a second molecular entity to the newly revealed primary amine, offering precise control over the final molecular assembly.

Physicochemical and Structural Properties

Accurate characterization is fundamental to the effective use of any chemical reagent. The key properties of this compound are summarized below.

Structural Diagram

Caption: Chemical structure of this compound.

Data Summary Table
PropertyValueSource(s)
CAS Number 1013915-06-4[1][2]
Molecular Formula C₁₂H₂₆N₂O₂[1][2][4]
Molecular Weight 230.35 g/mol [1][2]
Physical Form Liquid
Purity ≥95% (typical)
Predicted Boiling Point 330.9 ± 25.0 °C[3]
Predicted Density 0.929 ± 0.06 g/cm³[3]
InChI Key ZNZSUZGLIJORGM-UHFFFAOYSA-N[4]
SMILES CC(C)(C)OC(=O)NCCCCCCNC[4]

Synthesis and Purification Protocol

While several synthetic routes are viable, a robust and reproducible method involves the nucleophilic substitution of a Boc-protected bromohexane precursor with methylamine. This approach offers high yields and straightforward purification.

Hypothetical Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Reactant1 tert-Butyl (6-bromohexyl)carbamate Step1 Combine reactants in a polar aprotic solvent (e.g., THF, DMF) Reactant1->Step1 Reactant2 Methylamine (solution in THF/EtOH or gas) Reactant2->Step1 Step2 Stir at elevated temperature (e.g., 50-70 °C) in a sealed vessel Step1->Step2 Step3 Monitor reaction progress via TLC or LC-MS Step2->Step3 Workup1 Solvent evaporation under reduced pressure Step3->Workup1 Workup2 Aqueous workup (e.g., extraction with EtOAc from basic aq. solution) Workup1->Workup2 Workup3 Dry organic layer (Na₂SO₄ or MgSO₄) Workup2->Workup3 Purify Purification by column chromatography (Silica gel, DCM/MeOH gradient) Workup3->Purify FinalProduct This compound Purify->FinalProduct

Caption: Proposed workflow for the synthesis and purification.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of tert-butyl (6-bromohexyl)carbamate (1.0 eq) in tetrahydrofuran (THF, 0.2 M) within a pressure-rated sealed vessel, add a solution of methylamine (3.0-5.0 eq, typically 40% in H₂O or 2.0 M in THF).

    • Causality: Using an excess of methylamine drives the reaction to completion and minimizes the formation of dialkylated byproducts. The sealed vessel is necessary to contain the volatile methylamine, especially when heating.

  • Reaction Execution: Seal the vessel and stir the mixture at 60 °C for 12-24 hours.

    • Causality: Heating accelerates the Sₙ2 reaction between the primary alkyl bromide and methylamine.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase such as 10% methanol in dichloromethane (DCM) or by LC-MS.

  • Work-up: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine. Redissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Causality: The basic wash removes any hydrobromide salts that may have formed, ensuring the product is in its free base form for purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in DCM.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a liquid (typically a colorless to pale yellow oil). Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Key Transformations

The synthetic value of this compound lies in its predictable reactivity, centered around the Boc-protecting group.

Boc-Group Deprotection

The primary transformation is the removal of the Boc group to unmask the primary amine, which is essential for its use as a linker.

Protocol for Boc Deprotection:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C (ice bath).

    • Causality: TFA is a strong acid that efficiently cleaves the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and carbamic acid, which decarboxylates to the free amine. Performing the addition at 0 °C controls the initial exotherm.

  • Reaction Execution: Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the TFA salt of the diamine. To obtain the free diamine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ or add a base like triethylamine until the pH is >9, then extract.

Applications in Research and Development

The principal application of this molecule is as a flexible, aliphatic linker in the synthesis of PROTACs.[1]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] A PROTAC's general structure consists of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them.

This compound is an ideal precursor for the linker component. Its hexyl chain provides optimal length and flexibility to allow the two bound proteins (target and E3 ligase) to interact effectively within the cell.

PROTAC_Logic node_linker Free Methylamino Group This compound (Linker Precursor) Boc-Protected Amino Group node_step1 Step 1: Couple Target Ligand node_linker:f0->node_step1 node_step2 Step 2: Deprotect node_step1->node_step2 node_step3 Step 3: Couple E3 Ligase Ligand node_step2->node_step3 node_protac Final PROTAC Molecule node_step3->node_protac node_target Target Protein Ligand node_target->node_step1 node_ligase E3 Ligase Ligand node_ligase->node_step3

Caption: Logical role as a bifunctional linker in PROTAC synthesis.

The synthesis strategy is as follows:

  • The free methylamino group is coupled to a carboxylic acid on the target protein ligand (or a derivative) via standard amide bond formation (e.g., using HATU or EDC/HOBt).

  • The Boc group is removed using TFA as described above.

  • The newly exposed primary amine is then coupled to the E3 ligase ligand to complete the synthesis of the final PROTAC.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is crucial to ensure laboratory safety.

  • Hazard Identification: This compound is classified as hazardous. It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The signal word is "Danger".

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] It should be kept under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.

Spectral Data Analysis (Expected)

While a specific spectrum is best obtained from the supplier's Certificate of Analysis, the expected NMR signals provide a reliable method for structural confirmation.

  • ¹H NMR (in CDCl₃):

    • δ ~2.45 ppm (s, 3H): Singlet corresponding to the three protons of the N-CH₃ group.

    • δ ~1.44 ppm (s, 9H): A strong singlet from the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

    • δ ~4.5-4.8 ppm (br s, 1H): A broad singlet for the carbamate N-H proton.

    • δ ~3.10 ppm (q, 2H): Quartet or triplet of triplets for the -CH₂ -NH-Boc methylene group.

    • δ ~2.60 ppm (t, 2H): Triplet for the -CH₂ -NHCH₃ methylene group.

    • δ ~1.2-1.6 ppm (m, 8H): A complex multiplet region for the four internal methylene groups of the hexyl chain.

  • ¹³C NMR (in CDCl₃):

    • δ ~156.0 ppm: Carbonyl carbon of the carbamate group (C =O).

    • δ ~79.0 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃).

    • δ ~28.4 ppm: Methyl carbons of the tert-butyl group (-C(CH₃ )₃).

    • δ ~36.0 ppm: Methyl carbon of the N-methyl group (-NHCH₃ ).

    • δ ~26.0 - 50.0 ppm: A series of signals corresponding to the six methylene carbons of the hexyl chain.

Conclusion

This compound is a strategically designed synthetic intermediate whose value is defined by its bifunctional and orthogonally protected nature. Its role as a flexible linker is particularly crucial in the rapidly advancing field of targeted protein degradation via PROTACs. A thorough understanding of its properties, synthesis, and reactivity allows researchers to leverage this molecule's full potential in the construction of complex, biologically active compounds, thereby accelerating progress in drug discovery and chemical biology.

References

  • PubChem. (n.d.). tert-butyl N-amino-N-(6-aminohexyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: tert-Butyl carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Université du Luxembourg. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • Google Patents. (2019). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-butyl N-[6-(methylamino)hexyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of tert-butyl N-[6-(methylamino)hexyl]carbamate, a valuable bifunctional molecule utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The strategic placement of a Boc-protected amine and a secondary methylamine allows for sequential, controlled functionalization, making it a key building block in medicinal chemistry and drug discovery.

Introduction to this compound

This compound (Molecular Formula: C₁₂H₂₆N₂O₂, Molecular Weight: 230.35 g/mol ) is a derivative of 1,6-hexanediamine.[1][2] One of the primary amino groups is protected by a tert-butoxycarbonyl (Boc) group, while the other is N-methylated. The Boc protecting group is favored in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[3] This differential protection allows for selective chemical modifications at either end of the hexyl spacer, a critical feature for the synthesis of complex molecules like PROTACs.[1][4]

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway for the synthesis of this compound involves a two-step sequence starting from the commercially available 1,6-hexanediamine.

  • Mono-Boc Protection of 1,6-Hexanediamine: The first step is the selective protection of one of the two primary amino groups of 1,6-hexanediamine with a Boc group to yield tert-butyl (6-aminohexyl)carbamate.

  • N-Methylation of tert-butyl (6-aminohexyl)carbamate: The second step involves the selective methylation of the remaining free primary amino group to afford the final product.

This strategy is advantageous as it utilizes a readily available starting material and employs well-established and reliable chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Methylation 1,6-Hexanediamine 1,6-Hexanediamine Intermediate tert-butyl (6-aminohexyl)carbamate 1,6-Hexanediamine->Intermediate (Boc)₂O, Solvent Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Final_Product This compound Intermediate->Final_Product Eschweiler-Clarke Reaction Reagents Formic Acid & Formaldehyde

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of tert-butyl (6-aminohexyl)carbamate (Mono-Boc Protection)

The key challenge in this step is to achieve selective mono-protection of the diamine, avoiding the formation of the di-protected byproduct. A common and effective method is to use a large excess of the diamine relative to the Boc-anhydride.[5] This statistical approach ensures that the concentration of the mono-protected product is low at any given time, thus minimizing its reaction with another molecule of Boc-anhydride. An alternative "one-pot" procedure involving the monoprotonation of the diamine has also been reported to be efficient.

Experimental Protocol: Mono-Boc Protection

This protocol is adapted from established procedures for the mono-Boc protection of diamines.[5][6][7]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1,6-HexanediamineC₆H₁₆N₂116.2058.0 g0.5 mol
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2521.8 g0.1 mol
Dichloromethane (DCM)CH₂Cl₂84.93400 mL-
Triethylamine (Et₃N)C₆H₁₅N101.1914.4 g0.1 mol
Deionized WaterH₂O18.02--
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-hexanediamine (58.0 g, 0.5 mol) and triethylamine (14.4 g, 0.1 mol) in 300 mL of dichloromethane (DCM).[6]

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in 100 mL of DCM.

  • Slowly add the di-tert-butyl dicarbonate solution dropwise to the stirred solution of 1,6-hexanediamine over a period of 1-2 hours at room temperature. The formation of a white precipitate may be observed.

  • Allow the reaction mixture to stir at room temperature overnight (16-18 hours).

  • Filter the reaction mixture to remove any solids.

  • Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, tert-butyl (6-aminohexyl)carbamate, is typically obtained as a colorless to pale yellow oil or a low-melting solid.[8] Further purification can be achieved by column chromatography on silica gel if necessary, though for many applications, the crude product is of sufficient purity for the next step.

Rationale for Experimental Choices:

  • Excess Diamine: Using a 5-fold excess of 1,6-hexanediamine statistically favors the formation of the mono-Boc-protected product.

  • Solvent: Dichloromethane is a suitable solvent as it dissolves the reactants and is relatively unreactive.

  • Base: Triethylamine is added to neutralize the tert-butoxycarbonyloxy anion formed during the reaction, driving the reaction to completion.

  • Work-up: The aqueous work-up removes the excess 1,6-hexanediamine and other water-soluble byproducts.

Part 2: Synthesis of this compound (N-Methylation)

For the N-methylation of the primary amine in tert-butyl (6-aminohexyl)carbamate, the Eschweiler-Clarke reaction is a classic and highly effective method.[9] This reaction utilizes formic acid and formaldehyde to methylate primary and secondary amines. A key advantage of this method is that it does not lead to the formation of quaternary ammonium salts.[9]

Experimental Protocol: N-Methylation (Eschweiler-Clarke Reaction)

This protocol is a generalized procedure for the Eschweiler-Clarke reaction, adapted for the specific substrate.[9]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Moles (for 0.1 mol scale)
tert-butyl (6-aminohexyl)carbamateC₁₁H₂₄N₂O₂216.3221.6 g0.1 mol
Formic Acid (98-100%)CH₂O₂46.03~11.5 mL~0.3 mol
Formaldehyde (37% in H₂O)CH₂O30.03~24.3 mL~0.3 mol
Sodium Bicarbonate (saturated solution)NaHCO₃84.01--
Dichloromethane (DCM)CH₂Cl₂84.93--
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • To a round-bottom flask containing tert-butyl (6-aminohexyl)carbamate (21.6 g, 0.1 mol), add formic acid (~11.5 mL, ~0.3 mol) and formaldehyde solution (~24.3 mL, ~0.3 mol).

  • Heat the reaction mixture to 80-100 °C in a well-ventilated fume hood and maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Mechanism and Rationale:

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine. The reaction is irreversible due to the formation of carbon dioxide gas.[9] Using an excess of both formaldehyde and formic acid ensures the complete methylation of the primary amine to the secondary amine, without proceeding to the tertiary amine.[9]

Characterization Data

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
tert-butyl (6-aminohexyl)carbamateC₁₁H₂₄N₂O₂216.32Clear light yellow viscous liquid
This compoundC₁₂H₂₆N₂O₂230.35Oil or low-melting solid

Safety Considerations

  • 1,6-Hexanediamine: Corrosive and harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Di-tert-butyl dicarbonate: A lachrymator and should be handled in a fume hood.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Formaldehyde: A known carcinogen and toxicant. All manipulations should be performed in a well-ventilated fume hood.

  • The N-methylation reaction produces carbon dioxide gas, so the reaction vessel should not be sealed.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving mono-Boc protection of 1,6-hexanediamine followed by N-methylation via the Eschweiler-Clarke reaction. This guide provides a detailed, practical, and scientifically grounded protocol for researchers and professionals in the field of drug development. The methodologies described are robust and scalable, facilitating the production of this important chemical building block.

References

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019-04-29). Vertex AI Search.
  • On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry - ACS Publications.
  • Eschweiler–Clarke reaction. Wikipedia.
  • N-Methylation of Boc amino acids. (2017-03-02). Lokey Lab Protocols - Wikidot.
  • Reductive methylation by aqueous formaldehyde and zinc a. ResearchGate.
  • This compound. MedChemExpress.
  • N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow.
  • N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. PubMed.
  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry (RSC Publishing).
  • On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Figshare.
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An In-Depth Technical Guide to the NMR Spectroscopic Characterization of tert-butyl N-[6-(methylamino)hexyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl N-[6-(methylamino)hexyl]carbamate is a bifunctional molecule that serves as a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are an emerging therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1] The precise structure and purity of this linker are paramount to the successful synthesis and function of the final PROTAC molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules.[2] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, coupling patterns, and integration. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally related molecules and fundamental NMR principles to provide a robust predictive framework for researchers.

Molecular Structure and Predicted NMR Analysis

The structural integrity of this compound is confirmed by a detailed analysis of its NMR spectra. The presence of both a Boc-protected primary amine and a secondary methylamine dictates a specific pattern of signals, each providing a piece of the structural puzzle.

C1 C(CH₃)₃ O1 O C1->O1 a C2 C=O O1->C2 b N1 NH C2->N1 c C3 CH₂ N1->C3 d C4 CH₂ C3->C4 e C5 CH₂ C4->C5 f C6 CH₂ C5->C6 g C7 CH₂ C6->C7 h N2 NH C7->N2 i C8 CH₃ N2->C8 j

Caption: Molecular structure of this compound with key groups labeled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each set of non-equivalent protons. The most prominent feature of N-Boc protected amines is a sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4-1.5 ppm.[3]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
(CH₃)₃C- (a)~1.44Singlet (s)9HThe nine equivalent protons of the tert-butyl group are highly shielded and show a characteristic sharp singlet.[3][4]
-NH-C=O (d)~4.6-5.0Broad Singlet (br s) or Triplet (t)1HThe carbamate N-H proton signal is often broad due to quadrupole broadening and exchange. It may show coupling to the adjacent CH₂ group.
-CH₂-NH-C=O (e)~3.0-3.1Quartet (q) or Triplet (t)2HThis methylene group is adjacent to the electron-withdrawing carbamate nitrogen, causing a downfield shift.[3] It will be split by the neighboring CH₂ and potentially the NH proton.
-CH₂-CH₂-CH₂-CH₂- (f, g)~1.3-1.5Multiplet (m)8HThe four central methylene groups of the hexyl chain are in similar chemical environments and will overlap, resulting in a complex multiplet.
-CH₂-NH-CH₃ (h)~2.5-2.6Triplet (t)2HThis methylene group is adjacent to the secondary amine nitrogen, resulting in a downfield shift relative to the other alkyl chain protons.
-NH-CH₃ (i)~1.5-2.0Broad Singlet (br s)1HThe secondary amine proton signal is typically broad and may not show distinct coupling. Its chemical shift can be concentration and solvent dependent.
-NH-CH₃ (j)~2.4Singlet (s)3HThe methyl group attached to the nitrogen will appear as a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts are influenced by the local electronic environment.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
(CH₃)₃ C- (a)~28.5The three equivalent methyl carbons of the tert-butyl group are highly shielded.[4]
-(C H₃)₃C- (a)~79.0The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[4]
-NH-C =O (c)~156.0The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield.[5]
-C H₂-NH-C=O (e)~40.0This carbon is deshielded by the adjacent nitrogen of the carbamate.
-C H₂-C H₂-C H₂-C H₂- (f, g)~26.0-30.0The carbons of the central part of the alkyl chain will have similar chemical shifts.
-C H₂-NH-CH₃ (h)~50.0This carbon is deshielded by the adjacent secondary amine nitrogen.
-NH-C H₃ (j)~36.0The methyl carbon attached to the nitrogen.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and shim insert->lock_shim setup Set acquisition parameters lock_shim->setup acquire Acquire spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration and peak picking baseline->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3] Ensure complete dissolution.

    • Transfer the solution to a clean NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Data Acquisition:

    • Set appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the spectral width, number of scans, and relaxation delay.

    • Acquire the NMR spectra.

  • Data Processing:

    • Apply a Fourier transform to the raw data to convert it from the time domain to the frequency domain.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Trustworthiness and Self-Validation

The interpretation of NMR spectra is a self-validating process. The combination of chemical shift, integration, and multiplicity for each signal must be consistent with the proposed molecular structure. For this compound, the presence of the characteristic tert-butyl singlet, the downfield signals for the methylene groups adjacent to the nitrogen atoms, and the correct integration ratios for all signals would provide strong evidence for the correct structure. Any deviation from the expected pattern would indicate the presence of impurities or an incorrect structure.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected spectral features, researchers can confidently verify the structure and purity of this critical PROTAC linker, ensuring the integrity of their subsequent drug development efforts. The provided experimental protocol offers a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

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The Strategic Application of tert-butyl N-[6-(methylamino)hexyl]carbamate in PROTAC Linkerology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are composed of three distinct parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4][5] While the ligands ensure binding specificity, the linker is the critical architect of the ternary complex, dictating the spatial orientation, stability, and ultimately, the degradation efficiency of the target protein.[3][6] Its length, rigidity, and chemical composition are paramount to a PROTAC's success.[5][6] This guide provides an in-depth technical examination of tert-butyl N-[6-(methylamino)hexyl]carbamate, a versatile and strategically important building block for the synthesis of efficacious PROTACs.

Core Concepts: PROTAC Mechanism and the Linker's Role

The fundamental action of a PROTAC is to form a productive ternary complex between the POI and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2][7] The linker is not merely a spacer; it is an active participant in this process.

Key Linker Functions:

  • Enables Ternary Complex Formation: The linker must possess the optimal length and flexibility to bridge the two proteins without introducing steric hindrance.[6]

  • Influences Ternary Complex Stability: Favorable interactions between the linker and the proteins can enhance the stability of the ternary complex, leading to more efficient ubiquitination.

  • Modulates Physicochemical Properties: The linker's composition affects crucial drug-like properties of the PROTAC, including solubility, cell permeability, and metabolic stability.[5][6]

Diagram: The PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the key ternary complex that leads to target protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Released (Catalytic) Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General workflow of PROTAC-mediated protein degradation.

Profile: this compound

This compound is not typically the final linker itself, but a strategically protected precursor. Its structure allows for controlled, sequential synthesis of heterobifunctional PROTACs.

PropertyValueSource
CAS Number 1013915-06-4[1]
Molecular Formula C12H26N2O2[1]
Molecular Weight 230.35 g/mol [1]
Appearance Varies (Typically an oil or low-melting solid)N/A
Key Features Mono-Boc-protected secondary amine, 6-carbon alkyl chain[1][8]

The core value of this molecule lies in its orthogonal protection scheme. The tert-butyloxycarbonyl (Boc) group protects one amine, leaving a secondary methylamino group available for an initial coupling reaction. The Boc group can then be removed under specific acidic conditions to reveal a primary amine for the second coupling step.[2][9] This directed synthesis is crucial for avoiding statistical mixtures and simplifying purification.

Application in PROTAC Synthesis: A Strategic Workflow

The use of mono-Boc protected diamines, like the subject of this guide, is a cornerstone of modern PROTAC synthesis, enabling a "Direct-to-Biology" approach where linker variations can be rapidly explored.[8][10] The typical workflow involves two key transformations: amide bond formation and Boc deprotection.

Step 1: First Amide Coupling

The exposed secondary methylamino group is typically reacted with an activated carboxylic acid on either the POI ligand or the E3 ligase ligand. Amide bond formation is one of the most robust and frequently used reactions in medicinal chemistry.[11][12]

Protocol: Standard Amide Coupling

  • Activation: Dissolve the carboxylic acid-containing ligand (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM). Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt, ~1.1 eq) and a non-nucleophilic base (e.g., DIPEA, ~2.0-3.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add a solution of this compound (1.0-1.2 eq) in the same solvent to the activated ester mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by LC-MS or TLC.

  • Workup & Purification: Upon completion, perform an aqueous workup to remove excess reagents and base. The crude product is then purified, typically by flash column chromatography, to yield the Boc-protected PROTAC intermediate.

Causality Behind Choices:

  • Coupling Reagents: Reagents like HATU or EDC are used to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.[12] Using them in slight excess ensures full activation of the acid.[13]

  • Base: A base like DIPEA is required to neutralize the acidic byproducts of the coupling reaction and to ensure the amine nucleophile is in its free base form.

  • Solvent: Aprotic solvents like DMF or DCM are chosen because they are excellent at solvating the reactants without participating in the reaction.

Step 2: Boc Deprotection

The Boc group is a robust protecting group that is stable to many reaction conditions but can be cleanly removed with acid.

Protocol: TFA-Mediated Boc Deprotection

  • Dissolution: Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent, typically Dichloromethane (DCM).

  • Acidification: Add Trifluoroacetic Acid (TFA) to the solution (typically 20-50% v/v). The reaction is often accompanied by gas (isobutylene) evolution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Removal of Acid: Upon completion, remove the TFA and solvent in vacuo. It is often necessary to co-evaporate with a solvent like toluene or DCM several times to ensure all residual acid is removed. The resulting product is the amine-TFA salt.

Causality Behind Choices:

  • TFA: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc group, but it is also volatile, making it easy to remove after the reaction is complete.[2]

Step 3: Second Amide Coupling

The newly exposed primary amine is then coupled to the second ligand (which must also contain a carboxylic acid) using the same amide coupling protocol described in Step 1. This completes the synthesis of the final PROTAC molecule.

Diagram: PROTAC Assembly Workflow

This diagram outlines the sequential, three-step process for constructing a PROTAC using this compound.

PROTAC_Synthesis Ligand_A Ligand 1 (POI or E3) with -COOH Intermediate_Boc Boc-Protected Intermediate Ligand1-Linker(Boc) Ligand_A->Intermediate_Boc Step 1: Amide Coupling (HATU, DIPEA) Linker_Boc This compound (Boc-NH-(CH2)6-NHMe) Linker_Boc->Intermediate_Boc Intermediate_NH2 Deprotected Amine Ligand1-Linker-NH2 Intermediate_Boc->Intermediate_NH2 Step 2: Boc Deprotection (TFA in DCM) Final_PROTAC Final PROTAC Ligand1-Linker-Ligand2 Intermediate_NH2->Final_PROTAC Step 3: Amide Coupling (HATU, DIPEA) Ligand_B Ligand 2 (E3 or POI) with -COOH Ligand_B->Final_PROTAC

Caption: Sequential synthesis of a PROTAC using a mono-Boc-protected linker.

Expert Insights: The Significance of the N-Methyl Group

The presence of the N-methyl group on the linker is a subtle but potentially impactful design choice. While simple alkyl chains are common, modifying the linker backbone can influence PROTAC properties:

  • Conformational Constraint: The methyl group can introduce a degree of steric hindrance that may subtly influence the preferred conformation of the linker, potentially pre-organizing the PROTAC into a more active shape for ternary complex formation.

  • Reduced Hydrogen Bonding: Replacing an N-H with an N-Me group removes a hydrogen bond donor. This can decrease the molecule's polarity and potentially improve its passive permeability across cell membranes, a common challenge for "beyond Rule of 5" molecules like PROTACs.[11]

  • Metabolic Stability: The N-methyl group may block potential sites of metabolism, increasing the half-life of the PROTAC.

Quality Control: A Self-Validating System

To ensure the trustworthiness of the synthesis, each step must be validated.

StepAnalytical TechniquePurposeExpected Outcome
Intermediate 1 LC-MSConfirm coupling & massA single major peak with the expected m/z for the Boc-protected intermediate.
¹H NMRConfirm structurePresence of characteristic peaks for both ligands and the linker, including the large singlet for the Boc group (~1.4 ppm).
Intermediate 2 LC-MSConfirm deprotectionDisappearance of the starting material peak and appearance of a new peak with a mass corresponding to the loss of the Boc group (100 Da).
Final PROTAC LC-MSConfirm final coupling & massA single major peak with the expected m/z for the final PROTAC.
¹H NMRConfirm final structureDisappearance of the Boc peak and appearance of all expected signals for the complete molecule.
HPLCDetermine purityPurity should typically be >95% for use in biological assays.

Conclusion

This compound is a highly valuable building block in the PROTAC developer's toolkit. Its mono-protected nature enables a controlled, flexible, and efficient synthetic strategy that is essential for the rapid optimization required in this field.[8][10] The resulting N-methylated hexyl linker provides a common and effective scaffold, balancing flexibility with properties that can positively influence cell permeability and stability. By understanding the chemistry behind its use and implementing rigorous analytical validation at each stage, researchers can confidently and reproducibly synthesize novel protein degraders to advance the frontiers of medicine.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-Protected PEG3 Diamine: A Key Component in PROTAC Technology Advancements.
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Role of "tert-butyl N-[6-(methylamino)hexyl]carbamate" in PROTAC design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Strategic Role of tert-butyl N-[6-(methylamino)hexyl]carbamate in PROTAC Design

Authored by a Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs). The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. This guide provides a comprehensive technical overview of the role and application of this compound, a key building block in the synthesis of PROTACs. We will delve into the rationale for its use, its impact on the physicochemical and pharmacological properties of PROTACs, and provide detailed protocols for its incorporation into these targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel PROTAC-based therapeutics.

Introduction to PROTAC Technology: A Paradigm Shift in Drug Discovery

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties[1][2]. By simultaneously binding the POI and an E3 ligase, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome[1][3][]. This event-driven, catalytic mechanism allows for the elimination of target proteins, offering a distinct advantage over traditional small-molecule inhibitors that require sustained target occupancy for efficacy[2][5].

The linker, once viewed as a simple spacer, is now recognized as a critical determinant of a PROTAC's biological activity[1][6][7]. Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability[6][7][8][9]. Among the various linker chemistries, alkyl chains are frequently employed due to their synthetic tractability and the ease with which their length can be modified[6][][11].

The Linchpin: this compound as a Versatile Linker Precursor

This compound is a bifunctional linker precursor that has gained significant traction in the synthesis of PROTACs[12][13][14]. Its structure features a six-carbon alkyl chain, providing a flexible spacer to connect the two active ligands of a PROTAC. The key to its utility lies in the differential reactivity of its two terminal nitrogen atoms. One terminus is a secondary methylamine, while the other is a primary amine protected by a tert-butyloxycarbonyl (Boc) group[15].

The Strategic Importance of the Boc Protecting Group

The use of a Boc protecting group is a cornerstone of modern synthetic organic chemistry and is particularly advantageous in the modular assembly of complex molecules like PROTACs[15]. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the primary amine[16]. This orthogonality allows for a controlled, stepwise synthesis of the PROTAC molecule. Typically, the linker is first attached to either the POI ligand or the E3 ligase ligand via its unprotected amine, followed by the deprotection of the Boc group and subsequent coupling of the second ligand[6][17]. This modular approach is highly amenable to the creation of PROTAC libraries with varying linker lengths and attachment points to systematically optimize for degradation efficiency[][18].

Physicochemical Properties

A thorough understanding of the physicochemical properties of linker precursors is essential for rational PROTAC design.

PropertyValueSource
Chemical Formula C12H26N2O2[12]
Molecular Weight 230.35 g/mol [12]
CAS Number 1013915-06-4[12]
Predicted XlogP 1.9[19]

The moderate lipophilicity of the hexyl chain can contribute favorably to the overall permeability of the final PROTAC molecule, a critical parameter for oral bioavailability and cellular uptake[20]. However, the overall lipophilicity of the final PROTAC will be a composite of all three components and must be carefully balanced to maintain adequate aqueous solubility[8][20].

Experimental Section: Synthesis and Incorporation into a PROTAC Scaffold

The following section provides a generalized, step-by-step protocol for the incorporation of this compound into a PROTAC molecule. This protocol assumes the availability of a POI ligand with a suitable carboxylic acid handle for amide bond formation and an E3 ligase ligand with a reactive functional group (e.g., an alkyl halide) for nucleophilic substitution.

Materials and Reagents
  • This compound

  • POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)

  • E3-ligase-ligand-X (E3 ligase ligand with a leaving group, e.g., Br, I)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Synthesis Protocol
Step 1: Amide Coupling of the Linker to the POI Ligand
  • To a solution of POI-ligand-COOH (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected POI-linker conjugate.

Causality: HATU is a highly efficient coupling reagent for the formation of amide bonds from carboxylic acids and amines. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Step 2: Boc Deprotection
  • Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt is typically used in the next step without further purification.

Causality: TFA is a strong acid that cleaves the acid-labile Boc protecting group, liberating the primary amine for subsequent functionalization.

Step 3: Conjugation to the E3 Ligase Ligand
  • Dissolve the deprotected POI-linker amine salt (1.0 eq) in DMF.

  • Add a base such as DIPEA or potassium carbonate (2.0-3.0 eq) to neutralize the salt and free the amine.

  • Add the E3-ligase-ligand-X (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

Causality: The deprotected primary amine acts as a nucleophile, displacing the leaving group on the E3 ligase ligand to form the final PROTAC molecule.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for constructing a PROTAC using this compound.

PROTAC_Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Conjugation POI_COOH POI-COOH POI_Linker_Boc Boc-Protected POI-Linker Conjugate POI_COOH->POI_Linker_Boc HATU, DIPEA Linker This compound Linker->POI_Linker_Boc POI_Linker_NH2 Deprotected POI-Linker Amine POI_Linker_Boc->POI_Linker_NH2 TFA, DCM Final_PROTAC Final PROTAC Molecule POI_Linker_NH2->Final_PROTAC Base (e.g., DIPEA) E3_Ligand E3 Ligase Ligand-X E3_Ligand->Final_PROTAC

Caption: Synthetic workflow for PROTAC assembly.

The PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC molecule.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation Degradation->PROTAC Recycled Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

This compound serves as a fundamental and versatile building block in the rational design and synthesis of PROTACs. Its bifunctional nature, coupled with the strategic use of a Boc protecting group, enables a modular and efficient assembly of these complex molecules. This allows for the systematic optimization of the linker, a critical parameter that governs the efficacy of the final PROTAC. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and readily available linker precursors like this compound will undoubtedly grow. Future research will likely focus on the development of novel linker chemistries that impart improved physicochemical properties, enhanced ternary complex stabilization, and greater selectivity, further expanding the therapeutic potential of PROTAC technology.

References

  • R, I, Troup.; et al. Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther. 2020, 1(5): 273–312. [Link]

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Basic principles of using "tert-butyl N-[6-(methylamino)hexyl]carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Principles and Applications of tert-butyl N-[6-(methylamino)hexyl]carbamate

Executive Summary

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the fundamental principles, handling, and application of this compound. This bifunctional linker molecule is distinguished by its orthogonal reactivity, possessing a stable tert-butoxycarbonyl (Boc)-protected primary amine and a reactive secondary methylamine. This unique architecture makes it an invaluable building block in modern medicinal chemistry, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other complex molecular conjugates. We will delve into its synthesis, core reactions, detailed experimental protocols, and primary applications, providing a robust framework for its effective utilization in research and development.

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of complex molecule synthesis, bifunctional linkers are essential tools that enable the covalent connection of two distinct molecular entities. This compound (CAS No. 1013915-06-4) has emerged as a particularly strategic asset.[1] Its structure consists of a six-carbon aliphatic chain that provides flexibility and spatial separation. At one terminus lies a secondary methylamine, a potent nucleophile ready for coupling reactions. At the other is a primary amine shielded by a tert-butoxycarbonyl (Boc) protecting group.

The power of this molecule lies in its orthogonality . The Boc group is exceptionally stable under basic and nucleophilic conditions but can be selectively and cleanly removed under acidic conditions.[2] This allows for a sequential and controlled synthetic strategy: one part of a final construct can be attached via the secondary amine, followed by the deprotection of the primary amine to enable a second, distinct coupling reaction. This principle is the cornerstone of its utility, most notably in the construction of PROTACs, where it serves to link a target-protein-binding ligand to an E3 ubiquitin ligase ligand.[1]

Physicochemical and Safety Profile

A clear understanding of the molecule's properties and handling requirements is paramount for its safe and effective use.

Physicochemical Data
PropertyValueReference(s)
CAS Number 1013915-06-4[1][3]
Molecular Formula C₁₂H₂₆N₂O₂[1][4]
Molecular Weight 230.35 g/mol [1][4]
Appearance Typically an oil or low-melting solidN/A
SMILES CNCCCCCCNC(=O)OC(C)(C)C[4]
InChIKey ZNZSUZGLIJORGM-UHFFFAOYSA-N[4]
Safety, Handling, and Storage

While specific toxicity data for this compound is not extensively published, standard laboratory precautions for handling organic amines and carbamates should be strictly followed.

  • Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Synthesis and Manufacturing Principles

The synthesis of this compound is a prime example of selective amine protection, a common challenge in organic chemistry. The core task is to differentiate between the two amine groups of the precursor diamine, N-methylhexane-1,6-diamine.

A robust and widely adopted method involves the selective protonation of the more basic amine.[6] By adding one molar equivalent of a strong acid, such as hydrochloric acid (HCl), to the diamine, a mono-ammonium salt is preferentially formed. The protonated amine is no longer nucleophilic, leaving the free amine available to react with di-tert-butyl dicarbonate ((Boc)₂O) to form the desired mono-Boc-protected product with high selectivity and yield.[6][7] This method avoids the common pitfall of di-protection that occurs when reacting the free diamine directly with the protecting group reagent.

Core Reactions and Methodologies: A Practical Guide

The utility of this linker is defined by the distinct reactivity of its two functional ends. Understanding the principles and protocols for manipulating these groups is essential for its successful application.

Caption: Principle of Orthogonal Reactivity.

Reaction at the Secondary Methylamine

The secondary methylamine is a nucleophile available for a variety of coupling reactions. Amide bond formation is one of the most common transformations in drug development.

Experimental Protocol: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the secondary amine with a generic carboxylic acid (R-COOH).

  • Reagent Preparation : In a dry, inert atmosphere (e.g., a nitrogen-filled glovebox or using a Schlenk line), dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and Hunig's base (DIPEA, 3.0 eq.) in anhydrous DMF.

  • Activation : Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling : Add a solution of this compound (1.2 eq.) in anhydrous DMF to the activated mixture.

  • Reaction : Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure acylated product.

Causality : HATU is a highly efficient coupling reagent that minimizes side reactions. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction without interfering with the coupling process. The excess of the amine component helps to drive the reaction to completion.

Deprotection of the Primary Amine

The Boc group is robust but can be removed efficiently under acidic conditions to liberate the primary amine. Trifluoroacetic acid (TFA) is commonly used for this purpose due to its effectiveness and the volatile nature of its byproducts.[8]

Experimental Protocol: Boc Group Removal with TFA

This protocol describes the deprotection of the Boc group from the linker or a coupled intermediate.

  • Dissolution : Dissolve the Boc-protected substrate (1.0 eq.) in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Acid Addition : Cool the solution to 0 °C using an ice bath. Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v).

  • Reaction : Stir the reaction mixture at room temperature for 1-3 hours. The progress can be monitored by TLC or LC-MS. The mechanism involves protonation of the carbamate, followed by the elimination of carbon dioxide and the stable tert-butyl cation.[9]

  • Removal of Acid : Once the reaction is complete, remove the TFA and DCM under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).

  • Neutralization : The resulting product is the TFA salt of the amine. For subsequent reactions that require the free amine, dissolve the residue in DCM and wash with a mild base like saturated aqueous sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free primary amine, which should be used immediately or stored under an inert atmosphere.

Core Application: A Central Linker in PROTAC Synthesis

The primary application driving the demand for this compound is its role as a flexible and versatile linker in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy a specific target protein.[1]

A PROTAC consists of three parts:

  • A ligand that binds to the target protein of interest.

  • A ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The synthesis of a PROTAC using this linker typically follows a logical, sequential pathway enabled by its orthogonal handles.

Caption: General Synthetic Workflow for PROTAC Assembly.

This workflow demonstrates how the linker's orthogonal nature allows for the clean, stepwise construction of a complex molecule, a process that would be significantly more challenging with a symmetric linker.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its value is derived from the deliberate design of its structure, which provides two distinct points of chemical reactivity that can be addressed independently. This property of orthogonality is critical in the multi-step synthesis of advanced therapeutics like PROTACs. By mastering the principles of its reactions—nucleophilic coupling at the secondary amine and acid-labile deprotection of the primary amine—researchers can unlock its full potential to build complex, life-saving molecules with precision and control.

References

  • Cryle, M. J., et al. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters. Available at: [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 849-855. Available at: [Link]

  • Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications. Available at: [Link]

  • Obregón-Zúñiga, A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 63-68. Available at: [Link]

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  • MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]

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  • ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Available at: [Link]

  • Chem-Impex. (n.d.). tert-butyl-n-(6-méthoxy-3-pyridyl)carbamate. Available at: [Link]

  • Google Patents. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

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A Technical Guide to the Solubility of tert-butyl N-[6-(methylamino)hexyl]carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-[6-(methylamino)hexyl]carbamate, a key intermediate in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While extensive quantitative solubility data for this specific molecule is not widely published, this document synthesizes foundational chemical principles to predict its solubility behavior across a spectrum of common organic solvents. Furthermore, this guide equips researchers, scientists, and drug development professionals with the theoretical framework and detailed experimental protocols necessary to determine solubility profiles with high fidelity in their own laboratory settings. We will explore the physicochemical properties of the carbamate, correlate them with solvent characteristics, and provide a robust, self-validating methodology for empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the viability of a chemical entity throughout the drug development pipeline. For a molecule like this compound, which serves as a linker in complex molecular architectures, its solubility profile governs crucial processes such as reaction kinetics, purification efficiency, formulation, and ultimately, bioavailability. A thorough understanding of its behavior in various organic solvents is therefore not merely academic but a prerequisite for efficient process development and successful therapeutic application. This guide will provide both a predictive analysis based on molecular structure and a practical framework for its experimental determination.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its intrinsic molecular properties. These characteristics will dictate the nature and strength of its interactions with different solvent molecules.

PropertyValueSource
Molecular Formula C₁₂H₂₆N₂O₂[1]
Molecular Weight 230.35 g/mol [1]
Physical Form Liquid[2]
Predicted XlogP 1.9[3]
Hydrogen Bond Donors 1 (secondary amine)Inferred from structure
Hydrogen Bond Acceptors 3 (two oxygens in carbamate, one nitrogen)Inferred from structure

The molecule possesses both lipophilic (the hexyl chain and tert-butyl group) and polar (the carbamate and secondary amine) functionalities. The presence of hydrogen bond donors and acceptors suggests the potential for significant interactions with protic and polar aprotic solvents. The predicted XlogP of 1.9 indicates a moderate lipophilicity, suggesting that it will not be exclusively soluble in either highly polar or highly nonpolar solvents, but rather will exhibit a nuanced solubility profile across a range of solvent polarities.

Theoretical Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents are characterized by the presence of hydroxyl groups, making them excellent hydrogen bond donors and acceptors. Given that our target molecule has both hydrogen bond donor (the N-H of the secondary amine) and acceptor (the carbonyl and ether oxygens of the carbamate, and the nitrogen atoms) sites, it is expected to be highly soluble in these solvents. The energy gained from forming strong hydrogen bonds between the solute and solvent molecules will likely overcome the energy required to break the intermolecular forces within the bulk solvent and solute.

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)

This diverse class of solvents possesses significant dipole moments but lacks O-H or N-H bonds, precluding them from acting as hydrogen bond donors.

  • Dichloromethane (DCM) and Chloroform (CHCl₃): These chlorinated solvents are weakly polar and can act as weak hydrogen bond donors. Given the moderate polarity of the target molecule, it is predicted to have good to high solubility in DCM and chloroform.

  • Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc): These solvents are of intermediate polarity. THF's ether oxygen and EtOAc's carbonyl and ether oxygens are effective hydrogen bond acceptors. We anticipate good solubility in these solvents.

  • Acetone and Acetonitrile (ACN): These are more polar aprotic solvents. Their ability to accept hydrogen bonds and engage in dipole-dipole interactions suggests good to high solubility for the carbamate.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are often considered "universal" organic solvents for a wide range of compounds. It is predicted that this compound will be very highly soluble in DMF and DMSO.

Nonpolar Solvents (e.g., Hexane, Toluene)

These solvents lack significant dipole moments and cannot participate in hydrogen bonding. Their primary intermolecular forces are weak van der Waals forces (London dispersion forces).

  • Hexane: As a nonpolar aliphatic hydrocarbon, hexane will primarily interact with the hexyl and tert-butyl groups of the target molecule. However, the polar carbamate and secondary amine moieties will be poorly solvated. Consequently, the solubility in hexane is expected to be low to negligible .

  • Toluene: Toluene is also nonpolar, but its aromatic ring allows for weak π-π stacking interactions. While still a poor solvent for this molecule, it may exhibit slightly better solvating power than hexane, leading to low solubility .

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding between solute and solvent.
Polar Aprotic Dichloromethane, THF, Ethyl Acetate, Acetone, AcetonitrileGood to HighFavorable dipole-dipole interactions and hydrogen bond acceptance.
Highly Polar Aprotic DMF, DMSOVery HighStrong hydrogen bond accepting ability and high polarity.
Nonpolar Hexane, TolueneLow to NegligibleMismatch in intermolecular forces; poor solvation of polar groups.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The following section provides a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent of choice.

The Shake-Flask Method: A Foundational Technique

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4] The principle involves creating a saturated solution by agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then determined.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or small flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup (evaporating dish, vacuum oven).

Step-by-Step Experimental Workflow
  • Preparation of the Slurry:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact mass of the solute added.

    • Add a known volume or mass of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a predetermined period to ensure equilibrium is reached. A common starting point is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification of Solute Concentration:

    • Gravimetric Analysis:

      • Accurately weigh the vial containing the filtered supernatant.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

      • Once the solvent is completely removed, reweigh the vial containing the dried solute residue.

      • The mass of the solute is the final mass of the vial minus the initial mass of the empty vial. The mass of the solvent is the mass of the vial with the supernatant minus the mass of the vial with the dried residue.

      • Calculate the solubility in g/100g of solvent or other desired units.

    • HPLC Analysis:

      • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

      • Accurately dilute a known volume of the filtered supernatant with the solvent.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Create slurry equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Draw supernatant with syringe equil2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant_choice Method? sample2->quant_choice grav Gravimetric Analysis quant_choice->grav Evaporate & Weigh hplc HPLC Analysis quant_choice->hplc Dilute & Inject

Caption: Workflow for experimental solubility determination.

Data Interpretation and Causality

The experimentally determined solubility values should be interpreted in the context of the intermolecular forces at play.

Solubility_Factors solubility Solubility solute Solute Properties (this compound) solubility->solute solvent Solvent Properties solubility->solvent solute_polarity Polarity (Carbamate, Amine) solute->solute_polarity solute_hbond H-Bonding (Donor/Acceptor) solute->solute_hbond solute_lipo Lipophilicity (Alkyl Chains) solute->solute_lipo solvent_polarity Polarity (Dielectric Constant) solvent->solvent_polarity solvent_hbond H-Bonding (Protic/Aprotic) solvent->solvent_hbond solvent_dispersion Dispersion Forces solvent->solvent_dispersion

Caption: Factors influencing solubility.

A high solubility in a particular solvent indicates a favorable Gibbs free energy of mixing, which arises from strong solute-solvent interactions that compensate for the energy required to break solute-solute and solvent-solvent interactions. For instance, high solubility in methanol validates the predicted dominant role of hydrogen bonding. Conversely, low solubility in hexane confirms the energetic penalty of placing the polar carbamate and amine groups in a nonpolar environment.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of this compound. By analyzing its molecular structure, we have established a predictive framework for its solubility in common organic solvents, anticipating high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. To complement this theoretical analysis, a detailed, self-validating experimental protocol based on the shake-flask method has been presented, empowering researchers to generate precise and reliable solubility data. A thorough understanding and empirical determination of solubility are indispensable for the efficient and successful application of this important chemical intermediate in research and development.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • PubChem. (n.d.). This compound. [Link]

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Methodological & Application

Application Note & Protocols: Strategic Synthesis of PROTACs Utilizing tert-butyl N-[6-(methylamino)hexyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Modality and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to a protein of interest (POI), an E3 ligase ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][5] Upon simultaneous binding, the PROTAC induces the formation of a ternary POI-PROTAC-E3 ligase complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

While the warhead and E3 ligase ligand determine the "what" and "how" of the degradation process, the linker is the architectural linchpin that dictates the efficacy of the entire system. It is far more than a simple spacer; its length, composition, rigidity, and attachment points are critical parameters that profoundly influence the stability and geometry of the ternary complex, and consequently, the potency and selectivity of the PROTAC.[5][6] Alkyl chains are a foundational linker class, offering flexibility and synthetic tractability.

This guide provides a detailed examination and step-by-step protocols for the synthesis of PROTACs using a versatile and widely employed linker building block: tert-butyl N-[6-(methylamino)hexyl]carbamate .[7][8] This reagent provides a six-carbon alkyl chain, with a secondary amine for initial coupling and a Boc-protected primary amine, which allows for controlled, sequential synthesis—a cornerstone of complex molecule assembly.[9]

Strategic Overview of the Synthesis

The use of a differentially protected diamine linker like this compound is predicated on a strategy of controlled, sequential coupling. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the primary amine, stable to a wide range of reaction conditions but readily cleaved under specific acidic conditions.[9][10] This orthogonality allows for a directed synthesis, preventing polymerization and unwanted side reactions.

The general workflow is as follows:

  • First Coupling Reaction: The free secondary methylamino group of the linker is coupled to either the warhead or the E3 ligase ligand, typically via amide bond formation.

  • Boc Deprotection: The Boc group is removed from the other end of the linker, exposing the primary amine.

  • Second Coupling Reaction: The newly freed primary amine is coupled to the second component (either the E3 ligase ligand or the warhead) to complete the PROTAC structure.

  • Purification: The final PROTAC molecule is purified to a high degree for biological evaluation.

G cluster_0 Reactants Warhead Warhead-COOH Step3 Step 3: Second Coupling (Amide Bond Formation) Warhead->Step3 Linker Boc-NH-(CH2)6-NHMe (this compound) Step1 Step 1: First Coupling (Amide Bond Formation) Linker->Step1 E3_Ligand E3 Ligand-NH2 E3_Ligand->Step1 Intermediate1 Boc-Linker-E3 Ligand Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic Cleavage) Intermediate1->Step2 Intermediate2 H2N-Linker-E3 Ligand Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Step3->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a representative, though generalized, synthetic route. Researchers must adapt concentrations, equivalents, and reaction times based on the specific properties of their warhead and E3 ligase ligand.

Materials & Reagents:

  • This compound

  • Warhead with a carboxylic acid handle (Warhead-COOH)

  • E3 Ligase Ligand with a free amine (e.g., Pomalidomide derivative)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN)

  • Acid for deprotection: Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (magnetic stirrers, rotary evaporator, flash chromatography system, HPLC).

Protocol 1: Coupling of Linker to E3 Ligase Ligand

This protocol describes the formation of an amide bond between the free secondary amine of the linker and a carboxylic acid-functionalized E3 ligase ligand.

Causality Behind Choices:

  • HATU/DIPEA: This combination is a highly efficient peptide coupling system that rapidly converts the carboxylic acid to an activated ester, facilitating nucleophilic attack by the linker's amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH for the reaction.

  • DMF: A polar aprotic solvent chosen for its excellent ability to dissolve a wide range of organic molecules, including the reactants and reagents.

  • Reaction Monitoring: LC-MS is critical for tracking the consumption of starting materials and the formation of the desired product, ensuring the reaction is complete before proceeding to work-up.

Caption: Reaction Scheme for the first coupling step.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the E3 Ligase Ligand-COOH (1.0 eq).

  • Dissolve the ligand in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of DMF.

  • Add the linker solution dropwise to the activated E3 ligase ligand mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material (E3 Ligase Ligand-COOH) is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.

ReagentMolar Eq.Purpose
E3 Ligase Ligand-COOH1.0Starting Material
This compound1.1Linker
HATU1.2Coupling Agent
DIPEA3.0Non-nucleophilic base
DMF-Solvent
Protocol 2: Boc Group Deprotection

This step removes the Boc protecting group to reveal the primary amine, which is necessary for the subsequent coupling reaction.

Causality Behind Choices:

  • TFA/DCM: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group.[11][12] Dichloromethane (DCM) is a common solvent that is inert to the acidic conditions.[11] The reaction is typically fast and clean.

Step-by-Step Procedure:

  • Dissolve the purified Boc-protected intermediate from Protocol 1 in DCM (approx. 0.1 M).

  • Add a solution of 20-50% TFA in DCM (v/v) to the flask. A common choice is a 1:4 mixture of TFA and DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS. The product will have a significantly lower mass due to the loss of the Boc group (100.12 g/mol ).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The resulting amine-TFA salt is often a viscous oil or solid and can typically be used in the next step without further purification.

ReagentConcentrationPurpose
Boc-protected Intermediate~0.1 M in DCMSubstrate
Trifluoroacetic Acid (TFA)20-50% in DCMDeprotection Agent
Dichloromethane (DCM)-Solvent
Protocol 3: Final Coupling to the Warhead

This final step assembles the complete PROTAC molecule by forming an amide bond between the newly deprotected primary amine and the warhead's carboxylic acid.

Causality Behind Choices:

  • The same logic for the coupling agent (HATU) and base (DIPEA) applies here as in Protocol 1. Sufficient base is crucial to neutralize both the carboxylic acid and the TFA salt of the amine from the previous step.

Caption: Reaction Scheme for the final coupling step.

Step-by-Step Procedure:

  • To a clean, dry flask under an inert atmosphere, add the Warhead-COOH (1.0 eq).

  • Dissolve in anhydrous DMF (to approx. 0.1 M).

  • Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq, extra is needed to neutralize the TFA salt) and stir for 15 minutes for pre-activation.

  • Dissolve the amine-TFA salt from Protocol 2 (1.1 eq) in a minimum of DMF.

  • Add the amine solution dropwise to the activated warhead mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up: Perform an aqueous work-up as described in Protocol 1.

  • Purification: The final purification is critical. The crude product should be purified by preparative reverse-phase HPLC to achieve >95% purity required for biological assays.

ReagentMolar Eq.Purpose
Warhead-COOH1.0Starting Material
Amine-Linker-E3 Ligand1.1Intermediate
HATU1.2Coupling Agent
DIPEA4.0 - 5.0Base (for coupling & neutralization)
DMF-Solvent

Conclusion and Best Practices

The strategic use of this compound provides a reliable and controllable method for the synthesis of alkyl-linked PROTACs. The Boc protecting group is instrumental in enabling a stepwise assembly, which is essential for constructing these complex bifunctional molecules.[9] Success in this synthesis relies on careful execution, robust reaction monitoring at each stage, and rigorous purification of the final compound. Researchers should always confirm the structure and purity of their final PROTAC using a combination of LC-MS, high-resolution mass spectrometry (HRMS), and ¹H NMR. This ensures that the biological data generated is reliable and directly attributable to the synthesized molecule.

References

  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Gehringer, M. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Semantic Scholar. [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]

  • ResearchGate. (n.d.). Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • National Institutes of Health. (2016). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. National Institutes of Health. [Link]

  • bioRxiv. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link]

  • ResearchGate. (n.d.). A toolbox of functional peptide PROTACs. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • National Institutes of Health. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. [Link]

  • PubMed Central. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PubMed Central. [Link]

  • National Institutes of Health. (2018). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. [Link]

  • protocols.io. (2022). Linker Design and Optimization. protocols.io. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Royal Society of Chemistry. (2020). Current strategies for the design of PROTAC linkers: a critical review. Royal Society of Chemistry. [Link]

  • PubMed Central. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]

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Application Notes & Protocols: Amide Coupling of tert-butyl N-[6-(methylamino)hexyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

tert-butyl N-[6-(methylamino)hexyl]carbamate is a bifunctional linker molecule of significant interest in medicinal chemistry and drug development. Its structure features a six-carbon aliphatic chain terminating in a primary amine, which is protected as a tert-butyloxycarbonyl (Boc) carbamate, and a secondary methylamine. This configuration makes it an ideal building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as the linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1]

The key chemical transformation involving this molecule is the acylation of its secondary methylamino group. This guide provides a detailed examination of the reaction conditions, mechanistic principles, and practical protocols for the efficient coupling of this compound with carboxylic acids to form a stable amide bond. We will explore the causality behind reagent selection and procedural steps, focusing on two robust protocols utilizing carbodiimide and uronium salt-based coupling agents.

The Mechanistic Foundation of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the rapid and preferential acid-base reaction, which forms a non-reactive carboxylate-ammonium salt. Therefore, successful amide synthesis hinges on the in situ activation of the carboxylic acid, converting the carboxyl group into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Carbodiimide-Mediated Activation (EDC/NHS Pathway)

The most prevalent method for carboxylic acid activation involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is the key activated species.

  • Challenges with the O-acylisourea Intermediate: The O-acylisourea is unstable in aqueous or protic environments and is prone to two undesired pathways: (a) hydrolysis back to the starting carboxylic acid, and (b) intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[2][4][5]

  • Stabilization with Additives: To mitigate these side reactions and improve efficiency, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is introduced.[3] These additives react with the O-acylisourea to form a more stable, yet still highly reactive, NHS or HOBt-activated ester.[3][6]

  • Nucleophilic Attack: The secondary amine of this compound then attacks the carbonyl carbon of the semi-stable active ester, leading to the formation of the desired amide bond and the release of NHS and a soluble urea derivative.[3]

EDC_NHS_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Active Ester O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Additive Amide_Product Amide Product NHS_Ester->Amide_Product + Amine Amine Secondary Amine (Linker-NHMe) Byproducts Urea + NHS Byproducts

Caption: Carbodiimide (EDC/NHS) coupling mechanism.

Experimental Protocols and Methodologies

The following protocols provide step-by-step guidance for coupling a generic carboxylic acid to this compound. Researchers should adjust stoichiometry based on the value of their starting materials; typically, the less expensive or more readily available component is used in slight excess.

Protocol 1: The Workhorse Method — EDC/NHS Coupling

This protocol is a reliable and cost-effective standard procedure suitable for a wide range of carboxylic acids. The inclusion of NHS is critical for achieving high yields by minimizing side reactions.

Materials:

  • Carboxylic Acid of interest

  • This compound (MW: 230.35 g/mol )[1]

  • EDC Hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Reagents for workup: Deionized water, 1 M HCl, saturated NaHCO₃ solution, saturated NaCl (brine) solution.

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (to a concentration of approx. 0.1–0.2 M).

  • Acid Activation: Cool the solution to 0 °C using an ice bath. Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq).

  • Pre-activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. This allows for the formation of the NHS active ester.

  • Amine Addition: To the activated acid mixture, add a solution of this compound (1.1 eq) dissolved in a minimal amount of the reaction solvent, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with the solvent used (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess base and unreacted amine, while the basic wash removes unreacted NHS and carboxylic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure amide product.

Protocol 2: High-Efficiency Method — HATU Coupling

For sterically hindered carboxylic acids or when faster reaction times are desired, a uronium-based coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is superior. HATU promotes rapid formation of a highly reactive HOAt ester, proving especially effective for coupling to less nucleophilic secondary amines.[7]

Materials:

  • Carboxylic Acid of interest

  • This compound

  • HATU

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reagents for workup and purification as described in Protocol 1.

Procedure:

  • Reactant Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1–0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. Crucial Note: For uronium reagents like HATU, it is important to pre-activate the acid before adding the amine. Adding the amine first can lead to the formation of an unreactive guanidinium byproduct from the reaction of HATU with the amine.[8]

  • Amine Addition: Add a solution of this compound (1.2 eq) in a minimal amount of DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 1–4 hours. The reaction is typically much faster than with EDC/NHS. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 6–8 as detailed in Protocol 1. The byproducts of HATU are water-soluble and are generally removed effectively during the aqueous workup.

Experimental_Workflow Start Dissolve Carboxylic Acid & Coupling Agents in Anhydrous Solvent Preactivate Pre-activation Stir (e.g., 30 min at RT) Start->Preactivate Add_Amine Add Linker & Base Preactivate->Add_Amine React Stir at Room Temp (1-24 hours) Add_Amine->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Isolate Dry & Concentrate Workup->Isolate Purify Flash Column Chromatography Isolate->Purify End Pure Amide Product Purify->End

Caption: General experimental workflow for amide coupling.

Data Summary and Key Parameter Analysis

ParameterEDC/NHS ProtocolHATU Protocol
Coupling Agent EDC·HClHATU
Additive NHS (or HOBt)None required (HOAt is part of HATU)
Base DIPEA, Et₃NDIPEA (non-nucleophilic base is preferred)
Stoichiometry Acid:Amine:EDC:NHS = 1:1.1:1.2:1.2Acid:Amine:HATU = 1:1.2:1.1
Solvent DCM, DMFDMF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12–24 hours1–4 hours
Advantages Cost-effective, common reagents, robust.High efficiency, fast, good for hindered substrates.[7]
Considerations Slower, potential for N-acylurea side product if NHS is omitted.More expensive, moisture-sensitive, requires careful order of addition.[8]
Post-Coupling Considerations: Boc Deprotection

Once the amide bond is successfully formed, the Boc protecting group on the primary amine can be readily removed if required for subsequent synthetic steps. This is typically achieved under acidic conditions, for example, by treating the coupled product with trifluoroacetic acid (TFA) in DCM or with 4M HCl in dioxane.[9][10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product 1. Inactive or hydrolyzed coupling agent. 2. Insufficient base to neutralize amine salt. 3. Substrates are sterically demanding.1. Use fresh, anhydrous reagents and solvents. 2. Ensure ≥2 equivalents of base are used, especially if the amine starting material is an HCl salt. 3. Switch to a more powerful coupling agent like HATU.
Significant N-acylurea Byproduct (with EDC) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure NHS or HOBt is included in the reaction. Use strictly anhydrous conditions.
Difficult Purification Water-soluble byproducts (urea, excess reagents) co-eluting with the product.Perform a thorough aqueous workup with acidic and basic washes before attempting chromatography. This removes the majority of polar, salt-like impurities.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link][4][5][11]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link][2]

  • Liu, Y., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3474. [Link][12]

  • Reddy, V. G., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 2019, 1-10. [Link][6]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 135-144. [Link][13]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link][7]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][14]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link][8]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link][9]

  • Isenegger, P. G., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(10), 2278-2285. [Link][10]

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Application Notes & Protocols: Strategic Use of tert-butyl N-[6-(methylamino)hexyl]carbamate in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the sophisticated landscape of modern drug development and chemical biology, the precise, covalent assembly of molecular entities is paramount. Heterobifunctional linkers are central to this endeavor, enabling the creation of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed technical guide on the application of tert-butyl N-[6-(methylamino)hexyl]carbamate , a versatile linker featuring a secondary amine and a temporarily masked primary amine. We will delve into the strategic underpinnings of its use, focusing on the principles of Boc protection, sequential conjugation chemistry, and detailed, field-proven protocols for its application.

Introduction: The Architectural Significance of Controlled Linkage

The efficacy of targeted therapeutics often hinges on the linker that connects the targeting moiety to the payload. The linker is not merely a spacer but a critical component that influences solubility, stability, pharmacokinetics, and the ultimate biological activity of the conjugate. This compound (CAS No: 1013915-06-4) is a prime example of an advanced linker designed for controlled, sequential conjugations.[1][2] Its structure, featuring a reactive secondary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine, offers chemists a powerful tool to direct chemical reactions in a stepwise manner.[3][4] This strategic masking is the cornerstone of its utility, preventing undesirable side reactions and allowing for the construction of well-defined, homogenous bioconjugates.[5]

Molecular Profile:

PropertyValue
IUPAC Name This compound
CAS Number 1013915-06-4
Molecular Formula C₁₂H₂₆N₂O₂
Molecular Weight 230.35 g/mol [1]
Structure A hexane backbone with a secondary methylamine at one terminus and a Boc-protected primary amine at the other.

Core Principle: The Chemistry of Boc Protection and Sequential Conjugation

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and bioconjugate chemistry.[6][7] Its popularity stems from its remarkable stability under a wide range of conditions, including basic and nucleophilic environments, yet its facile and clean removal under mild acidic conditions.[3][8]

The Mechanism of Action

The fundamental strategy revolves around a two-step conjugation process:

  • First Conjugation: The readily available secondary methylamine is reacted with a first molecular partner (e.g., an activated carboxylic acid of a payload molecule). The Boc group remains intact, preventing the primary amine from participating in the reaction.

  • Boc Deprotection: The Boc group is removed by treatment with a mild acid, typically trifluoroacetic acid (TFA), which protonates the carbamate and triggers its decomposition into the free amine, carbon dioxide, and tert-butyl cation.[6][7]

  • Second Conjugation: The newly exposed primary amine is then available to react with a second molecular partner (e.g., a targeting ligand).

This sequential approach is critical for the synthesis of heterobifunctional molecules like PROTACs, which connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1][9][10][11]

Workflow Visualization

The following diagram illustrates the strategic workflow for a sequential conjugation using the this compound linker.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation Linker Boc-NH-(CH₂)₆-NHMe (Linker) Conjugate1 Boc-NH-(CH₂)₆-N(Me)-Payload (Intermediate Conjugate) Linker->Conjugate1 Reaction at secondary amine Payload Activated Payload (e.g., NHS Ester) Payload->Conjugate1 TFA TFA / DCM Deprotected H₂N-(CH₂)₆-N(Me)-Payload (Deprotected Intermediate) Conjugate1->Deprotected TFA->Deprotected Acidic Cleavage Targeting Activated Targeting Ligand (e.g., NHS Ester) FinalConjugate Targeting Ligand-NH-(CH₂)₆-N(Me)-Payload (Final Bioconjugate) Deprotected->FinalConjugate Targeting->FinalConjugate

Caption: Sequential conjugation workflow using the Boc-protected linker.

Detailed Protocols

The following protocols provide a framework for the use of this compound. Note: These are generalized procedures and may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Conjugation to the Secondary Amine (First Coupling)

This protocol describes the coupling of a molecule containing an activated carboxylic acid (e.g., an N-hydroxysuccinimide, NHS, ester) to the secondary amine of the linker.[12]

Materials:

  • This compound

  • Molecule to be conjugated with an NHS ester functional group ("Payload-NHS")

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve this compound (1.2 equivalents) in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Base Addition: Add the tertiary amine base (2-3 equivalents) to the solution and stir for 5 minutes. The base acts as a proton scavenger.

  • Payload Addition: Dissolve the Payload-NHS (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the linker solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The progress of the reaction should be monitored by an appropriate analytical method (e.g., TLC, LC-MS).

  • Quenching & Work-up: Once the reaction is complete, the mixture can be concentrated under reduced pressure. The resulting residue is then purified.

  • Purification: Purification of the Boc-protected intermediate is typically achieved by flash column chromatography on silica gel to remove excess linker and other impurities.

Causality and Trustworthiness:

  • Why use an anhydrous solvent? NHS esters are susceptible to hydrolysis, which would deactivate them.[12] Using an anhydrous solvent minimizes this side reaction.

  • Why add a tertiary base? The reaction of the amine with the NHS ester releases N-hydroxysuccinimide and generates a proton. The tertiary base neutralizes the acid formed, driving the reaction to completion.

  • Why monitor the reaction? Monitoring ensures that the reaction is complete and prevents unnecessary degradation of products by prolonged exposure to reaction conditions.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine for the second conjugation.[6][13]

Materials:

  • Boc-protected intermediate conjugate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the purified Boc-protected intermediate in DCM (a typical concentration is 20-50 mg/mL).

  • Acidification: Cool the solution in an ice bath. Add TFA dropwise. A common ratio is 20-50% TFA in DCM (v/v). Effervescence (release of CO₂) may be observed.[7]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until no starting material is observed.

  • Neutralization: Carefully quench the reaction by adding it to a chilled, stirred solution of saturated sodium bicarbonate. Caution: This is an exothermic reaction that releases gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine, often as a TFA salt. This product is typically used in the next step without further purification.

Causality and Trustworthiness:

  • Why TFA? TFA is a strong acid that effectively cleaves the Boc group but is volatile and easily removed.[6][14]

  • Why an ice bath? The initial addition of TFA can be exothermic. Cooling helps to control the reaction temperature.

  • Why neutralize and wash? This is crucial to remove the TFA and any salts, which could interfere with the subsequent conjugation step.

Protocol 3: Conjugation to the Primary Amine (Second Coupling)

This protocol outlines the final conjugation step to the newly exposed primary amine.

Materials:

  • Deprotected intermediate from Protocol 2

  • Activated targeting ligand (e.g., Ligand-NHS)

  • Anhydrous DMF or DMSO

  • DIPEA or another non-nucleophilic base

  • Inert atmosphere

Procedure:

  • Dissolution: Dissolve the deprotected intermediate (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (3-4 equivalents) to neutralize the TFA salt and act as a proton scavenger for the upcoming reaction. Stir for 10 minutes.

  • Ligand Addition: Add the activated targeting ligand (1.1 equivalents), dissolved in a minimal amount of anhydrous solvent.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor by LC-MS.

  • Purification: Upon completion, the final bioconjugate is purified, typically by preparative HPLC, to ensure high purity.

Quantitative Data & Characterization

The success of each step must be validated through rigorous analytical techniques.

StepAnalytical MethodExpected Outcome
Protocol 1 LC-MSDisappearance of Payload-NHS starting material and appearance of a new peak with the expected mass of the Boc-protected intermediate.
Protocol 2 LC-MSDisappearance of the Boc-protected intermediate and appearance of a new peak corresponding to the mass of the deprotected amine (mass will be 100.12 Da less).
Protocol 3 LC-MS, Prep-HPLCDisappearance of the deprotected intermediate and appearance of the final product peak with the correct mass. Purity assessed by HPLC peak integration.
Final Product ¹H NMR, HRMSStructural confirmation and exact mass verification.

Conclusion and Broader Applications

The this compound linker is a powerful tool for the construction of complex bioconjugates. The strategic use of the acid-labile Boc protecting group enables a controlled, sequential approach to synthesis, which is indispensable in fields like ADC and PROTAC development.[3][9][15] By understanding the underlying chemical principles and adhering to validated protocols, researchers can leverage this linker to build novel, well-defined therapeutic and research agents with high precision and confidence.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • PubChem. tert-butyl N-amino-N-(6-aminohexyl)carbamate. Available from: [Link]

  • ACS Publications. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

  • NIH. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PMC. Available from: [Link]

  • NIH. Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. PMC - PubMed Central. Available from: [Link]

  • Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available from: [Link]

  • Wiley Online Library. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Available from: [Link]

  • ChemRxiv. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody- Drug Conjugates. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • European Patent Office. METHYLENE CARBAMATE LINKERS FOR USE WITH TARGETED-DRUG CONJUGATES - EP 3082878 B1. Available from: [Link]

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Step-by-step guide for incorporating "tert-butyl N-[6-(methylamino)hexyl]carbamate" into a PROTAC

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Incorporation of tert-butyl N-[6-(methylamino)hexyl]carbamate into PROTACs: A Detailed Guide

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ligase ligand.[3][4] The linker's length, rigidity, and physicochemical properties directly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting degradation efficiency.[5] This guide provides a detailed, step-by-step protocol for the strategic incorporation of this compound, a versatile alkyl linker, into a PROTAC scaffold. We will delve into the chemical rationale behind its use, the sequential coupling strategy it enables, and the detailed experimental procedures required for successful synthesis.

Introduction: The Critical Role of the Linker in PROTAC Design

A PROTAC molecule's mechanism of action is catalytic: it tethers a target Protein of Interest (POI) to an E3 ubiquitin ligase, triggering the ubiquitination of the POI and marking it for degradation by the proteasome.[6] Once the POI is ubiquitinated, the PROTAC can dissociate and engage another target protein molecule.[2] While the two terminal ligands provide specificity, the linker is not merely a passive spacer. Its composition dictates crucial parameters such as aqueous solubility, cell permeability, and the spatial orientation of the two recruited proteins.[5][]

Alkyl chains, like the hexyl core of this compound, are a foundational linker class. Compared to the more hydrophilic polyethylene glycol (PEG) linkers, alkyl chains can enhance passive membrane permeability and metabolic stability, which are often key challenges in PROTAC development.[][8]

Featured Linker: this compound

This specific linker is designed for a controlled, sequential synthesis strategy. Its key features are:

  • A Secondary (Methylamino) Group: This serves as the initial nucleophilic handle for conjugation.

  • A Boc-Protected Primary Amine: The tert-butoxycarbonyl (Boc) group is a robust acid-labile protecting group.[9][10] It masks the primary amine's reactivity, preventing undesired side reactions and allowing for its selective deprotection at a later stage. This orthogonality is the cornerstone of the synthetic strategy.

This dual functionality enables the researcher to build the PROTAC in a defined, stepwise manner, first attaching one ligand to the secondary amine, then deprotecting the primary amine to attach the second ligand.

The Strategic Synthesis Workflow

The incorporation of this compound follows a logical, three-stage process. This workflow ensures that the correct ligands are connected in the desired orientation.

G cluster_0 Phase 1: First Coupling cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Second Coupling & Final PROTAC A POI Ligand-COOH (or E3 Ligand-COOH) C Amide Coupling (e.g., HATU, EDC/HOBt) A->C B Linker: tert-butyl N-[6-(methylamino)hexyl]carbamate B->C D Intermediate 1: Ligand-Linker(Boc) C->D E Acidic Deprotection (e.g., TFA in DCM) D->E F Intermediate 2: Ligand-Linker-NH2 E->F H Amide Coupling (e.g., HATU, EDC/HOBt) F->H G E3 Ligand-COOH (or POI Ligand-COOH) G->H I Final PROTAC Molecule H->I J Purification & Analysis (HPLC, LC-MS, NMR) I->J

Figure 1: General workflow for the sequential synthesis of a PROTAC using the Boc-protected diamine linker.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Derivatives of some E3 ligase ligands, like thalidomide, can have severe health effects and require special handling procedures.[11]

Materials and Reagents
ReagentPurposeTypical Supplier
Ligand 1 (with -COOH)POI or E3 Ligase binderN/A
Ligand 2 (with -COOH)E3 or POI Ligase binderN/A
This compoundLinkerCommercial
HATU / HBTU / COMUAmide coupling reagentCommercial
DIPEA / TEANon-nucleophilic baseCommercial
Dichloromethane (DCM), AnhydrousReaction solventCommercial
Dimethylformamide (DMF), AnhydrousReaction solventCommercial
Trifluoroacetic Acid (TFA)Boc deprotection reagentCommercial
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous workupN/A
BrineAqueous workupN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agentCommercial
Silica GelColumn chromatographyCommercial
HPLC-grade Solvents (Acetonitrile, Water)Purification and analysisCommercial
Protocol 1: Coupling of Ligand 1 to the Linker

This protocol describes the formation of the first amide bond between a carboxylic acid-functionalized ligand and the secondary amine of the linker.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-functionalized Ligand 1 (1.0 eq) in anhydrous DMF or DCM (0.1 M concentration).

  • Activation: Add the coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the active ester.

    • Causality Note: Pre-activation of the carboxylic acid is crucial for efficient amide bond formation. Reagents like HATU convert the acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[12]

  • Linker Addition: Add a solution of this compound (1.2 eq) in the same anhydrous solvent to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: a. Quench the reaction by adding water. b. Dilute the mixture with an organic solvent like Ethyl Acetate or DCM. c. Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (Intermediate 1) by silica gel column chromatography to obtain the pure Ligand-Linker(Boc) conjugate.

  • Characterization: Confirm the structure and purity of Intermediate 1 using LC-MS and ¹H NMR.

Protocol 2: Boc Group Deprotection

This step selectively removes the Boc protecting group to reveal the primary amine for the next coupling reaction.

  • Preparation: Dissolve the purified Intermediate 1 in DCM (0.1 M concentration).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).

    • Causality Note: TFA is a strong acid that protonates the carbamate oxygen, leading to the collapse of the protecting group into a stable tert-butyl cation and gaseous CO₂, regenerating the free amine.[10][13] This reaction is typically clean and rapid.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA. c. The resulting product is the TFA salt of Intermediate 2 (Ligand-Linker-NH₂). This can often be used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a base.

Protocol 3: Coupling of Ligand 2 to Form the Final PROTAC

This protocol is analogous to the first coupling step.

  • Preparation: In a separate flame-dried flask, dissolve the carboxylic acid-functionalized Ligand 2 (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq), and stir for 15-20 minutes at room temperature.

  • Coupling: Add a solution of the deprotected Intermediate 2 (TFA salt, 1.0-1.2 eq) to the activated Ligand 2 mixture. Add additional DIPEA (2.0 eq) to neutralize the TFA salt in situ.

  • Reaction: Stir at room temperature and monitor progress by LC-MS.

  • Workup & Purification: Follow the same workup procedure as in Protocol 1. The final PROTAC is typically purified to >95% purity using reverse-phase preparative HPLC.

  • Final Characterization: Confirm the identity, purity, and structure of the final PROTAC molecule using analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H & ¹³C NMR.

Data and Characterization Summary

Proper characterization at each step is essential for a successful synthesis.

Synthesis StageAnalytical TechniquePurposeExpected Outcome
Intermediate 1 LC-MSConfirm coupling and mass of conjugatePeak corresponding to [M+H]⁺ of Ligand 1 + Linker - H₂O
¹H NMRConfirm structurePresence of signals for both Ligand 1 and the linker, including the Boc group (~1.4 ppm)
Intermediate 2 LC-MSConfirm deprotectionPeak corresponding to [M+H]⁺ of Intermediate 1 - 100 Da (mass of Boc group)
Final PROTAC Analytical HPLCDetermine puritySingle major peak, purity ≥ 95%
HRMSConfirm exact massMeasured mass within 5 ppm of the calculated exact mass
¹H & ¹³C NMRConfirm final structureSignals corresponding to all three components (Ligand 1, Linker, Ligand 2)

Mechanistic Rationale and Considerations

Figure 2: Conceptual diagram of the PROTAC-mediated ternary complex leading to ubiquitination and degradation.

The choice of an alkyl linker like this compound over a PEG-based linker is a critical decision in optimizing the drug-like properties of a PROTAC.[3] While PEG linkers can improve solubility, they often increase the molecule's polar surface area and flexibility, which can be detrimental to cell permeability. Alkyl linkers provide a more hydrophobic and rigid scaffold, which can improve membrane transit and potentially lead to more favorable pharmacokinetic profiles.[] The six-carbon chain is a common starting point, and further optimization often involves synthesizing analogues with shorter or longer chains to fine-tune the distance and orientation between the bound proteins.[5][14]

References

  • tert-Butyl (6-hydroxyhexyl)carbamate | CAS 75937-12-1. DC Chemicals. [Link]

  • tert-Butyl N-(6-hydroxyhexyl)carbamate | C11H23NO3 | CID 4146612. PubChem. [Link]

  • This compound. PubChemLite. [Link]

  • tert-Butyl (6-bromohexyl)carbamate | C11H22BrNO2 | CID 16211353. PubChem. [Link]

  • PROTAC Linkers. CD Bioparticles. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Mares, A., et al. RSC Medicinal Chemistry. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. Jin, Y., et al. Signal Transduction and Targeted Therapy. [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Scott, J.S., et al. ACS Medicinal Chemistry Letters. [Link]

  • Protocol for constructing tumor-targeting ANM-PROTACs for degradation of transcription factors. ResearchGate. [Link]

  • Scope of PROTAC synthesis via amide coupling. ResearchGate. [Link]

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Strelow, J.M., et al. ACS Medicinal Chemistry Letters. [Link]

  • PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Methods to accelerate PROTAC drug discovery. Maple, H.J., et al. Drug Discovery Today: Technologies. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

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The Strategic Utility of tert-butyl N-[6-(methylamino)hexyl]carbamate as a Linker for Cereblon E3 Ligase Ligands in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules orchestrate the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The success of a PROTAC is critically dependent on its three components: a ligand for the POI, a ligand for an E3 ligase, and the linker that connects them. While the ligands provide specificity, the linker is a key determinant of the PROTAC's overall efficacy, influencing the stability of the ternary complex, cell permeability, and pharmacokinetic properties.[3][4] Among the various E3 ligases, Cereblon (CRBN) has emerged as a popular choice for PROTAC development due to the availability of well-characterized ligands derived from immunomodulatory imide drugs (IMiDs).[5] This guide provides an in-depth technical overview of the application of tert-butyl N-[6-(methylamino)hexyl]carbamate, a versatile alkyl amine linker, in the synthesis of potent and effective CRBN-recruiting PROTACs.

Core Concepts: The Mechanism of CRBN-Based PROTACs

CRBN-based PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a molecular bridge, simultaneously binding to the target protein and the CRBN E3 ligase. This induced proximity facilitates the formation of a stable ternary complex, which is the critical step for initiating protein degradation.[4] Once the ternary complex is formed, an E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine residues on the surface of the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.[6]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex Binds PROTAC PROTAC (CRBN Ligand - Linker - POI Ligand) PROTAC->Ternary_Complex Mediates CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Cascade (Recruits E2-Ub) Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a Cereblon-based PROTAC.

The Alkyl Amine Linker: Properties and Advantages of this compound

This compound is a bifunctional linker featuring a Boc-protected secondary amine on one end and a terminal methylamino group. This structure offers several advantages for PROTAC synthesis:

  • Controlled Reactivity: The Boc protecting group on the secondary amine allows for selective functionalization of the terminal methylamino group, preventing unwanted side reactions during the initial conjugation steps. The Boc group can be deprotected under acidic conditions to reveal a reactive amine for subsequent coupling reactions.

  • Optimal Length and Flexibility: The six-carbon alkyl chain provides a balance of length and flexibility, which is crucial for enabling the formation of a stable and productive ternary complex.[7][8] A linker that is too short may lead to steric hindrance, while an overly long or rigid linker can result in unfavorable geometries for ubiquitination.[3]

  • Hydrophobicity: The alkyl nature of the linker contributes to the overall lipophilicity of the PROTAC molecule, which can enhance cell permeability.[4]

PropertyValue
Chemical Formula C12H26N2O2
Molecular Weight 230.35 g/mol
CAS Number 1013915-06-4
Appearance Liquid
Solubility Soluble in organic solvents such as DCM, DMF, and DMSO.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of the title linker, starting from 1,6-hexanediamine. The first step involves the mono-Boc protection of the diamine, followed by selective N-methylation of the remaining primary amine.

Materials:

  • 1,6-Hexanediamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Paraformaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

Step 1: Synthesis of tert-butyl N-(6-aminohexyl)carbamate

  • Dissolve 1,6-hexanediamine (5 equivalents) in DCM in a round-bottom flask.

  • Add triethylamine (1 equivalent) to the solution.

  • In a separate flask, dissolve (Boc)₂O (1 equivalent) in DCM.

  • Slowly add the (Boc)₂O solution dropwise to the stirred solution of 1,6-hexanediamine at room temperature. A white precipitate may form.

  • Stir the reaction mixture overnight at room temperature.

  • Filter the reaction mixture to remove any solids.

  • Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc/Hexanes to yield tert-butyl N-(6-aminohexyl)carbamate as a colorless oil.

Step 2: Synthesis of this compound

  • Dissolve tert-butyl N-(6-aminohexyl)carbamate (1 equivalent) in DCM in a round-bottom flask.

  • Add paraformaldehyde (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of MeOH/DCM to yield this compound as a colorless oil.

Protocol 2: Conjugation of the Linker to a Cereblon Ligand (Lenalidomide Derivative)

This protocol describes the amide coupling of the deprotected linker to a carboxylic acid-functionalized lenalidomide derivative.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lenalidomide derivative with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-performance liquid chromatography (HPLC) for purification

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound in DCM.

  • Add TFA dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the lenalidomide derivative with a carboxylic acid handle in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected linker (amine salt from Step 1) in DMF to the activated ester mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative HPLC to obtain the final product.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials (CRBN Ligand-COOH, Linker-NHBoc, POI Ligand) Deprotection Boc Deprotection of Linker (TFA, DCM) Start->Deprotection Coupling1 Amide Coupling (HATU, DIPEA, DMF) Start->Coupling1 Coupling2 Second Coupling Reaction (e.g., Amide Coupling) Start->Coupling2 Deprotection->Coupling1 Intermediate CRBN Ligand-Linker-NH2 Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for the synthesis of a CRBN-based PROTAC.

Application Notes: Characterization and Validation of PROTACs

Following the synthesis and purification of the PROTAC, a series of in vitro and cellular assays are essential to validate its activity and characterize its degradation profile.

Analytical Characterization
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the identity and purity of the synthesized linker and the final PROTAC molecule.[4][9] The expected molecular weight should be observed.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation of the synthesized molecules. ¹H and ¹³C NMR spectra should be consistent with the expected structure.

Biochemical and Cellular Assays

A comprehensive validation of a PROTAC's function involves a stepwise assessment of its mechanism of action.

1. Ternary Complex Formation:

  • Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR).

  • Principle: These assays measure the proximity of the POI and the E3 ligase in the presence of the PROTAC. An increase in the FRET signal or a change in the SPR response indicates the formation of the ternary complex.[10]

2. Target Ubiquitination:

  • Assay: In-cell ubiquitination assay followed by immunoprecipitation and Western blotting.

  • Principle: Cells are treated with the PROTAC, and the POI is immunoprecipitated. The ubiquitination status of the POI is then assessed by Western blotting using an anti-ubiquitin antibody. An increase in polyubiquitinated POI confirms that the PROTAC is inducing the desired enzymatic activity of the E3 ligase.[10]

3. Target Protein Degradation:

  • Assay: Western blotting or quantitative mass spectrometry-based proteomics.

  • Principle: The levels of the target protein are measured in cells treated with increasing concentrations of the PROTAC. A dose-dependent decrease in the POI level confirms its degradation.[10] From this data, the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation) can be determined.

Comparative Degradation Data for BRD4-Targeting PROTACs with Alkyl Linkers:

The following table provides a synthesized comparison of the degradation efficiency of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with varying alkyl linker lengths. This data highlights the importance of linker optimization for achieving potent degradation.

PROTACE3 Ligase RecruitedLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Reference(s)
ARV-825 CRBNAlkyl/PEG< 1> 90[10]
dBET1 CRBNAlkyl/PEG~100> 85[11]
MZ1 VHLAlkyl/Ether~8-23Complete at 100 nM[10]

Note: The exact composition of the linkers in these published PROTACs may vary, but they provide a general trend for the efficacy of alkyl-based linkers in BRD4 degradation.

Conclusion and Future Perspectives

This compound is a valuable and versatile linker for the construction of CRBN-recruiting PROTACs. Its chemical properties allow for controlled and efficient synthesis, while its structural characteristics of length and flexibility are well-suited for promoting the formation of productive ternary complexes. The detailed protocols and application notes provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize this linker in their targeted protein degradation research. The continued exploration of linker chemistry, guided by structural biology and empirical testing, will undoubtedly lead to the development of next-generation PROTACs with enhanced potency, selectivity, and therapeutic potential.

References

  • Cereblon (CRBN) in the E3 ligase complex and its role in PROTACs. (URL: [Link])

  • The Crucial Role of Linker Length in PROTAC Efficacy: A Compar
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (URL: [Link])

  • Cereblon E3 Ligase Pathway. (URL: [Link])

  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. (URL: [Link])

  • Selective N-monomethylation of primary amines. (URL: [Link])

  • Impact of linker length on the activity of PROTACs. (URL: [Link])

  • Overview of PROTAC Linkers. (URL: not available)
  • Structures of cereblon binders and related PROTACs. (URL: [Link])

  • Crystal structure of DDB1-CRBN-BRD4(BD1) complex bound to dBET70 PROTAC. (URL: [Link])

  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degrad
  • Characteristic roadmap of linker governs the rational design of PROTACs. (URL: [Link])

  • Synthesis of the NDI moiety. (A) tert-Butyl 6-aminohexanoate... (URL: [Link])

  • Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway. (URL: [Link])

  • Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. (URL: [Link])

  • Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regul
  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). (URL: [Link])

  • An updated patent review of BRD4 degraders. (URL: [Link])

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. (URL: [Link])

  • tert-Butyl (6-aminohexyl)carbamate monohydrochloride. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. (URL: [Link])

  • LC-MS Resource Guide. (URL: not available)
  • Quantitative analysis of m6A RNA modific
  • A MedChem toolbox for cereblon-directed PROTACs. (URL: [Link])

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (URL: [Link])

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (URL: [Link])

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The Strategic Application of tert-butyl N-[6-(methylamino)hexyl]carbamate in the Synthesis of Kinase Degraders: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation and the Pivotal Role of Linker Chemistry

The paradigm of therapeutic intervention is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's intrinsic protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2] Kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases, represent a major family of targets for this innovative modality.[3]

A PROTAC molecule is elegantly composed of three key components: a "warhead" that binds to the target kinase, an E3 ligase-recruiting ligand, and a chemical linker that tethers these two moieties.[4] The linker is far from being a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the kinase, the PROTAC, and the E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation of the target protein.[1]

This guide focuses on the practical application of a versatile and widely used linker building block, tert-butyl N-[6-(methylamino)hexyl]carbamate , in the synthesis of potent and selective kinase degraders. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its incorporation into a kinase degrader, and discuss the essential analytical and biological characterization of the final compound.

Featured Linker Building Block: this compound

This compound is a bifunctional linker precursor that offers several advantages in PROTAC synthesis. The Boc-protected primary amine provides a stable handle that can be deprotected under acidic conditions to reveal a reactive nucleophile for conjugation to an E3 ligase ligand. The secondary methylamine on the other end of the hexyl chain can be readily coupled to a kinase inhibitor, often through nucleophilic substitution or amide bond formation. The six-carbon alkyl chain provides a flexible tether of optimal length for inducing the proximity between many kinases and E3 ligases.[5]

Parameter Value
IUPAC Name This compound
CAS Number 1013915-06-4
Molecular Formula C₁₂H₂₆N₂O₂
Molecular Weight 230.35 g/mol

Conceptual Synthesis Workflow

The synthesis of a kinase degrader using this compound typically follows a convergent or sequential strategy. A common approach involves the initial coupling of the linker to the kinase inhibitor, followed by deprotection of the Boc group and subsequent reaction with an activated E3 ligase ligand.

PROTAC Synthesis Workflow cluster_0 Step 1: Linker Conjugation to Kinase Inhibitor cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Coupling cluster_3 Step 4: Purification & Characterization KI Kinase Inhibitor (with reactive site) KI_Linker Boc-Protected Intermediate KI->KI_Linker Coupling Reaction Linker This compound Linker->KI_Linker Deprotection Amine Intermediate KI_Linker->Deprotection Acidic Conditions (e.g., TFA) Final_PROTAC Final Kinase Degrader Deprotection->Final_PROTAC Coupling Reaction E3_Ligand Activated E3 Ligase Ligand (e.g., VHL or CRBN) E3_Ligand->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization

Figure 1: Conceptual workflow for the synthesis of a kinase degrader.

Detailed Application Protocol: Synthesis of a Representative p38α Kinase Degrader

This protocol is a representative example adapted from the synthesis of a VHL-based p38α kinase degrader and illustrates how a linker similar to this compound can be utilized.[6] Researchers should note that reaction conditions may require optimization for different kinase inhibitors and E3 ligase ligands.

Materials and Reagents
  • p38α inhibitor with a suitable reactive handle (e.g., a displaceable halogen or a carboxylic acid for amide coupling)

  • This compound

  • Von Hippel-Lindau (VHL) E3 ligase ligand with a carboxylic acid handle

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reagents and solvents for workup and purification (Ethyl acetate, brine, sodium sulfate, etc.)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • NMR spectrometer and Mass Spectrometer for characterization

Step-by-Step Synthesis

Part 1: Coupling of the Linker to the p38α Inhibitor

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the p38α inhibitor (1.0 eq) in anhydrous DMF.

  • Addition of Base and Linker: Add DIPEA (2.0 eq) to the solution, followed by the addition of this compound (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Part 2: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected intermediate from Part 1 in anhydrous DCM.

  • Deprotection: Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until deprotection is complete as monitored by LC-MS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine intermediate is often used in the next step without further purification.

Part 3: Coupling to the VHL E3 Ligase Ligand

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.

  • Activation and Coupling: Add DIPEA (3.0 eq) and PyBOP (1.5 eq) to the solution and stir for 15 minutes to activate the carboxylic acid. Then, add a solution of the amine intermediate from Part 2 (1.2 eq) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by LC-MS.

  • Workup: Dilute the reaction with ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the crude final product by preparative HPLC to yield the desired p38α kinase degrader.

Characterization

The identity and purity of the final PROTAC should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Analytical HPLC: To determine the purity of the final compound.

Mechanism of Action and Biological Evaluation

The synthesized kinase degrader mediates the formation of a ternary complex between the target kinase and the E3 ligase (in this case, VHL), leading to the ubiquitination and subsequent proteasomal degradation of the kinase.

PROTAC Mechanism of Action PROTAC Kinase Degrader Ternary_Complex Ternary Complex (Kinase-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Kinase Target Kinase Kinase->Ternary_Complex Proteasome 26S Proteasome Kinase->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ternary_Complex->Kinase Ubiquitination Ub Ubiquitin Degraded_Kinase Degraded Kinase Peptides Proteasome->Degraded_Kinase

Sources

Application Notes & Protocols: Assessing Cell Permeability of PROTACs Featuring an N-Boc-Protected Diamine Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Hurdle in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, these heterobifunctional molecules hijack the cell's own ubiquitin-proteasome system (UPS) to induce selective degradation of disease-causing proteins.[1][2] A single PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker connecting the two.[3] This elegant mechanism allows PROTACs to act catalytically, enabling potent and sustained pharmacological effects at low doses and providing a powerful strategy to target proteins previously considered "undruggable."[1][4]

Despite their therapeutic promise, the development of PROTACs is fraught with challenges, chief among them being their physicochemical properties. Most PROTACs have a high molecular weight (MW > 800 Da) and a large polar surface area, placing them well beyond the traditional "Rule of 5" chemical space associated with good oral bioavailability and cell permeability.[5][6] For a PROTAC to function, it must first cross the cell membrane to engage its intracellular targets. Therefore, assessing and optimizing for cell permeability is a critical, and often rate-limiting, step in the discovery pipeline.[]

The linker component is not merely a spacer but a critical determinant of a PROTAC's properties, profoundly influencing the stability of the ternary complex, degradation efficacy, and, crucially, its ability to permeate the cell membrane.[][9] This guide focuses on permeability assessment strategies for PROTACs incorporating linkers derived from tert-butyl N-[6-(methylamino)hexyl]carbamate . This specific chemical moiety introduces a flexible hexyl chain and a tert-butoxycarbonyl (Boc) protected amine. The flexible alkyl chain can allow the PROTAC to adopt folded conformations that shield polar groups, a "chameleon effect" that can enhance membrane passage.[10] The Boc group, while often used as a protecting group in synthesis, is lipophilic and bulky, and its presence in the final molecule will significantly impact the overall physicochemical profile.[11] Understanding how to rigorously evaluate the permeability of PROTACs containing such linkers is essential for advancing promising degraders toward clinical development.

cluster_PROTAC Generic PROTAC Structure cluster_Mechanism PROTAC Mechanism of Action POI POI Ligand Linker Linker Moiety (this compound) POI->Linker Covalent Bond E3 E3 Ligase Ligand Linker->E3 Covalent Bond PROTAC_mol PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_mol->Ternary POI_prot Target Protein (POI) POI_prot->Ternary Degradation Proteasomal Degradation POI_prot->Degradation Marked for Degradation E3_lig E3 Ligase E3_lig->Ternary Ub Ubiquitin Transfer Ternary->Ub Ub->POI_prot Poly-ubiquitination Recycle PROTAC Recycled Degradation->Recycle

Caption: PROTAC structure and catalytic cycle of degradation.

Strategic Selection of Permeability Assays

No single assay can fully capture the complexity of a PROTAC's journey into a cell. A tiered, multi-assay approach is recommended to build a comprehensive permeability profile, guiding medicinal chemistry efforts from early screening to lead optimization. The choice of assay depends on the desired throughput, the specific question being asked (e.g., passive vs. active transport), and the stage of the project.

Start Start: New PROTAC Synthesized PAMPA Tier 1: High-Throughput Screen Parallel Artificial Membrane Permeability Assay (PAMPA) Start->PAMPA Decision1 Is Passive Permeability (Papp) Acceptable? PAMPA->Decision1 MDCK Tier 2: Efflux Liability Screen MDCK / MDCK-MDR1 Assay Decision1->MDCK Yes Optimize Redesign Linker/Ligands (Modify logP, PSA, Rigidity) Decision1->Optimize No Decision2 Is Efflux Ratio (ER) > 2? MDCK->Decision2 Cellular Tier 3: Functional Confirmation Cellular Target Engagement (e.g., NanoBRET, Western Blot) Decision2->Cellular No Decision2->Optimize Yes (Efflux Substrate) Proceed Proceed with Further Pharmacology Studies Cellular->Proceed Target Engagement Confirmed Optimize->Start Synthesize New Analogs

Caption: Tiered workflow for PROTAC permeability assessment.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Application Note

The PAMPA assay is a non-cell-based, high-throughput method that models passive, transcellular permeation.[12][13] It measures a compound's ability to diffuse from a donor compartment, through an artificial membrane composed of a lipid-oil-lipid trilayer, to an acceptor compartment. Because it isolates passive diffusion, it is an excellent, cost-effective initial screen to rank-order compounds and understand their fundamental ability to cross a lipid barrier, free from the complexities of active transporters or cellular metabolism.[5][14] For PROTACs, this assay provides a baseline assessment of how modifications to the linker and ligands impact intrinsic permeability.

Detailed Step-by-Step Protocol

This protocol is adapted for a 96-well plate format and analysis by LC-MS/MS.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen™ PAMPA Plate, pION Gut-Box™)

  • 96-well donor and acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test PROTACs and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • DMSO for compound stock solutions

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of test PROTACs and controls in 100% DMSO. From these, create 200 µM working solutions in PBS (final DMSO concentration ≤ 1%).

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to each well of the donor plate's filter membrane, ensuring complete and even coverage. Avoid trapping air bubbles.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Assembly: Gently place the lipid-coated donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.

  • Donor Plate Loading: Add 150 µL of the 200 µM compound working solutions to the corresponding wells of the donor plate. Include a buffer-only blank.

  • Incubation: Cover the assembled plate system to prevent evaporation. Incubate at room temperature for 4-5 hours with gentle agitation.

  • Sampling & Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Take an aliquot from both the acceptor and donor wells for LC-MS/MS analysis.

    • Also, analyze a reference standard prepared from the initial 200 µM working solution (this represents the initial concentration, C₀).

    • Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA] / Cequilibrium) Where:

    • VD and VA are the volumes of the donor and acceptor wells (cm³).

    • A is the filter area (cm²).

    • t is the incubation time (seconds).

    • [CA] is the compound concentration in the acceptor well.

    • Cequilibrium = ([CD]VD + [CA]VA) / (VD + VA)

Data Interpretation
Papp (x 10⁻⁶ cm/s) Permeability Classification Implication for PROTACs
< 1LowPoor passive permeability. May require significant structural modification to improve.[5][15]
1 - 10MediumModerate passive permeability. A reasonable starting point for further cell-based testing.
> 10HighExcellent passive permeability. Less likely to be limited by passive diffusion.

Table 1: Interpretation of PAMPA results for PROTAC permeability.

Protocol 2: MDCK-MDR1 Bidirectional Transport Assay

Application Note

While PAMPA assesses passive diffusion, many large molecules like PROTACs are susceptible to active efflux by transporters such as P-glycoprotein (P-gp/MDR1), which act as cellular pumps to remove foreign substances.[16] The Madin-Darby Canine Kidney (MDCK) cell line, when transfected to overexpress the human MDR1 gene (MDCK-MDR1), provides a robust model for investigating this phenomenon.[17][18] By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, one can calculate an Efflux Ratio (ER). A high ER strongly indicates that the PROTAC is a substrate for P-gp, which can severely limit intracellular concentration and thus efficacy.[18][19]

Detailed Step-by-Step Protocol

Materials:

  • MDCK-MDR1 cells

  • Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • TEER (Transepithelial Electrical Resistance) meter

  • Test PROTACs and controls (e.g., Prazosin as a P-gp substrate, Atenolol as a low permeability marker)

  • Lucifer Yellow dye for monolayer integrity check

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell™ inserts at an appropriate density. Culture for 4-5 days until a confluent, polarized monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Values should be >200 Ω·cm² to confirm tight junction formation.[17]

    • A Lucifer Yellow rejection test should also be performed. Permeability of this fluorescent marker should be very low (<1%).

  • Bidirectional Assay Setup:

    • Prepare dosing solutions of the test PROTAC (e.g., at 10 µM) in transport buffer (HBSS).

    • For A→B transport: Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • For B→A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Perform all conditions in duplicate or triplicate.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-90 minutes.[17]

  • Sampling & Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers for each condition.

    • Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate Papp (A→B) and Papp (B→A) using a similar formula to the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell™ insert.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation
Parameter Result Interpretation
Papp (A→B) < 1 x 10⁻⁶ cm/sLow apparent permeability. Intracellular accumulation will be limited.
1 - 10 x 10⁻⁶ cm/sModerate apparent permeability.
> 10 x 10⁻⁶ cm/sHigh apparent permeability.
Efflux Ratio (ER) < 2.0Not a significant substrate of P-gp efflux.
≥ 2.0Potential P-gp substrate. Active efflux may limit intracellular exposure.[18]
> 5.0Strong P-gp substrate. Efflux is a major barrier to permeability.

Table 2: Interpreting MDCK-MDR1 assay results to identify efflux liability.

Protocol 3: Cellular Target Engagement as a Functional Readout of Permeability

Application Note

Ultimately, the most important measure of permeability is whether a PROTAC can enter a cell at a sufficient concentration to bind its target and induce degradation. Cellular target engagement assays provide a functional confirmation of permeability. While they don't yield a quantitative permeability coefficient, a positive result demonstrates that the PROTAC has overcome the membrane barrier effectively. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful, live-cell method to monitor the binding of a PROTAC to its target protein in real-time.[20]

Conceptual Workflow: NanoBRET™ Target Engagement

This workflow outlines the principle for confirming a PROTAC has entered the cell and engaged its POI.

  • Cell Line Engineering: Create a stable cell line that expresses the POI fused to a NanoLuc® luciferase enzyme. For competition assays, a fluorescent tracer that binds the POI is also required.

  • Assay Principle: In a competition format, the fluorescent tracer binds to the POI-NanoLuc® fusion, bringing the fluorophore close to the luciferase and generating a BRET signal. A cell-permeable, unlabeled PROTAC will enter the cell and compete with the tracer for binding to the POI, causing a decrease in the BRET signal. The magnitude of this decrease is proportional to the PROTAC's affinity and its intracellular concentration.

  • Execution:

    • Plate the engineered cells in a white, 96- or 384-well plate.

    • Add a constant concentration of the fluorescent tracer.

    • Add increasing concentrations of the test PROTAC.

    • Incubate to allow the PROTAC to permeate the cells and reach binding equilibrium.

    • Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (fluorophore) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine an IC₅₀ value, which reflects the PROTAC's apparent cellular potency in displacing the tracer. A potent IC₅₀ value is a strong indicator of good cell permeability and target engagement.

cluster_NoPROTAC Baseline (No PROTAC) cluster_WithPROTAC PROTAC Added POI_NLuc POI-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) POI_NLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer PROTAC_mol Cell-Permeable PROTAC POI_NLuc2 POI-NanoLuc® PROTAC_mol->POI_NLuc2 Competitive Binding Tracer2 Tracer Displaced No_BRET Low BRET Signal POI_NLuc2->No_BRET No Energy Transfer Membrane Cell Membrane PROTAC_mol_out PROTAC PROTAC_mol_out->PROTAC_mol Permeation

Caption: Principle of a competitive NanoBRET™ assay for PROTACs.

Conclusion: Building a Comprehensive Permeability Profile

The successful development of PROTAC therapeutics hinges on a deep understanding of their cell permeability. For PROTACs containing moieties like this compound, a systematic evaluation is paramount. By employing a tiered strategy—starting with high-throughput PAMPA to assess passive diffusion, followed by MDCK-MDR1 assays to identify efflux liabilities, and culminating in functional cellular target engagement assays—researchers can build a comprehensive data package. This integrated approach provides clear, actionable insights to guide the structure-permeability relationship (SPR) studies needed to optimize these powerful molecules, ultimately paving the way for the next generation of targeted protein degraders.

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  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • MCE. (n.d.). This compound. Retrieved from [Link]

  • Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

  • MCE. (n.d.). This compound | PROTAC连接子. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

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Application Notes and Protocols: In Vitro Degradation Assays for PROTACs Utilizing a tert-butyl N-[6-(methylamino)hexyl]carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Stability in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two components.[2] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3]

The stability of the PROTAC molecule itself, including the linker, is a key parameter that dictates its therapeutic window and potential for off-target effects. Unintended degradation of the PROTAC can lead to loss of efficacy and the generation of metabolites with altered pharmacological profiles. This application note provides a comprehensive guide to performing in vitro degradation assays for PROTACs that incorporate the tert-butyl N-[6-(methylamino)hexyl]carbamate linker. We will delve into the scientific rationale behind the experimental design, provide detailed step-by-step protocols, and offer insights into data interpretation.

The tert-butyl carbamate moiety in this linker is often utilized as a protecting group in chemical synthesis due to its stability under a range of conditions.[4][5] However, its susceptibility to cleavage under certain biological conditions, such as in the presence of esterases or in acidic intracellular compartments, warrants careful investigation.[6] Understanding the metabolic fate of the PROTAC, and specifically the linker, is paramount for the rational design of effective and safe protein degraders.

Principle of the In Vitro Degradation Assay

The primary objective of this in vitro assay is to assess the chemical and enzymatic stability of a PROTAC molecule under conditions that mimic a biological environment. This is achieved by incubating the PROTAC with liver microsomes or hepatocytes, which contain a plethora of drug-metabolizing enzymes.[7] The degradation of the parent PROTAC molecule and the appearance of potential metabolites are then monitored over time using highly sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

Visualizing the PROTAC Mechanism and Potential Degradation

PROTAC_Mechanism_and_Degradation cluster_PROTAC_Action PROTAC-Mediated Protein Degradation cluster_Linker_Degradation Potential Linker Degradation Pathways PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Intact_PROTAC Intact PROTAC (with tert-butyl carbamate linker) Metabolite_1 Metabolite 1 (e.g., Cleaved Linker) Intact_PROTAC->Metabolite_1 Enzymatic Cleavage Metabolite_2 Metabolite 2 (e.g., Oxidized PROTAC) Intact_PROTAC->Metabolite_2 Oxidation Enzymes Metabolizing Enzymes (e.g., Esterases, CYPs) Enzymes->Metabolite_1 Enzymes->Metabolite_2

Figure 1. PROTAC mechanism and potential degradation pathways.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to assess the phase I metabolic stability of the PROTAC.

1. Materials and Reagents:

  • PROTAC stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade, containing an internal standard (e.g., a structurally similar, stable compound)

  • Water, HPLC grade

  • 96-well incubation plates

  • Centrifuge capable of handling 96-well plates

2. Experimental Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding the following in order:

    • Potassium Phosphate Buffer (pH 7.4)

    • PROTAC stock solution (final concentration typically 1 µM)

    • Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH Regeneration System.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regeneration system.

  • Protein Precipitation: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. Data Analysis:

The concentration of the parent PROTAC at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the remaining PROTAC is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the following equation:

t½ = -0.693 / k

The intrinsic clearance (Clint) can also be calculated to predict the in vivo clearance of the compound.

Protocol 2: LC-MS/MS Analysis of PROTAC Degradation

This protocol outlines a general method for the quantification of the PROTAC and its potential metabolites.

1. LC-MS/MS System:

  • A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8][9]

2. LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes) is used to elute the PROTAC and its metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for PROTACs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the parent PROTAC and its predicted metabolites need to be optimized.

  • Metabolite Identification: To identify potential cleavage products of the this compound linker, monitor for mass transitions corresponding to the loss of the tert-butyl group (56 Da) or cleavage of the carbamate bond.

Visualizing the In Vitro Degradation Workflow

In_Vitro_Degradation_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Quenching_and_Processing 3. Quenching & Sample Processing cluster_Analysis 4. Analysis PROTAC_Stock PROTAC Stock (10 mM in DMSO) Reaction_Mix Reaction Mixture: PROTAC + HLM + Buffer PROTAC_Stock->Reaction_Mix HLM Human Liver Microsomes HLM->Reaction_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction_Mix NADPH_System NADPH Regeneration System Incubation_Plate 96-well plate (37°C) Start_Reaction Add NADPH System Incubation_Plate->Start_Reaction Reaction_Mix->Incubation_Plate Time_Points Incubate for 0, 5, 15, 30, 60, 120 min Start_Reaction->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MSMS Data_Analysis Data Analysis: - % Remaining vs. Time - Calculate t½ and Clint LC_MSMS->Data_Analysis

Figure 2. Workflow for the in vitro degradation assay.

Data Interpretation and Expected Outcomes

The stability of the PROTAC is categorized based on its in vitro half-life. The following table provides a general classification:

In Vitro Half-Life (t½) Stability Classification Implications for Drug Development
> 120 minutesHigh StabilityFavorable metabolic profile.
30 - 120 minutesModerate StabilityMay have acceptable in vivo half-life.
< 30 minutesLow StabilityLikely to be rapidly cleared in vivo, potentially limiting efficacy. May require structural modification to improve stability.

In addition to determining the half-life of the parent PROTAC, the LC-MS/MS data should be scrutinized for the appearance of metabolites. For a PROTAC with a this compound linker, potential metabolic liabilities include:

  • Hydrolysis of the carbamate: This would lead to the cleavage of the linker and the formation of two separate fragments (the POI-binding moiety and the E3 ligase-recruiting moiety).

  • Oxidation of the alkyl chain: Cytochrome P450 enzymes can introduce hydroxyl groups onto the hexyl chain.

  • Dealkylation of the methylamino group: This would result in the loss of a methyl group.

  • Cleavage of the tert-butyl group: While generally stable, enzymatic or acidic cleavage is possible.

Identifying the primary sites of metabolic degradation can provide valuable structure-activity relationship (SAR) insights for designing next-generation PROTACs with improved stability.

Confirmatory Assays: Validating the Mechanism of Action

While the degradation assay provides crucial information on the stability of the PROTAC molecule, it is essential to confirm that the intact PROTAC is functional. An in vitro pull-down assay can be used to verify the formation of the ternary complex.[11][12]

Protocol 3: In Vitro Ternary Complex Pull-Down Assay

1. Materials and Reagents:

  • Recombinant purified POI (with an affinity tag, e.g., His-tag)

  • Recombinant purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • Affinity beads (e.g., Ni-NTA agarose for His-tagged POI)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., Wash Buffer with high concentration of imidazole for His-tagged POI)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the E3 ligase and POI

2. Experimental Procedure:

  • Incubation: In a microcentrifuge tube, combine the tagged POI, the E3 ligase complex, and the PROTAC (at various concentrations) in a suitable binding buffer. Include a vehicle control (DMSO) and a negative control PROTAC (if available). Incubate for 1-2 hours at 4°C with gentle rotation.

  • Capture: Add the affinity beads to the mixture and incubate for another hour at 4°C to capture the tagged POI and any interacting proteins.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using the Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the POI and the E3 ligase.

3. Expected Results:

A successful pull-down will show a PROTAC-dependent increase in the amount of the E3 ligase co-eluted with the tagged POI, confirming the formation of a stable ternary complex.

Conclusion and Future Perspectives

The in vitro degradation assays detailed in this application note are fundamental tools in the development of PROTAC-based therapeutics. By providing a robust framework for assessing the metabolic stability of PROTACs containing the this compound linker, researchers can make informed decisions to optimize the design of their protein degraders. A thorough understanding of a PROTAC's stability profile, coupled with mechanistic validation of ternary complex formation, is critical for advancing potent and safe candidates toward clinical development. Future work in this area will likely focus on developing higher-throughput stability assays and more predictive in vitro models that can better recapitulate the complexities of in vivo drug metabolism.

References

  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. (2022). SCIEX. [Link]

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. (n.d.). Waters Corporation. [Link]

  • Bondeson, D. P., Smith, B. E., & Buhimschi, A. D. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2365, 135–150. [Link]

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. (2022). Pharmaceuticals, 15(3), 386. [Link]

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (2021). Methods in Molecular Biology, 2365, 135-150. [Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. (2020). Journal of Medicinal Chemistry, 63(15), 8069–8083. [Link]

  • Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. (2024). Angewandte Chemie International Edition, e202417651. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Striking a Balance between Carbonate/Carbamate Linkage Bond- and Reduction-Sensitive Disulfide Bond-Bearing Linker for Tailored Controlled Release: In Situ Covalent-Albumin-Binding Gemcitabine Prodrugs Promote Bioavailability and Tumor Accumulation. (2018). Journal of Medicinal Chemistry, 61(11), 4904–4917. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Future Drug Discovery, 2(2), FDD49. [Link]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. (2020). ChemRxiv. [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (2021). ACS Medicinal Chemistry Letters, 12(1), 128–133. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl N-[6-(methylamino)hexyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl N-[6-(methylamino)hexyl]carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in this multi-step synthesis, ensuring efficiency and high purity of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low Yield of Mono-Boc Protected Diamine

Question: I am getting a low yield of N-Boc-1,6-hexanediamine and a significant amount of the di-Boc protected byproduct. How can I improve the selectivity for mono-protection?

Answer: This is a classic challenge in the functionalization of symmetrical diamines. The formation of the di-protected species, tert-butyl N-[6-[(tert-butoxycarbonyl)amino]hexyl]carbamate, is a common side reaction. The core of the issue lies in the comparable reactivity of the two primary amine groups in 1,6-hexanediamine.

Causality: When di-tert-butyl dicarbonate (Boc₂O) is introduced to the reaction, it does not inherently differentiate between the two nucleophilic amine sites on the hexanediamine molecule. Once the first amine is protected, the second amine remains reactive and can readily react with another equivalent of Boc₂O, leading to the di-substituted product. Statistical distribution and reaction conditions play a significant role in the product ratio.

Solutions:

  • Stoichiometric Control: A common strategy is to use a large excess of the diamine relative to the Boc₂O. A patent for a similar synthesis suggests a molar ratio of 5:1 for 1,6-hexanediamine to Boc anhydride.[1] This statistical approach ensures that a molecule of Boc₂O is more likely to encounter an unreacted diamine molecule than a mono-protected one.

  • Slow Addition: Adding the Boc₂O solution dropwise to the solution of the diamine can help maintain a low instantaneous concentration of the protecting agent, favoring mono-protection.

  • pH Control: One effective method involves the protonation of one amine group to render it non-nucleophilic. By adding one equivalent of an acid (like HCl), you can form the mono-hydrochloride salt of the diamine. The protected amine is less susceptible to reaction, thus favoring mono-Boc protection on the free amine.[2][3]

Experimental Protocol: Selective Mono-Boc Protection

  • Dissolve 1,6-hexanediamine (5.0 eq) and triethylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in DCM.

  • Slowly add the Boc₂O solution dropwise to the diamine solution at room temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove excess diamine and salts.[1]

Issue 2: Over-Methylation and Quaternary Ammonium Salt Formation

Question: During the N-methylation step of N-Boc-1,6-hexanediamine, I am observing the formation of a di-methylated byproduct and potentially a quaternary ammonium salt. How can I achieve selective mono-methylation?

Answer: Over-alkylation is a frequent side reaction when methylating primary or secondary amines, especially with reactive alkylating agents like methyl iodide.[4] The Eschweiler-Clarke reaction offers a more controlled method for N-methylation.

Causality: The initial product of methylation, the secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation event. Traditional alkylating agents can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts.

Solutions:

  • Eschweiler-Clarke Reaction: This reductive amination procedure uses formaldehyde as the methyl source and formic acid as the reducing agent.[4][5] It is a highly effective method for producing N-methylated products with minimal over-alkylation. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.

  • Alternative Reductive Amination: Other reductive amination protocols can also be employed, using different reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6] These methods also offer good control over the degree of methylation.

Experimental Protocol: Eschweiler-Clarke N-Methylation

  • To a solution of N-Boc-1,6-hexanediamine in a suitable solvent, add an excess of formaldehyde (as an aqueous solution) and formic acid.

  • Heat the reaction mixture (typically to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction and neutralize the excess acid with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent and purify by column chromatography.

Issue 3: Incomplete Reaction or Side Products During Boc Deprotection

Question: I am attempting to deprotect the Boc group using trifluoroacetic acid (TFA), but the reaction is either incomplete or I am seeing unexpected side products. What could be the cause?

Answer: While Boc deprotection with strong acid is generally robust, several factors can lead to incomplete reactions or the formation of byproducts.

Causality: The deprotection mechanism involves the formation of a tert-butyl cation.[7][8][9] This highly reactive carbocation can act as an alkylating agent, reacting with nucleophilic sites on your molecule of interest or other species in the reaction mixture. Incomplete deprotection can occur if the acid concentration is too low or the reaction time is insufficient.

Solutions:

  • Use of Scavengers: To prevent unwanted alkylation by the tert-butyl cation, it is crucial to include a scavenger in the deprotection cocktail. Common scavengers include triethylsilane (TES) or thioanisole.

  • Optimization of Reaction Conditions: Ensure a sufficient excess of TFA is used. The reaction is typically performed neat in TFA or in a solution with a co-solvent like DCM. Monitor the reaction closely to determine the optimal reaction time.

Experimental Protocol: Boc Deprotection with TFA

  • Dissolve the Boc-protected compound in a mixture of TFA and DCM (e.g., 1:1 v/v).

  • Add a scavenger such as triethylsilane (1-5 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Remove the TFA and solvent under reduced pressure.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the efficiency of each step. A patent describing the synthesis of the mono-Boc protected intermediate reports a yield of 73%.[1] The subsequent methylation and any necessary purification steps will further impact the final yield. With optimized protocols, an overall yield in the range of 50-60% is a reasonable expectation.

Q2: Can I use a different protecting group instead of Boc?

A2: Yes, other amine protecting groups such as Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used.[8] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule. The deprotection conditions for these groups differ from Boc (e.g., hydrogenolysis for Cbz, base-mediated for Fmoc).[8]

Q3: What are the best analytical techniques to monitor the progress of the reactions?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. TLC provides a quick and simple way to visualize the disappearance of starting materials and the appearance of products. LC-MS offers more detailed information, including the molecular weight of the components in your reaction mixture, which is invaluable for identifying products and byproducts.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • 1,6-Hexanediamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and should be handled in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Always handle in a fume hood with appropriate PPE.

  • Solvents: Many organic solvents used (e.g., DCM) are volatile and may have associated health risks. Ensure proper ventilation.

Section 3: Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic route and a common side reaction pathway.

Synthesis_Pathway 1,6-Hexanediamine 1,6-Hexanediamine N-Boc-1,6-hexanediamine N-Boc-1,6-hexanediamine 1,6-Hexanediamine->N-Boc-1,6-hexanediamine Boc₂O, Et₃N This compound This compound N-Boc-1,6-hexanediamine->this compound HCHO, HCOOH

Caption: Desired synthetic pathway.

Side_Reaction_Pathway 1,6-Hexanediamine 1,6-Hexanediamine N-Boc-1,6-hexanediamine N-Boc-1,6-hexanediamine 1,6-Hexanediamine->N-Boc-1,6-hexanediamine Boc₂O Di-Boc-1,6-hexanediamine Di-Boc-1,6-hexanediamine N-Boc-1,6-hexanediamine->Di-Boc-1,6-hexanediamine Excess Boc₂O

Caption: Common side reaction pathway.

Section 4: Quantitative Data Summary

StepReactantsKey ReagentsTypical Molar RatiosExpected Yield
Mono-Boc Protection 1,6-HexanediamineDi-tert-butyl dicarbonate, TriethylamineDiamine:Boc₂O:Base = 5:1:1[1]70-80%
N-Methylation N-Boc-1,6-hexanediamineFormaldehyde, Formic AcidAmine:HCHO:HCOOH = 1:excess:excess80-95%

References

  • Kottegoda, N., et al. (n.d.). N-Boc protection of amines derivative. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]

  • Antipin, R. L., et al. (2022). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank, 2022(4), M1484. [Link]

  • Kim, J., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry, 88(23), 16655-16663. [Link]

  • Jakobsen, P., et al. (2007). Selective mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (2016). CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • da Silva, F. M., & Jones, J., Jr. (2004). Reductive methylation by aqueous formaldehyde and zinc. Tetrahedron Letters, 45(40), 7449-7451. [Link]

  • Ley, S. V., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1533-1541. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Molecules, 25(21), 5033. [Link]

  • All 'Bout Chemistry. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. [Video]. YouTube. [Link]

  • Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 41(25), 6296-6302. [Link]

  • Lee, J. W., et al. (2003). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synthetic Communications, 33(15), 2649-2655. [Link]

  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5657-5670. [Link]

  • Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chen, J., et al. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect, 8(31), e202302302. [Link]

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Technical Support Center: Purification of tert-butyl N-[6-(methylamino)hexyl]carbamate & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of tert-butyl N-[6-(methylamino)hexyl]carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. The unique bifunctional nature of this molecule—possessing both a protected (Boc-carbamate) and an unprotected secondary amine—presents specific purification hurdles. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the primary stability concerns for this molecule during purification?

A1: The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] Standard silica gel is inherently acidic and can cause partial or complete cleavage of the Boc group during prolonged exposure, such as in column chromatography.[4] This leads to the formation of the corresponding free diamine and tert-butanol or isobutylene byproducts. The secondary amine is generally stable but, like most amines, can be susceptible to oxidation over long periods if exposed to air.

Q2: My purified compound is an oil, but I've seen it reported as a solid. Why is this, and how can I solidify it?

A2: this compound is a low-melting solid or a viscous liquid at room temperature.[5] The presence of even minor impurities can significantly depress the melting point, causing it to present as an oil. "Oiling out" is a common issue when crystallization is attempted from a solution that is too concentrated or when an inappropriate solvent is used.[6]

To induce solidification, you can try the following techniques:

  • Trituration: Stir the oil vigorously with a cold, non-polar solvent in which the compound is insoluble but the impurities are soluble (e.g., hexane or pentane). This can wash away impurities and encourage nucleation.

  • Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a cold antisolvent (e.g., hexane) until persistent cloudiness is observed.[6][7] Let it stand at a low temperature (4 °C or -20 °C).

  • Seeding: If you have a pure crystal, add a tiny amount to the supersaturated solution to initiate crystal growth.[6]

Q3: What are the expected pKa values for the two amine groups?

A3: While specific experimental pKa values for this exact molecule are not readily published, we can estimate them based on similar structures.

  • The secondary methylamine is a typical alkylamine and is expected to have a pKa (for its conjugate acid, R₂NH₂⁺) in the range of 10.5 - 11.0 . It is the more basic of the two nitrogens.

  • The nitrogen of the Boc-carbamate is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. Its lone pair is delocalized, making it a very weak base, essentially non-basic under typical purification conditions.

This large difference in basicity is the key to successful purification via acid-base extraction.

Part 2: Troubleshooting Guide for Purification

This section tackles specific problems encountered during the purification workflow.

Issue 1: My TLC plate shows significant streaking/tailing from the baseline.
Q4: I'm running my crude product on a silica TLC plate (e.g., in 10% MeOH in DCM), but the main spot is a long streak. How can I get a clean spot to determine an appropriate Rf for column chromatography?

A4: Tailing is a classic sign of a strong interaction between a basic compound and the acidic silanol groups on the silica gel surface.[6][8] The secondary amine in your molecule is basic and binds tightly to the silica, leading to poor elution and band broadening.

Solutions:

  • Use a Basic Modifier in the Eluent: Add a small amount of a volatile base to your mobile phase to compete with your compound for the acidic sites on the silica.[6][8]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., 89:10:1 DCM/MeOH/TEA). This is often sufficient for moderately basic amines.

    • Ammonium Hydroxide (NH₄OH): For very polar or strongly basic compounds, a pre-mixed solution of ~2% NH₄OH in methanol can be used as the polar component of the mobile phase (e.g., 90:10 DCM:[MeOH/NH₄OH mix]).[6][9]

  • Use a Deactivated Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase for your TLC and column.

    • Amine-functionalized silica: This is an excellent choice as it has a basic surface, which repels basic compounds and prevents tailing, often providing much sharper peaks.[8][10]

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though it has different selectivity.[6]

Issue 2: Low Yield and Multiple Products After Column Chromatography.
Q5: I ran a silica gel column to purify my product. My yield is very low, and I've isolated a new, more polar spot that I suspect is the deprotected diamine. What happened?

A5: This is a clear indication of on-column decomposition due to the acidity of the silica gel, which has cleaved the Boc protecting group.[2][4] The longer your compound remains on the column, the more significant this degradation will be.

Troubleshooting Workflow:

G start Low Yield & Suspected Boc Cleavage check_stability Is compound stable to silica? (Run 2D TLC) start->check_stability stable Yes, Stable check_stability->stable Stable unstable No, Unstable check_stability->unstable Unstable protocol1 Run column quickly Minimize residence time stable->protocol1 action1 Option 1: Deactivate Silica Wash column with eluent containing 1-2% TEA unstable->action1 action2 Option 2: Use Amine-Silica Switch to a basic stationary phase unstable->action2 action3 Option 3: Non-Chromatographic Method Use Acid-Base Extraction unstable->action3 action1->protocol1 protocol2 Use less polar eluent systems (e.g., Hexane/EtOAc + TEA) action2->protocol2 protocol3 Isolate as HCl salt and purify via recrystallization action3->protocol3

Caption: Troubleshooting workflow for low yields after silica gel chromatography.

Preventative Measures:

  • Run the column "fast": Use a slightly more polar solvent system than indicated by the optimal TLC Rf of ~0.3 to push the compound through the column more quickly.

  • Deactivate the silica: Before loading your compound, flush the packed column with one column volume of eluent containing 1-2% triethylamine, then switch back to your starting eluent.[6]

  • Avoid chlorinated solvents if possible: Dichloromethane (DCM) can generate trace amounts of HCl over time, which can accelerate Boc deprotection. If possible, consider alternatives like ethyl acetate/hexane systems (with a basic modifier).

Issue 3: Impurities Co-elute with the Product.
Q6: My product appears as a single spot on TLC, but NMR analysis shows it's only ~80% pure. What are the likely impurities and how can I remove them?

A6: Co-eluting impurities are common, especially if they have similar polarity to your product. In the synthesis of this compound, common impurities stem from the starting materials or side reactions. For example, if synthesized via reductive amination of N-Boc-6-aminohexanal with methylamine, likely impurities include:

  • Starting Aldehyde: N-Boc-6-aminohexanal.

  • Over-alkylation Product: The tertiary amine, tert-butyl N-[6-(dimethylamino)hexyl]carbamate.

  • Unreacted Primary Amine: tert-butyl N-(6-aminohexyl)carbamate.

Purification Strategy: Acid-Base Extraction

Since your desired product has a basic secondary amine and the impurities may be less basic or neutral, a liquid-liquid acid-base extraction is a highly effective purification method that avoids chromatography.[11][12][13]

Quantitative Data for Extraction

StepAqueous PhaseOrganic Phase (e.g., DCM or EtOAc)Purpose
1. Acid Wash 1 M HCl (aq)Crude ProductProtonates the basic secondary amine, pulling it into the aqueous layer as the hydrochloride salt. Neutral impurities remain in the organic layer.
2. Basification Add 2 M NaOH (aq) until pH > 11(Discarded)Deprotonates the ammonium salt, regenerating the free amine in the aqueous layer.
3. Re-extraction (Aqueous layer from Step 2)Fresh DCM or EtOAcThe now neutral, organic-soluble product is extracted back into the fresh organic layer, leaving inorganic salts behind.

Part 3: Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral organic impurities or less basic amines.

  • Dissolution: Dissolve the crude product (~1.0 g) in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 25 mL). Combine the aqueous layers. The desired product is now in the aqueous phase as its HCl salt. Discard the organic layer, which contains neutral impurities.[13]

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2 M NaOH (aq) with swirling until the pH is >11 (check with pH paper). A milky suspension may form as the free amine precipitates.

  • Product Re-extraction: Extract the basified aqueous solution with fresh DCM (3 x 30 mL). The product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography on Deactivated Silica

Use this method when you need to separate compounds of very similar basicity where extraction is ineffective.

  • Prepare Eluent: Prepare your mobile phase (e.g., 95:5 Ethyl Acetate/Hexane) and add 1% triethylamine (TEA) by volume.

  • Pack Column: Dry pack the column with silica gel. Equilibrate the column by flushing with at least 3-5 column volumes of the prepared eluent until the TEA has fully saturated the silica.

  • Load Sample: Dissolve your crude product in a minimum amount of the eluent (or DCM) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elute: Run the column, collecting fractions and monitoring by TLC (using plates developed in an eluent also containing 1% TEA).

  • Isolate: Combine the pure fractions and remove the solvent and TEA under reduced pressure. A final co-evaporation with a solvent like toluene can help remove residual TEA.

References

  • BenchChem. (n.d.). Troubleshooting Common Issues in 3-Amino-1-(furan-3-yl)propan-1-ol Purification.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Wikipedia. (n.d.). Reductive amination.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.
  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
  • ChemHelp ASAP. (2020, March 20). Reductive amination & secondary amine synthesis. YouTube.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Dual protection of amino functions involving Boc. (2013). RSC Publishing.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). This compound.
  • MedChemExpress. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Sigma-Aldrich. (n.d.). This compound.
  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?
  • Liquid/liquid Extraction. (n.d.).

Sources

Optimizing linker length of "tert-butyl N-[6-(methylamino)hexyl]carbamate" for improved efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Linker Optimization for Bifunctional Molecules

Introduction: The Central Role of the Linker

Welcome to the technical support guide for linker optimization. You are likely working with building blocks like tert-butyl N-[6-(methylamino)hexyl]carbamate to construct bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. While the warhead (targeting the protein of interest, POI) and the E3 ligase binder are critical, the linker connecting them is not merely a passive spacer. It is a crucial determinant of efficacy, governing the geometry, stability, and cooperativity of the key ternary complex (POI-PROTAC-E3 Ligase).

This guide provides a framework for systematically approaching linker optimization, from initial design and synthesis to final efficacy testing and troubleshooting. We will address common questions and challenges encountered in the lab to help you navigate this critical phase of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

The linker has several fundamental roles:

  • Controls Proximity and Orientation: It bridges the target protein (POI) and the E3 ligase, enabling the transfer of ubiquitin from the E2-E3 complex to the POI.

  • Governs Ternary Complex Stability: The linker's length, rigidity, and chemical composition dictate the specific protein-protein interactions within the ternary complex. An optimal linker promotes favorable interactions, leading to a stable and productive complex.

  • Impacts Physicochemical Properties: The linker significantly influences the overall properties of the molecule, including its solubility, cell permeability, and metabolic stability.

Q2: Why is linker length so critical for PROTAC efficacy?

Linker length is a primary determinant of the geometry of the ternary complex. An optimal linker length allows the POI and E3 ligase to engage in a "competent" orientation that is favorable for ubiquitin transfer.

  • Too Short: A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously or holding them in a non-productive conformation.

  • Too Long: An overly long and flexible linker can lead to an entropically unfavorable state, reducing the stability of the ternary complex. This can also result in multiple, non-productive binding modes.

This relationship often results in a "bell-shaped" curve where optimal efficacy (e.g., target degradation) is observed at an intermediate linker length.

Q3: Beyond length, what other linker properties should I consider?

While length is a primary focus, other properties are equally important:

  • Composition: The atoms used (e.g., alkyl chains, polyethylene glycol (PEG), alkynes) affect solubility and cell permeability. PEG linkers, for instance, can improve solubility but may also increase molecular weight and reduce permeability.

  • Rigidity: Incorporating rigid elements like aromatic rings or alkynes can reduce the entropic penalty of forming the ternary complex, potentially increasing its stability. However, this can also lock the molecule into a non-productive conformation.

  • Attachment Point: The vector at which the linker exits the warhead and the E3 ligase binder is crucial. A poorly chosen attachment point can disrupt binding to either protein or orient the linker in a way that prevents ternary complex formation.

Experimental Design and Workflow

A systematic approach to linker optimization is essential. The following workflow outlines the key stages from design to validation.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biochemical & Biophysical Screening cluster_2 Phase 3: Cellular Validation A Define Linker Series (e.g., Alkyl, PEG) B Select Attachment Vectors on Warhead & Ligase Binder A->B C Synthesize Library (Varying Lengths) B->C D Binding Assays (Affinity to POI & E3) C->D E Ternary Complex Formation (SPR, ITC, FRET) D->E F Cellular Target Degradation (Western Blot, Proteomics) E->F G Functional Assays (e.g., Cell Viability, Phenotype) F->G H Lead Candidate G->H Identify Optimal Linker Candidate(s) G cluster_0 Low Concentration cluster_1 High Concentration A POI D POI PROTAC E3 Productive Ternary Complex A->D B PROTAC B->D C E3 Ligase C->D E POI-PROTAC (Binary) H POI PROTAC E3 Ternary Complex (Formation Inhibited) E->H Competition F PROTAC-E3 (Binary) F->H Competition G Excess Free PROTAC G->H Competition

Troubleshooting poor ternary complex formation with "tert-butyl N-[6-(methylamino)hexyl]carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ternary Complex Formation

A Guide for Researchers Using Bifunctional Degraders

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice for scientists and drug development professionals experiencing poor ternary complex formation, a critical step in the mechanism of action for Proteolysis Targeting Chimeras (PROTACs).

A Note on "tert-butyl N-[6-(methylamino)hexyl]carbamate":

It is important to clarify that this compound is a Boc-protected amine linker, a chemical building block used in the synthesis of PROTACs.[1] It is not, by itself, the active molecule that forms a ternary complex. This guide assumes you are working with a final, synthesized PROTAC that incorporates this or a similar linker and are facing challenges in observing the formation of the crucial Target Protein-PROTAC-E3 Ligase complex.

Frequently Asked Questions (FAQs)

Section 1: Foundational Checks & Common Pitfalls

Q1: I'm not seeing any evidence of ternary complex formation. What are the very first things I should check?

A1: Before diving into complex experimental optimizations, it's crucial to validate your core components and conditions. Inefficient ternary complex formation is often traced back to issues with the fundamental building blocks of the assay.

  • Protein Integrity and Activity: Ensure your target protein and E3 ligase complex (e.g., VHL/ElonginB/ElonginC or CRBN) are pure, correctly folded, and active.[2] Aggregated or misfolded proteins are a primary cause of failed interaction assays.

    • Actionable Step: Run SDS-PAGE to check for purity and degradation. Use Dynamic Light Scattering (DLS) to assess for aggregation.[2] Confirm E3 ligase activity with an auto-ubiquitination assay and target protein activity with a relevant functional assay.[2]

  • PROTAC Integrity: Confirm the chemical identity, purity, and concentration of your PROTAC. Synthesis side-products or degradation during storage can lead to inactive compounds.

    • Actionable Step: Verify the structure and purity via NMR and Mass Spectrometry.[2] Ensure accurate concentration measurements.

  • Assay Controls: Your entire experiment hinges on the performance of your controls.

    • Actionable Step: Always include a positive control PROTAC known to form a ternary complex in your system and a negative control, such as a molecule with a methylated glutarimide for CRBN or an epimerized hydroxyproline for VHL, which is incapable of binding the E3 ligase.[2][3][4]

Q2: My dose-response curve is bell-shaped. Is this normal?

A2: Yes, this is a well-documented phenomenon known as the "hook effect".[5][6] It occurs because at very high concentrations, your PROTAC saturates both the target protein and the E3 ligase independently, forming non-productive binary complexes (Target-PROTAC and Ligase-PROTAC).[5][7] These binary complexes cannot assemble into the productive ternary complex, thus competitively inhibiting the process and reducing downstream degradation.[5] The presence of a hook effect is actually a strong indicator that your PROTAC is mechanistically active.

  • Actionable Step: Test your PROTAC over a very wide concentration range, from picomolar to high micromolar, to fully characterize the dose-response curve and identify the optimal concentration for ternary complex formation and degradation.[6]

Section 2: Experimental Design & Optimization

Q3: How important is the choice of assay for measuring ternary complex formation?

A3: The choice of assay is critical, as each has distinct advantages and limitations. There is no single "best" assay; often, orthogonal methods are used for confirmation.

Assay Type Principle Advantages Limitations
SPR (Surface Plasmon Resonance) Label-free, real-time measurement of binding kinetics and affinity.Provides kinetic data (on/off rates), cooperativity, and stoichiometry.[8]Requires specialized equipment; one protein must be immobilized.
ITC (Isothermal Titration Calorimetry) Measures heat changes upon binding to determine thermodynamic parameters.[9]Provides true in-solution binding affinity (KD), stoichiometry, and thermodynamics (ΔH, ΔS).[9]Low throughput, requires large amounts of pure protein.[8]
TR-FRET / HTRF Proximity-based assay using fluorescence resonance energy transfer between labeled proteins.[9]Homogeneous, high-throughput format.Requires labeling of proteins, which can interfere with binding; susceptible to fluorescent artifacts.
AlphaLISA / AlphaScreen Proximity-based assay using singlet oxygen transfer between donor and acceptor beads.[9]Highly sensitive, homogeneous, high-throughput.Can be sensitive to buffer components; requires labeled proteins or specific tags.[10]
Co-Immunoprecipitation (Co-IP) Uses an antibody to pull down a protein and its binding partners, followed by Western Blot.[11]Can be performed in cell lysates, providing a more physiological context.Generally qualitative or semi-quantitative; prone to non-specific binding.[11][12]

Q4: What is "cooperativity" and how does it affect my experiment?

A4: Cooperativity (alpha, α) is a measure of how the binding of the PROTAC to one protein affects its binding to the second protein.[13] It is a critical determinant of ternary complex stability.[14]

  • Positive Cooperativity (α > 1): The formation of a binary complex (e.g., Ligase-PROTAC) increases the affinity for the target protein. This is highly desirable as it stabilizes the ternary complex.[13][14]

  • Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein, destabilizing the ternary complex.[13]

  • No Cooperativity (α = 1): The binding events are independent.

The stability and lifetime of the ternary complex, which are heavily influenced by cooperativity, often correlate better with effective protein degradation than simple binding affinity alone.[15][16] A highly stable complex allows more time for the E3 ligase to ubiquitinate the target.

Q5: The linker in my PROTAC is derived from this compound. Could the linker be the problem?

A5: Absolutely. The linker is not just a passive spacer; it is a critical determinant of ternary complex formation.[17][18] Its length, rigidity, and attachment points dictate the orientation of the target protein relative to the E3 ligase.[19] An unfavorable orientation can lead to steric clashes or prevent productive protein-protein interactions that stabilize the complex.[17][19]

  • Linker Length & Flexibility: A linker that is too short may cause steric clashes, while one that is too long might have excessive flexibility, leading to a high entropic penalty for adopting the correct conformation for binding.[17][18][20]

  • Actionable Step: If you suspect a linker issue, the most effective (though resource-intensive) solution is to synthesize a small library of analogs with varying linker lengths and compositions (e.g., PEG-based vs. alkyl chains) to identify an optimal configuration.[21]

Visualizing the Process

PROTAC Mechanism & Troubleshooting Logic

The following diagrams illustrate the key concepts in PROTAC-mediated degradation and a logical flow for troubleshooting.

PROTAC_Mechanism cluster_0 Productive Pathway cluster_1 The Hook Effect (High [PROTAC]) E3 E3 Ligase Binary1 E3-PROTAC E3->Binary1 PROTAC PROTAC PROTAC->Binary1 Binary2 PROTAC-POI PROTAC->Binary2 POI Target Protein (POI) POI->Binary2 Ternary E3-PROTAC-POI (Ternary Complex) Binary1->Ternary Binary2->Ternary Ub Ubiquitination Ternary->Ub Catalytic Deg Degradation Ub->Deg E3_H E3 Ligase Binary_H1 E3-PROTAC (Non-productive) E3_H->Binary_H1 PROTAC_H1 PROTAC PROTAC_H1->Binary_H1 PROTAC_H2 PROTAC Binary_H2 PROTAC-POI (Non-productive) PROTAC_H2->Binary_H2 POI_H Target Protein (POI) POI_H->Binary_H2

Caption: The PROTAC mechanism requires the formation of a productive ternary complex.

Troubleshooting_Flowchart Start No/Poor Ternary Complex Formation Check_Components Step 1: Validate Components - Protein Purity & Activity? - PROTAC Integrity? - Controls Working? Start->Check_Components Check_Assay Step 2: Evaluate Assay - Dose-Response (Hook Effect)? - Correct Assay Choice? - Buffer Optimization? Check_Components->Check_Assay Components OK Fix_Components Remake/Repurify Proteins Resynthesize/Validate PROTAC Check_Components->Fix_Components Issue Found Check_Design Step 3: Analyze PROTAC Design - Poor Cooperativity? - Suboptimal Linker? - Weak Binary Affinity? Check_Assay->Check_Design Assay OK Fix_Assay Adjust Concentrations Optimize Buffer (pH, salt) Try Orthogonal Assay Check_Assay->Fix_Assay Issue Found Success Successful Ternary Complex Formation Check_Design->Success Hypothesis Validated Fix_Design Synthesize New Analogs: - Modify Linker - Change Attachment Points - Improve Warhead Affinity Check_Design->Fix_Design Issue Found Fix_Components->Check_Components Fix_Assay->Check_Assay Fix_Design->Start

Caption: A logical workflow for troubleshooting poor ternary complex formation.

Detailed Protocols

Protocol 1: SPR-Based Ternary Complex & Cooperativity Assay

This protocol outlines a general method to measure binary and ternary binding kinetics using Surface Plasmon Resonance (SPR), adapted from established methodologies.

Objective: To determine the binding affinities and kinetic rate constants for PROTAC binding to an E3 ligase alone (binary) and to the E3 ligase in the presence of the target protein (ternary).

Materials:

  • SPR instrument (e.g., Biacore™) and sensor chip (e.g., CM5).[8]

  • Purified E3 ligase (e.g., VHL complex) and target protein.

  • PROTAC stock solution in 100% DMSO.

  • SPR running buffer (e.g., HBS-EP+, pH 7.4).

  • Amine coupling kit for immobilization.

Methodology:

  • Immobilization:

    • Immobilize the E3 ligase onto the sensor chip surface via amine coupling to a target density that will yield a maximal response (Rmax) of ~100-200 RU for the PROTAC analyte. Use a reference flow cell that is activated and deactivated to subtract bulk refractive index changes.

  • Binary Affinity Measurement:

    • Prepare a dilution series of the PROTAC in running buffer. It is critical to keep the final DMSO concentration constant across all samples (e.g., 1-2%).

    • Inject the PROTAC dilutions over the E3 ligase and reference surfaces, starting from the lowest concentration.

    • Perform a regeneration step between injections if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (KD) and kinetic constants (ka, kd).

  • Ternary Affinity Measurement:

    • Repeat the PROTAC dilution series as in Step 2.

    • To each PROTAC dilution, add a constant, near-saturating concentration of the target protein. This concentration should be at least 5-10 times the KD of the PROTAC for the target protein to ensure most of the target is pre-bound.

    • Inject this PROTAC + target protein mixture over the E3 ligase and reference surfaces.

    • Fit the sensorgrams to a 1:1 binding model to determine the ternary affinity (KD) and kinetic constants.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = (Binary KD) / (Ternary KD)

    • An α > 1 indicates positive cooperativity.

References

  • National Institutes of Health (NIH). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024-07-29). URL: [Link]

  • National Institutes of Health (NIH). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. URL: [Link]

  • PubMed. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022-01-24). URL: [Link]

  • ResearchGate. PROTAC-mediated ternary complex formation and hook effect. URL: [Link]

  • ResearchGate. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. URL: [Link]

  • eScholarship.org. Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022-12-01). URL: [Link]

  • MCE. This compound | PROTAC连接子. URL: [Link]

  • MCE. This compound 1013915-06-4. URL: [Link]

  • National Institutes of Health (NIH). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. URL: [Link]

  • bioRxiv. Frustration in the Protein-Protein interface Plays a Central Role in the Cooperativity of PROTAC Ternary Complexes. (2024-12-05). URL: [Link]

  • ACS Publications. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019-02-05). URL: [Link]

  • National Institutes of Health (NIH). PROTACs– a game-changing technology. URL: [Link]

  • Biocompare. PROTACs: A Practical Guide. (2022-08-11). URL: [Link]

  • ResearchGate. Hook effect with PROTAC. URL: [Link]

  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. URL: [Link]

  • ACS Publications. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. URL: [Link]

  • YouTube. Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). (2024-11-21). URL: [Link]

  • National Institutes of Health (NIH). Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023-12-01). URL: [Link]

  • Cytiva. Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024-09-05). URL: [Link]

  • YouTube. How to improve the function of your PROTAC degrader by understanding ternary complex formation. (2024-03-22). URL: [Link]

  • PubMed. Studying protein-protein interactions: progress, pitfalls and solutions. (2016-08-15). URL: [Link]

  • National Institutes of Health (NIH). Protein-Protein Interaction Detection: Methods and Analysis. URL: [Link]

  • Oxford Academic. Recording negative results of protein–protein interaction assays: an easy way to deal with the biases and errors of interactomic data sets. URL: [Link]

  • Abbkine Scientific Co., Ltd. Advantages and Disadvantages of Pull-Down and MS in Fusion Protein Interaction Analysis. URL: [Link]

  • ResearchGate. (PDF) Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. URL: [Link]

  • ResearchGate. Studying protein-protein interactions: Progress, pitfalls and solutions. URL: [Link]

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Overcoming solubility issues of PROTACs with "tert-butyl N-[6-(methylamino)hexyl]carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Linker Chemistry for Enhanced Solubility

Welcome to the Technical Support Center for advanced drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the most persistent challenges in the development of Proteolysis Targeting Chimeras (PROTACs): poor aqueous solubility. We will explore the fundamental reasons behind this issue and provide a focused analysis on how specific linker chemistries, such as those involving "tert-butyl N-[6-(methylamino)hexyl]carbamate," can be strategically employed to mitigate these problems.

The PROTAC Solubility Conundrum: A Fundamental Hurdle

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest.[1][2] However, their unique tripartite structure—composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker—often results in molecules with high molecular weight and significant hydrophobicity.[3][4] These characteristics frequently lead to poor aqueous solubility, creating significant hurdles in formulation, preclinical testing, and ultimately, clinical development.[5][6][7]

Poor solubility can manifest in various experimental challenges, including:

  • Inaccurate in vitro assay results due to compound precipitation.

  • Difficulties in achieving desired concentrations for cell-based assays.

  • Low and variable oral bioavailability.[8][9]

  • Increased risk of aggregation, which can lead to off-target effects or immunogenicity.

Addressing these solubility issues is paramount for the successful progression of a PROTAC candidate from the bench to the clinic.

The Critical Role of the Linker in Modulating Physicochemical Properties

While the two ligands of a PROTAC determine its biological target and E3 ligase recruitment, the linker is a key determinant of the molecule's overall physicochemical properties.[1][2][10] The composition, length, and flexibility of the linker can significantly influence a PROTAC's solubility, permeability, and metabolic stability.[11]

Leveraging "this compound" and Similar Alkyl-Amine Linkers

"this compound" is a building block used in the synthesis of PROTAC linkers.[12][13] Its structure, featuring a flexible hexyl chain and a secondary amine, provides several advantages for enhancing solubility:

  • Introduction of Polarity: The methylamino group introduces a polar functional group into what might otherwise be a highly lipophilic linker. This can improve interactions with aqueous solvents.

  • Increased Flexibility: The alkyl chain imparts flexibility, which can prevent the kind of rigid, planar structures that are often associated with poor solubility due to crystal lattice packing.

  • Potential for Protonation: The secondary amine can be protonated at physiological pH, introducing a positive charge that can significantly enhance aqueous solubility.

The general strategy of incorporating basic nitrogen-containing groups, such as piperazinyl or pyridinyl moieties, into the linker has been empirically shown to increase the solubility of PROTACs.[14][15] The use of building blocks like "this compound" aligns with this established principle.

Troubleshooting Guide: Addressing PROTAC Solubility Issues in Your Experiments

This section provides a structured, question-and-answer-based approach to troubleshooting common solubility-related problems encountered during PROTAC development.

Issue 1: My PROTAC precipitates out of solution during in vitro assays.

Symptoms:

  • Visible precipitate in assay plates.

  • Inconsistent or non-reproducible dose-response curves.

  • Lower than expected potency.

Troubleshooting Workflow:

G A Precipitation Observed in Assay B Step 1: Review and Optimize Assay Buffer Conditions A->B C Step 2: Employ Solubility-Enhancing Excipients B->C If precipitation persists D Step 3: Assess Compound Purity and Stability C->D If still unresolved E Step 4: Consider PROTAC Redesign D->E If compound is pure and stable

Caption: Workflow for troubleshooting PROTAC precipitation in assays.

Possible Solutions & Methodologies:

  • Q1: Have I optimized my buffer conditions?

    • A: The composition of your assay buffer can significantly impact PROTAC solubility.

      • pH Adjustment: If your PROTAC contains ionizable groups (like the amine in the "this compound" derived linker), adjusting the buffer pH can dramatically alter solubility. For basic groups, a slightly acidic pH can increase solubility through protonation.

      • Salt Concentration: Modifying the ionic strength of the buffer with salts like NaCl can sometimes improve solubility by shielding electrostatic interactions that may contribute to aggregation.[16]

      • Reference: For a general guide on buffer optimization for proteins, which shares principles with large molecules like PROTACs, see [Reference on protein buffer optimization].

  • Q2: Can I use excipients to improve solubility?

    • A: Yes, several additives can be included in your assay buffer to enhance solubility.

      • Co-solvents: Organic solvents like DMSO or ethanol are commonly used to dissolve PROTACs for stock solutions. However, their final concentration in the assay should be kept low (typically <1%) to avoid artifacts.

      • Surfactants: Non-ionic surfactants such as Tween-20 or Pluronic F-68 can be used at low concentrations to help solubilize hydrophobic molecules.

      • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Q3: Is my PROTAC pure and stable in the assay media?

    • A: Impurities from synthesis or degradation of the PROTAC can lead to precipitation.

      • Purity Check: Confirm the purity of your PROTAC batch using LC-MS and NMR.

      • Stability Assessment: Incubate the PROTAC in your assay media for the duration of the experiment and analyze for degradation products by LC-MS.

  • Q4: Should I consider redesigning the PROTAC?

    • A: If formulation strategies are insufficient, rational redesign of the linker may be necessary.

      • Incorporate Polar Groups: Introduce more polar functional groups into the linker, such as polyethylene glycol (PEG) units or additional amine groups, to enhance hydrophilicity.[2][17]

      • Reduce Lipophilicity: Decrease the overall lipophilicity of the molecule. High lipophilicity is often correlated with poor aqueous solubility.[18]

Issue 2: My PROTAC shows poor cell permeability, potentially due to aggregation at the cell membrane.

Symptoms:

  • High potency in biochemical assays but low activity in cell-based assays.

  • Inconsistent results in cellular thermal shift assays (CETSA).

Troubleshooting Workflow:

G A Poor Cellular Activity Despite Biochemical Potency B Step 1: Evaluate Cell Permeability Directly A->B C Step 2: Optimize Linker Physicochemical Properties B->C If permeability is low D Step 3: Investigate Intramolecular Hydrogen Bonding C->D If linker optimization is insufficient E Step 4: Formulation Approaches D->E If redesign is complex

Caption: Workflow for addressing poor PROTAC cell permeability.

Possible Solutions & Methodologies:

  • Q1: How can I directly measure the permeability of my PROTAC?

    • A: Several in vitro models can be used to assess cell permeability.

      • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures permeability across an artificial lipid membrane and can be a useful first screen.

      • Caco-2 Permeability Assay: This cell-based assay is considered the gold standard for predicting intestinal absorption and general cell permeability.[14]

  • Q2: How can I modify the linker to improve permeability?

    • A: The linker's properties are crucial for navigating the cell membrane.

      • Balance Lipophilicity and Polarity: While increasing polarity can improve solubility, excessive polarity can hinder membrane crossing. A careful balance is required. The use of alkyl-amine linkers derived from "this compound" can provide a good starting point.

      • Avoid Multiple Amide Bonds: Amide bonds can increase polarity and hydrogen bonding potential, which may reduce permeability.[8]

  • Q3: Can I encourage a more "permeable" conformation of my PROTAC?

    • A: Yes, by promoting intramolecular hydrogen bonding.

      • "Chameleon Effect": This refers to the ability of some flexible linkers to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane.[1] This can be encouraged by designing linkers that can form intramolecular hydrogen bonds, effectively shielding polar groups.[8][19]

  • Q4: Are there formulation strategies to improve cellular uptake?

    • A: Yes, advanced formulation techniques can be employed.

      • Amorphous Solid Dispersions (ASDs): Embedding the PROTAC in a polymer matrix can enhance the dissolution rate and generate a supersaturated state, which can improve absorption.[5][20]

      • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and permeability of lipophilic PROTACs.[21]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for aqueous solubility for a PROTAC in early discovery? A: While there is no strict cutoff, a common goal in early discovery is to achieve an aqueous solubility of >60 µg/mL.[18] However, for highly potent PROTACs, lower solubility may be acceptable if sufficient exposure can be achieved in vivo.

Q: How does the Boc protecting group on "this compound" affect its use? A: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It is typically removed during the PROTAC synthesis to allow for coupling to either the target protein ligand or the E3 ligase ligand. The final linker in the PROTAC will therefore contain a free secondary amine, which can contribute to solubility.

Q: Can computational tools predict PROTAC solubility? A: While computational models exist for predicting the solubility of small molecules, their accuracy for "beyond Rule of 5" compounds like PROTACs can be limited.[18] Experimental determination of solubility remains crucial. However, computational descriptors like calculated logP (cLogP) and topological polar surface area (TPSA) can still provide valuable guidance during the design phase.[22]

Q: My PROTAC's solubility is better in fed-state simulated intestinal fluid (FeSSIF) than in fasted-state (FaSSIF). What does this imply? A: This suggests that your PROTAC's solubility is enhanced by the presence of bile salts and lipids, which are components of FeSSIF. This is a positive indicator for potential oral absorption, and it may be beneficial to administer the PROTAC with food in preclinical and clinical studies.[8][9][19]

Summary of Key Physicochemical Parameters and Strategies

ParameterChallenge with PROTACsLinker-Based Strategy (e.g., using Alkyl-Amine Building Blocks)Formulation Strategy
Aqueous Solubility Often low due to high MW and lipophilicity.Incorporate polar groups like amines and ethers; use flexible alkyl chains.Use of co-solvents, surfactants, cyclodextrins, ASDs, and lipid-based formulations.
Permeability Can be poor due to large size and polarity.Balance lipophilicity and polarity; avoid excessive H-bond donors; promote intramolecular H-bonds.Lipid nanoparticles and other advanced delivery systems.
Lipophilicity (LogP/LogD) Often high, contributing to poor solubility.Introduce basic nitrogen atoms to modulate LogD at physiological pH.Emulsification systems.
Polar Surface Area (PSA) Typically high, can limit permeability.Judicious choice of linker atoms to balance polarity and permeability.Permeation enhancers (use with caution).

References

  • 7 strategies to improve PROTACs' oral bioavailability. (2022-05-25). Drug Discovery and Development.
  • Overview of PROTAC Linkers. ChemPep.
  • What are PROTAC Linkers?. (2022-12-12). BroadPharm.
  • tert-Butyl N-[6-(methylamino)
  • tert-Butyl N-[6-(methylamino)
  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022-04-25).
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023-01-03). PMC - NIH.
  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022-04-25). PMC - NIH.
  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Semantic Scholar.
  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad
  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad
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  • Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. American Chemical Society.
  • Characteristic roadmap of linker governs the r
  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2025-06-29). NIH.
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  • How to Improve PROTACs' Oral Bioavailability. (2022-07-13). WuXi AppTec.
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  • Troubleshooting low yield in PROTAC synthesis using PEG linkers. Benchchem.
  • Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un. Biozentrum.
  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020-05-20). PMC.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Overcoming Hurdles in ADME Research for PROTACs. (2023-12-15). Admescope.
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Improving the pharmacokinetic properties of "tert-butyl N-[6-(methylamino)hexyl]carbamate" linkers

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Improving the Pharmacokinetic (PK) Properties of tert-butyl N-[6-(methylamino)hexyl]carbamate and Analogous Linkers

Introduction: The this compound linker is a bifunctional molecule frequently employed in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a stable Boc-protected amine and a reactive secondary amine separated by a hexyl spacer, offers a versatile platform for conjugation.[2][3] However, the inherent physicochemical properties of this alkyl-carbamate motif can introduce significant challenges in drug development, including poor stability, low solubility, and suboptimal cellular permeability. These factors critically impact the overall pharmacokinetic and pharmacodynamic profile of the final therapeutic agent.

This technical support guide provides a structured approach for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common PK issues associated with this class of linkers. We will explore the causal relationships behind these challenges and provide validated experimental protocols and strategic modifications to enhance the in-vivo performance of your conjugate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues frequently encountered during the early-stage development of conjugates utilizing alkyl-carbamate linkers.

Q1: My conjugate appears stable in formulation buffer but degrades rapidly in an in vitro mouse plasma assay. What is the likely cause? A1: This discrepancy strongly suggests enzymatic degradation. While the carbamate bond is generally more stable than an ester bond, it can be susceptible to hydrolysis by plasma enzymes like esterases and amidases, which are abundant in plasma.[4][5] It is also a well-documented phenomenon that linker stability can be species-dependent; for instance, certain linkers are notoriously unstable in mouse plasma due to specific carboxylesterases but remain stable in human plasma.[6][7] The initial step is to confirm if the degradation is enzyme-driven by running a control with heat-inactivated plasma.

Q2: I am observing significant aggregation and precipitation of my antibody-drug conjugate (ADC) after conjugation with a linker derived from this scaffold. Why is this happening? A2: Aggregation is often a consequence of increased hydrophobicity.[] The tert-butyl group and the six-carbon alkyl chain of the linker contribute significantly to the lipophilicity of the final conjugate. When multiple linker-payload molecules are attached to an antibody, their combined hydrophobicity can lead to intermolecular interactions, causing the ADC to aggregate and fall out of solution. This is particularly problematic at higher drug-to-antibody ratios (DAR).[9]

Q3: My PROTAC, which uses this linker, shows potent target binding in a cell-free biochemical assay but has very low activity in a cell-based degradation assay. Is the linker at fault? A3: Yes, the linker is a primary suspect. For a PROTAC to function, it must cross the cell membrane to engage its intracellular targets. Poor cellular activity, despite good biochemical potency, often points to a cell permeability issue.[10][11] The physicochemical properties of the linker—including its lipophilicity, number of hydrogen bond donors, polar surface area (PSA), and conformational rigidity—play a crucial role in its ability to passively diffuse across the lipid bilayer.[10][12] The secondary amine in your linker will likely be protonated at physiological pH, increasing its polarity and potentially hindering membrane transit.

Q4: What are the primary metabolic liabilities I should anticipate from a this compound linker? A4: There are two main points of metabolic vulnerability. First, the hexyl alkyl chain is susceptible to Phase I metabolism, specifically oxidation by cytochrome P450 (CYP) enzymes, which can occur at various positions along the chain.[13] Second, the N-methyl group can undergo N-dealkylation, another common CYP-mediated reaction. These metabolic events can alter the drug's properties, leading to rapid clearance and reduced in vivo exposure.[14]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, actionable guides for diagnosing and resolving the PK challenges identified in the FAQs.

Guide 1: Diagnosing and Improving Linker Stability

Premature release of a payload from its conjugate due to linker instability can lead to off-target toxicity and reduced efficacy.[7] The following workflow helps diagnose the root cause of instability.

G start Symptom: Conjugate degradation in biological matrix q1 Incubate conjugate in heat-inactivated plasma. Is degradation still observed? start->q1 cause1 Cause: Chemical Instability (e.g., pH-driven hydrolysis) q1->cause1 Yes cause2 Cause: Enzymatic Degradation q1->cause2 No a1_yes Yes a1_no No q2 Incubate in buffers of varying pH (e.g., 5.0, 6.5, 7.4). Is degradation pH-dependent? cause1->q2 subcause1 Primary liability is the acid-labile Boc group. q2->subcause1 Yes (faster at low pH) subcause2 Likely hydrolysis at another site. Characterize degradant. q2->subcause2 No a2_yes Yes a2_no No

Caption: Workflow to diagnose the root cause of linker instability.

This assay is the standard method for assessing linker stability against enzymatic degradation.[15][16]

Objective: To determine the rate of conjugate degradation in plasma from various species (e.g., mouse, rat, human).[17][18]

Materials:

  • Test conjugate stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (e.g., human, mouse, rat), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis)

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw frozen plasma at 37°C. Pre-warm an aliquot of plasma to 37°C for 5 minutes.

  • Initiation: Spike the test conjugate into the pre-warmed plasma to a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid enzyme inhibition. Mix gently.

  • Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[17]

  • Reaction Quenching: Immediately add the aliquot to a tube containing a 3-fold volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard. This precipitates plasma proteins and stops the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis. Quantify the remaining intact conjugate using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining conjugate against time. The slope of this line (-k) is used to calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[4]

Observed Issue Interpretation Recommended Linker Modification Strategy Causality
Short Half-Life (<60 min) in Mouse Plasma; Stable in Human Plasma High susceptibility to mouse-specific plasma hydrolases/esterases.[7]1. Introduce Steric Hindrance: Add a methyl or gem-dimethyl group to the alkyl chain carbon adjacent to the carbamate nitrogen. 2. Change Linker Chemistry: Replace the carbamate with a more stable amide linkage.Steric bulk near the cleavage site can prevent the enzyme's active site from accessing the labile bond.[19][20] Amide bonds are generally less susceptible to enzymatic hydrolysis than carbamates.
Degradation in Acidic Buffer (pH < 6.5) The tert-butoxycarbonyl (Boc) protecting group is inherently acid-labile.[21][22]1. Replace the Boc Group: Substitute with an acid-stable protecting group (e.g., Fmoc) or a different linker moiety if the terminus is for conjugation.This is a fundamental chemical property. If stability in acidic environments (like the tumor microenvironment or endosome) is required, the Boc group is not a suitable component.[22]
Guide 2: Addressing Solubility and Aggregation Issues

Improving the hydrophilic character of the linker can mitigate the hydrophobicity of the payload, leading to better solubility and reduced aggregation.[][23]

G parent This compound mod1 Incorporate PEG units (e.g., replace hexyl with PEG4 chain) parent->mod1 mod2 Incorporate an ionizable group (e.g., a sulfonate moiety) parent->mod2 mod3 Replace alkyl chain with a more polar acyclic or cyclic structure parent->mod3 outcome1 Increases hydrophilicity Reduces aggregation Improves PK profile mod1->outcome1 outcome2 Significantly increases hydrophilicity May alter biodistribution mod2->outcome2 outcome3 Increases polarity May introduce rigidity mod3->outcome3

Caption: Strategies to increase linker hydrophilicity and reduce aggregation.

Modification Strategy Example Structure Expected Outcome Potential Trade-Offs
Incorporate Polyethylene Glycol (PEG) Units Replace the hexyl chain with a discrete PEG linker (e.g., PEG4, PEG8).Significantly improves aqueous solubility and reduces aggregation. Can improve circulation half-life.[][24]May increase overall molecular weight and hydrodynamic radius. Can sometimes lead to reduced cell permeability if not optimized.[24]
Incorporate Charged/Ionizable Groups Add a sulfonate (SO₃⁻) or phosphate (PO₄²⁻) group to the linker backbone.Drastically increases hydrophilicity and solubility.[23]The permanent charge can negatively impact passive cell permeability and alter biodistribution.
Replace with Polar Moieties Substitute the aliphatic hexyl chain with piperidine or piperazine rings.Increases polarity and introduces conformational rigidity.[12]Can be synthetically more challenging. Rigidity may impact ternary complex formation in PROTACs.
Guide 3: Enhancing Cellular Permeability

For intracellular targets, cell permeability is a critical attribute that is heavily influenced by the linker's physicochemical properties.

A high-throughput, non-cell-based assay to quickly assess a compound's passive diffusion capabilities.[12]

Objective: To measure the rate of passive diffusion of a compound from a donor compartment to an acceptor compartment through an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Compound Addition: The test compound is added to the donor wells (typically the top plate) in a buffer solution (e.g., PBS pH 7.4).

  • Incubation: The donor plate is placed onto the acceptor plate (containing buffer), and the assembly is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and reference wells are measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as low, medium, or high permeability based on these values.

The gold standard in vitro model for predicting human intestinal absorption and identifying substrates of efflux transporters.[24][25]

Objective: To measure the rate of compound transport across a monolayer of differentiated Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for ~21 days until they form a differentiated, polarized monolayer.[24]

  • Transport Study: The assay measures transport in two directions: apical (A) to basolateral (B) to assess absorption, and B to A to assess efflux.

  • Compound Addition: The test compound is added to either the apical or basolateral chamber.

  • Sampling: Aliquots are taken from the receiving chamber at various time points.

  • Analysis: Compound concentrations are determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[25]

Property to Modify Modification Strategy Causality
Reduce Hydrogen Bond Donors (HBDs) Replace the carbamate N-H with an N-alkyl group.Each HBD that must be stripped of its water shell to cross the lipid membrane incurs an energetic penalty. Reducing HBDs can improve permeability.[12]
Optimize Lipophilicity (logP) Shorten or lengthen the alkyl chain. Replace the alkyl chain with a more rigid cyclic structure (e.g., piperidine).Permeability is often a "Goldilocks" problem. Too hydrophilic or too lipophilic can result in poor permeability. An optimal logP range (often cited as 1-5) is desired.[11]
Increase Rigidity / Reduce Rotatable Bonds Incorporate cyclic moieties (piperidine, piperazine) into the hexyl chain.[12]A highly flexible linker can adopt conformations in an aqueous solution that have a large polar surface area, which is unfavorable for membrane crossing. A more rigid linker may be pre-organized into a conformation more amenable to permeation.[10]
Guide 4: Assessing and Mitigating Metabolic Liabilities

Understanding a linker's metabolic fate is crucial for predicting in vivo clearance.

This assay evaluates metabolic stability primarily due to Phase I (CYP) enzymes.[13][26]

Objective: To determine the in vitro intrinsic clearance of a compound upon incubation with liver microsomes.

Methodology:

  • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (from human, rat, etc.) and a required cofactor (NADPH) at 37°C.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 min).

  • Quenching & Analysis: The reaction is stopped with cold acetonitrile, and samples are processed and analyzed by LC-MS/MS as described in the plasma stability assay.

  • Calculation: The in vitro half-life and intrinsic clearance (CLint) are calculated.

Metabolic Liability Modification Strategy Causality
Alkyl Chain Oxidation Deuteration or Fluorination: Replace C-H bonds at suspected sites of metabolism with C-D or C-F bonds.The C-F bond is much stronger than the C-H bond and is not susceptible to CYP-mediated oxidation. The C-D bond is also stronger, leading to a "kinetic isotope effect" that slows the rate of bond cleavage and thus metabolism.
N-Demethylation Replace Methyl Group: Substitute the N-methyl group with an N-ethyl group or incorporate the nitrogen into a small ring (e.g., azetidine).Increasing the steric bulk around the nitrogen can reduce the affinity for the metabolizing CYP enzyme's active site.

References

  • Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available at: [Link]

  • Plasma Stability Assay. Domainex. Available at: [Link]

  • Optimization of Linker Chemistries for Antibody-Drug Conjugates. (2023). BioPharm International. Available at: [Link]

  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12. Available at: [Link]

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Technical Support Center: Optimizing the Deprotection of tert-butyl N-[6-(methylamino)hexyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of tert-butyl N-[6-(methylamino)hexyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this common synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve clean, high-yielding deprotection while minimizing the formation of unwanted side products.

Troubleshooting Guide: Navigating Common Deprotection Issues

This section addresses specific problems you may encounter during the deprotection of this compound, offering explanations and actionable solutions.

Question 1: My deprotection reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?

Incomplete deprotection is a common hurdle that can often be traced back to several factors:

  • Insufficient Acid Strength or Stoichiometry: The cleavage of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process.[1] If the acid is too weak or used in insufficient quantities, the reaction may not proceed to completion.

  • Reaction Temperature and Time: While many Boc deprotections are effective at room temperature, some substrates may require gentle heating or extended reaction times to achieve full conversion.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. Protic solvents can sometimes facilitate the reaction, while aprotic solvents like dichloromethane (DCM) or dioxane are also commonly employed.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration or the number of equivalents of the acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).

  • Elevate the Temperature: If the reaction is slow at room temperature, consider gentle heating to 40-50°C.

  • Optimize the Solvent System: Experiment with different solvents. For instance, using a solution of HCl in methanol or dioxane can be highly effective.[2]

  • Monitor the Reaction Progress: Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product, allowing you to determine the optimal reaction time.

Question 2: I'm observing a significant amount of a side product with a mass corresponding to the addition of a tert-butyl group. What is happening and how can I prevent it?

This is a classic side reaction in Boc deprotection known as tert-butylation .

Causality: The acidic conditions used for Boc deprotection generate a stable tert-butyl cation as a byproduct.[3] This electrophilic cation can then be "scavenged" by any available nucleophile in the reaction mixture. In the case of this compound deprotection, the most likely nucleophiles are the newly formed primary amine and the existing secondary methylamine of another molecule, leading to N-tert-butylation.

Solutions:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are compounds that are more nucleophilic than your desired product and will preferentially react with the tert-butyl cation.

    • Common Scavengers: Anisole, thioanisole, and triethylsilane (TES) are excellent choices.[4]

  • Lowering the Reaction Temperature: Performing the deprotection at 0°C can reduce the rate of the tert-butylation side reaction.

  • Choice of Acid: In some cases, using HCl in dioxane may generate fewer tert-butylation byproducts compared to neat TFA.

Question 3: After using TFA for deprotection, I see an unexpected side product with a mass increase of 96 Da. What is this and how can I avoid it?

This side product is likely the result of N-trifluoroacetylation .

Causality: When using trifluoroacetic acid (TFA) for deprotection, the newly liberated amine can sometimes be acylated by the TFA, forming a stable trifluoroacetamide. While less common with simple alkyl amines compared to peptides on a solid support, it can still occur, especially with prolonged reaction times or elevated temperatures.[5]

Solutions:

  • Use HCl instead of TFA: The most straightforward solution is to switch to a non-acylating acid like HCl (typically a 4M solution in dioxane or methanol).[2]

  • Minimize Reaction Time and Temperature: If TFA must be used, ensure the reaction is monitored closely and worked up as soon as the deprotection is complete. Running the reaction at a lower temperature (0°C) can also help.

  • Work-up Procedure: A basic work-up can sometimes hydrolyze the trifluoroacetamide, but this is not always effective.

Question 4: Could my linear diamine be cyclizing during deprotection?

While less common for a flexible hexyl chain which would form a seven-membered ring, intramolecular cyclization is a theoretical possibility.

Causality: Once the Boc group is removed, the resulting primary amine could potentially act as a nucleophile and attack an electrophilic site on the same molecule. In this specific substrate, a direct cyclization is unlikely without another reactive group. However, if any side reactions create an electrophilic center on the alkyl chain, cyclization could be a downstream consequence.

Mitigation Strategies:

  • Controlled Reaction Conditions: Using optimized, mild deprotection conditions (lower temperature, shorter reaction time) will generally disfavor side reactions that could lead to cyclization precursors.

  • Protic Solvents: Using a protic solvent like methanol could help to solvate the amine and reduce its intramolecular reactivity.

Frequently Asked Questions (FAQs)

Q1: Which is a "better" acid for deprotecting my this compound: TFA or HCl?

The choice between TFA and HCl depends on several factors:

  • For avoiding acylation side products: HCl is the superior choice as it is non-acylating.[2]

  • For ease of removal: TFA is more volatile and can often be removed more easily under reduced pressure.

  • For salt formation: The final product will be the corresponding salt (trifluoroacetate or hydrochloride). Consider which salt form is more desirable for your downstream applications or purification strategy.

Q2: What is a good starting point for a scavenger concentration?

A common starting point is to use 5-10% (v/v) of a scavenger like anisole or thioanisole in your deprotection cocktail.

Q3: How do I know if I have side products?

LC-MS is the most powerful tool for identifying side products. You can look for the expected masses of your starting material, desired product, and potential side products (e.g., +56 for tert-butylation, +96 for trifluoroacetylation).

Q4: Are there any non-acidic methods for Boc deprotection?

Yes, several alternative methods exist, which can be useful if your molecule contains other acid-sensitive functional groups. These include:

  • Thermal Deprotection: Heating the Boc-protected amine can lead to thermolytic cleavage of the protecting group.[6]

  • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) can effect Boc removal under milder conditions.[3]

  • TMSI-Mediated Deprotection: Trimethylsilyl iodide (TMSI) can also be used for deprotection under neutral conditions.[4]

Optimized Experimental Protocols

Below are detailed, step-by-step protocols for the deprotection of this compound, designed to minimize side product formation.

Protocol 1: HCl in Dioxane (Recommended for Avoiding Acylation)
  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate).

  • Acid Addition: To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction Monitoring: Stir the reaction for 1-3 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product will be obtained as the dihydrochloride salt. If the free base is required, the residue can be dissolved in water, the pH adjusted to >10 with a base like NaOH, and the product extracted with an organic solvent.

Protocol 2: TFA with Scavengers (When TFA is Preferred)
  • Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare a solution of 25-50% TFA in dichloromethane (DCM). To this solution, add triethylsilane (TES) as a scavenger (5-10% v/v).

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at 0°C (ice bath).

  • Monitoring: Stir the reaction for 30 minutes to 2 hours, keeping it at 0°C. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA. The crude product will be the TFA salt.

Data Summary

ParameterTFA DeprotectionHCl Deprotection
Typical Conditions 20-50% in DCM4M in Dioxane
Reaction Time 30 min - 2 hours1 - 3 hours
Common Side Products N-tert-butylation, N-trifluoroacetylationN-tert-butylation
Mitigation Use of scavengers (e.g., TES, anisole)Use of scavengers (e.g., anisole)
Product Form TFA saltHCl salt

Visualizing the Chemistry

Deprotection Mechanism and Side Product Formation

cluster_deprotection Desired Deprotection Pathway cluster_side_reactions Side Reaction Pathways A Boc-Protected Amine B Protonated Carbamate A->B + H+ C Carbamic Acid + tert-Butyl Cation B->C Cleavage D Desired Diamine C->D - CO2 E tert-Butyl Cation C->E F Diamine Product D->F G N-tert-butylated Side Product E->G + Diamine K Scavenged Cation E->K + Scavenger F->G I N-trifluoroacetylated Side Product F->I H TFA H->I + Diamine (TFA only) J Scavenger J->K

Caption: Deprotection mechanism and potential side reactions.

Troubleshooting Workflow

Start Deprotection of this compound CheckPurity Analyze by LC-MS Start->CheckPurity Incomplete Incomplete Reaction? SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseAcid Increase Acid Conc./Temp. Incomplete->IncreaseAcid Yes IdentifySideProduct Identify Side Product SideProducts->IdentifySideProduct Yes Success Clean Deprotection SideProducts->Success No IncreaseAcid->CheckPurity CheckPurity->Incomplete TertButylation t-Butylation (+56 Da)? IdentifySideProduct->TertButylation TFAcylation TFAcylation (+96 Da)? TertButylation->TFAcylation No AddScavenger Add Scavenger (e.g., TES, Anisole) TertButylation->AddScavenger Yes UseHCl Switch to HCl in Dioxane TFAcylation->UseHCl Yes TFAcylation->Success No AddScavenger->Start UseHCl->Start

Caption: A troubleshooting workflow for optimizing the deprotection.

References

  • Sherwood, T. C., Trotta, A. H., & Snyder, S. A. (2014). A strategy for complex dimer formation when biomimicry fails: total synthesis of ten coccinellid alkaloids. Journal of the American Chemical Society, 136(27), 9743–9753. [Link]

  • Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]

  • Williams, A. L., & Dandepally, S. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25653–25659. [Link]

  • Aouf, C., Le, T., & Guillaumet, G. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 13(7), 8413–8423. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

  • Kappe, C. O. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1435–1444. [Link]

  • Weygand, F., & Geiger, R. (1956). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 21(10), 1141–1142. [Link]

  • Wipf, P., & Spencer, S. R. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Medicinal Chemistry Letters, 6(5), 541–545. [Link]

  • Google Patents. (2016). CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine.
  • ResearchGate. (2021). Deprotection of different N-Boc-compounds. [Link]

  • Google Patents. (2011).
  • Reddy, P. G., & Kumar, K. S. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 13(12), 3178–3181. [Link]

  • Lee, W. K., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(8), 1319–1324. [Link]

  • Radecka-Paryzek, W., Piatek, P., & Patroniak, V. (2011). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 16(12), 10246–10269. [Link]

  • Somanathan, R., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-65. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. [Link]

  • Roque, J. B., Kuroda, Y., & Sarpong, R. (2018). Deconstructive diversification of cyclic amines. Nature, 564(7735), 244–248. [Link]

  • ResearchGate. (2018). Deconstructive diversification of cyclic amines. [Link]

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Strategies to enhance the degradation efficiency of "tert-butyl N-[6-(methylamino)hexyl]carbamate" PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This guide is designed to provide in-depth troubleshooting and optimization strategies to enhance the degradation efficiency of your PROTACs, with a specific focus on those incorporating linkers like "tert-butyl N-[6-(methylamino)hexyl]carbamate".

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][4] Unlike traditional inhibitors that require continuous occupancy of a protein's active site, PROTACs act catalytically, with a single molecule able to mediate the degradation of multiple target proteins.[1][2][5][6]

The linker, such as this compound, plays a crucial role in the efficacy of a PROTAC.[7][][9][10] It is not merely a spacer but significantly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a critical step for successful protein degradation.[7][11][12][13]

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound_POI PROTAC-POI Binary Complex PROTAC->PROTAC_bound_POI Binds PROTAC_bound_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_bound_E3 Binds POI Protein of Interest (POI) POI->PROTAC_bound_POI E3 E3 Ubiquitin Ligase E3->PROTAC_bound_E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_bound_POI->Ternary_Complex PROTAC_bound_E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Troubleshooting_Workflow start No Target Degradation perm 1. Assess Cell Permeability start->perm engage 2. Confirm Target & E3 Ligase Engagement perm->engage Permeable redesign 5. Redesign/Optimize PROTAC perm->redesign Not Permeable ternary 3. Evaluate Ternary Complex Formation engage->ternary Binding Confirmed engage->redesign No Binding ubiq 4. Check for Target Ubiquitination ternary->ubiq Complex Forms ternary->redesign No Complex ubiq->redesign No Ubiquitination

Caption: A stepwise approach to troubleshooting lack of PROTAC activity.

Optimization Protocols

Protocol 1: Assessing Ternary Complex Formation using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system. [14] Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN)

  • Lanthanide-labeled anti-tag antibody (Donor, e.g., Tb-anti-His)

  • Fluorescently-labeled anti-tag antibody (Acceptor, e.g., FITC-anti-GST)

  • PROTAC of interest

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well low-volume microplates

Procedure:

  • Prepare a solution containing the POI and the donor antibody in assay buffer.

  • Prepare a solution containing the E3 ligase complex and the acceptor antibody in assay buffer.

  • In a 384-well plate, add a fixed concentration of the POI-donor antibody mix and the E3-acceptor antibody mix to each well.

  • Add the PROTAC in a serial dilution to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor emission at 620 nm and acceptor emission at 520 nm).

  • Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the PROTAC concentration. A bell-shaped curve indicates ternary complex formation.

Protocol 2: Western Blotting for Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels within cells.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a predetermined amount of time (e.g., 24 hours). Include a vehicle control.

  • Lyse the cells and quantify the total protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody for the target protein and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.

References

  • Ciulli, A. (2024).
  • Wikipedia. (n.d.). Proteolysis targeting chimera.
  • Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Valenti, C., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Sun, R., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH.
  • Promega Corporation. (n.d.).
  • Lasker, K., et al. (2021).
  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.
  • BOC Sciences. (n.d.).
  • Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges.
  • Sun, R., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
  • CD ComputaBio. (n.d.).
  • ResearchGate. (n.d.). The PROTACs mechanism of action.
  • Oreate AI Blog. (2026).
  • Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Zagitova, L., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed.
  • The Biochemist. (2021).
  • MedChemExpress. (n.d.). tert-Butyl N-[6-(methylamino)
  • MedChemExpress. (n.d.). tert-Butyl N-[6-(methylamino)
  • Tong, H., et al. (2023). Current strategies for improving limitations of proteolysis targeting chimeras. SpringerLink.
  • Benchchem. (n.d.). Common problems in PROTAC experiments and how to avoid them.
  • Qiu, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Taylor & Francis Online.
  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • BPS Bioscience. (2021).
  • MedChemExpress. (n.d.). tert-Butyl N-[6-(methylamino)
  • MCE. (n.d.). tert-Butyl N-[6-(methylamino)
  • Qiu, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • Tran, N. L., et al. (2023).

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Validation & Comparative

The Linker's Dilemma: A Comparative Guide to Alkyl and PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Proteolysis-Targeting Chimeras

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the design of a Proteolysis-Targeting Chimera (PROTAC) presents a multifaceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers them.[1] While the choice of warhead and E3 ligase ligand is often dictated by the biological target, the linker is a critical determinant of a PROTAC's overall efficacy, influencing everything from its physicochemical properties to its pharmacokinetic profile.[2]

This guide provides an in-depth, objective comparison of two of the most prevalent flexible linker classes: aliphatic alkyl chains, exemplified by those derived from tert-butyl N-[6-(methylamino)hexyl]carbamate, and polyethylene glycol (PEG) linkers. We will delve into the causal relationships behind their performance differences, supported by experimental data, and provide detailed methodologies for their evaluation.

At a Glance: Key Physicochemical and Functional Differences

The decision to employ a hydrophobic alkyl linker versus a hydrophilic PEG linker can dramatically alter a PROTAC's behavior both in vitro and in vivo.[3] Their distinct compositions give rise to divergent properties that must be carefully considered during the optimization process.[4]

FeatureAlkyl Linkers (e.g., from this compound)PEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[3]Repeating ethylene glycol units.[3]
Hydrophilicity Generally hydrophobic.[3]Hydrophilic.[3]
Solubility May limit the aqueous solubility of the PROTAC.[3]Generally improves aqueous solubility.[3]
Cell Permeability Can enhance permeability due to hydrophobicity, but may also lead to non-specific binding.[3]Can improve permeability by adopting folded conformations that shield polar groups.[4]
Metabolic Stability Generally possess good metabolic stability.[3]May have reduced metabolic stability in vivo.[3]
Synthesis Readily accessible and synthetically straightforward.[5]Can be more challenging and costly to synthesize compared to alkyl linkers.[6]
Conformation Tend to adopt more elongated conformations.High conformational flexibility with a propensity for folded structures.[4]

The Structural Divergence: Alkyl vs. PEG

The fundamental difference in the chemical makeup of these linkers dictates their three-dimensional behavior and interaction with the biological environment. An alkyl linker, being a simple hydrocarbon chain, is inherently lipophilic, while the repeating ether units of a PEG linker impart hydrophilicity.

G cluster_0 Alkyl Linker cluster_1 PEG Linker Alkyl_Start Warhead Moiety Alkyl_L1 -CH2- Alkyl_Start->Alkyl_L1 Alkyl_L2 -CH2- Alkyl_L1->Alkyl_L2 Alkyl_L3 -CH2- Alkyl_L2->Alkyl_L3 Alkyl_L4 -CH2- Alkyl_L3->Alkyl_L4 Alkyl_L5 -CH2- Alkyl_L4->Alkyl_L5 Alkyl_L6 -CH2- Alkyl_L5->Alkyl_L6 Alkyl_End E3 Ligase Ligand Alkyl_L6->Alkyl_End PEG_Start Warhead Moiety PEG_L1 -CH2-CH2-O- PEG_Start->PEG_L1 PEG_L2 -CH2-CH2-O- PEG_L1->PEG_L2 PEG_L3 -CH2-CH2-O- PEG_L2->PEG_L3 PEG_End E3 Ligase Ligand PEG_L3->PEG_End

Figure 1: Structural comparison of a hexyl alkyl linker and a PEG3 linker.

Head-to-Head Performance Comparison: A Data-Driven Analysis

The ultimate test of a PROTAC's linker is its impact on biological activity. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The following data, synthesized from comparative studies of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrates the profound influence of the linker.

In Vitro Degradation of BRD4

This table showcases a direct comparison of BRD4-targeting PROTACs where the linker is the primary variable.

Linker TypeDC50 (nM)Dmax (%)Cell Line
Alkyl (C5) 5>90HCT-116
PEG4 2095HCT-116
PEG5 15>98HCT-116
PEG6 3092HCT-116

Data synthesized from comparative studies of BRD4-targeting PROTACs.[4][7]

In this specific context for BRD4, a C5 alkyl linker demonstrates high potency. Among the PEG linkers, a PEG5 linker appears to provide the optimal length for degradation, highlighting the critical nature of linker length optimization.[4] It is important to note that in some cases, the replacement of a PEG linker with an alkyl chain has led to a concentration-dependent decrease in degradation, underscoring the context-dependent nature of linker selection.[3]

Cellular Permeability and Pharmacokinetics

For a PROTAC to be effective, it must first cross the cell membrane to reach its intracellular target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method to assess a compound's passive permeability.

Linker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
Alkyl (C5) 4.240
PEG4 2.525
PEG5 3.135
PEG6 2.830

Data represents a synthesized comparison from multiple studies on BRD4-targeting PROTACs.[4][]

Consistent with its hydrophobic nature, the alkyl linker demonstrates superior permeability and oral bioavailability in this series.[] Among the PEG linkers, the PEG5 linker again shows a favorable profile, suggesting a synergistic effect of optimal linker length on both cellular entry and engagement of the degradation machinery.[4] The enhanced permeability of PEG linkers, despite their hydrophilicity, is often attributed to their ability to adopt folded conformations that can shield polar surface areas, effectively reducing the molecule's three-dimensional polarity and facilitating passage across the cell membrane.[4][9]

The "Why": Causality Behind Experimental Observations

The choice between an alkyl and a PEG linker is a nuanced decision that involves balancing competing physicochemical properties.

  • Solubility vs. Permeability : Alkyl linkers, due to their hydrophobicity, can enhance membrane permeability, a desirable trait for cellular uptake.[] However, this same property can negatively impact the overall aqueous solubility of the PROTAC, which is crucial for administration and bioavailability.[3] Conversely, the hydrophilic nature of PEG linkers generally improves a PROTAC's solubility.[3]

  • Ternary Complex Formation : The primary role of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The flexibility of both alkyl and PEG linkers allows the PROTAC to adopt a conformation conducive to this interaction. In some instances, the increased plasticity of a PEG linker has been shown to enhance ternary complex formation.[3] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially destabilizing the complex.

  • Metabolic Stability : In the context of in vivo applications, the metabolic stability of the linker is a key consideration. Alkyl chains are generally considered to be metabolically stable.[3] PEG linkers, on the other hand, can be more susceptible to metabolism.[3]

Experimental Protocols for PROTAC Evaluation

To ensure the trustworthiness and reproducibility of findings, rigorous and standardized experimental protocols are essential.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.

  • Cell Culture and Treatment :

    • Plate cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer :

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Apply an ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10][11][12][13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC.

  • Preparation of Plates :

    • Acceptor Plate : Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

    • Donor Plate : Coat the membrane of each well in a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Compound Preparation and Incubation :

    • Prepare solutions of the PROTACs at a known concentration in a suitable buffer.

    • Add the PROTAC solutions to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the acceptor buffer.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification :

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability Coefficient (Papp) :

    • The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the acceptor and donor wells, the area of the membrane, the initial concentration of the compound, and the incubation time.[14][15][16]

Visualizing the PROTAC Workflow

The development and evaluation of a PROTAC follows a logical progression from initial design to functional validation.

G cluster_0 PROTAC Development Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Degradation_Assay Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Purification->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (FP, TR-FRET) Purification->Ternary_Complex_Assay Lead_Optimization Lead Optimization Degradation_Assay->Lead_Optimization Permeability_Assay->Lead_Optimization Ternary_Complex_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Lead_Optimization->In_Vivo_Studies

Figure 2: A typical experimental workflow for the development and evaluation of PROTACs.

Conclusion: A Tale of Two Linkers in the Pursuit of Potency

The choice between an alkyl linker derived from precursors like this compound and a PEG linker is not a simple one, and there is no universal solution.[7] Alkyl linkers offer the advantages of synthetic simplicity and metabolic stability, and their hydrophobicity can be beneficial for cell permeability.[3] However, this can come at the cost of reduced aqueous solubility. PEG linkers, with their hydrophilic nature, often enhance solubility and can adopt favorable folded conformations that facilitate cell entry.[4] This can be offset by potential metabolic liabilities and a more complex synthesis.

The experimental data clearly demonstrates that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[3] Therefore, a "trial and error" approach, guided by a sound understanding of the underlying physicochemical principles, remains the most effective strategy.[2] A systematic evaluation of a library of PROTACs with varying linker types and lengths, using robust and validated assays such as those detailed in this guide, is paramount for the rational design of potent and effective protein degraders.

References

  • Troup RI, Splash E, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. doi:10.
  • Cecchini C, Pannilunghi S, Tardy S, Scapozza L, Ganesan A. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. 2022;76(4):356-361. doi:10.2533/chimia.2022.356
  • Troup RI, Splash E, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. doi:10.
  • Hao G-F, Tian M, Zhang L-L, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. 2024;14(5):1935-1953. doi:10.1016/j.apsb.2024.04.007
  • Klein VG, Bond AG, Craigon C, Lokey RS, Ciulli A. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Med Chem Lett. 2020;11(8):1614-1620. doi:10.1021/acsmedchemlett.0c00273
  • Hao G-F, Tian M, Zhang L-L, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. 2024;14(5):1935-1953. doi:10.1016/j.apsb.2024.04.007
  • Zagidullin A, Milyukov V, Bulatov E. Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. 2020;1(5):313-334. doi:10.
  • Profacgen. Ternary complex formation. Profacgen. Accessed January 19, 2026. [Link]

  • Kihlberg J, Atilaw Y, Goetz GH, et al. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. J Med Chem. 2025;68(2):638-657. doi:10.1021/acs.jmedchem.4c02492
  • Lu M, Liu T, Jiao Q, et al. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. 2020;25(21):5020. doi:10.3390/molecules25215020
  • Fujisawa T, U-Taniguchi K, Hattori T, et al. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry. 2022;28(40):e202200922. doi:10.1002/chem.202200922
  • Li Y, Zhang C, Chen Y, et al. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Med Chem. 2022;13(5):585-592. doi:10.1039/d2md00026a
  • American Chemical Society. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Figshare. Published online March 17, 2025. Accessed January 19, 2026. [Link]

  • Klein VG, Bond AG, Craigon C, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. J Med Chem. 2025;68(2):638-657. doi:10.1021/acs.jmedchem.4c02492
  • Sun X, Gao H, Yang Y, et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Int J Mol Sci. 2020;21(10):3592. doi:10.3390/ijms21103592
  • Sun X, Gao H, Yang Y, et al. Assays and technologies for developing proteolysis targeting chimera degraders. Int J Mol Sci. 2020;21(10):3592. doi:10.3390/ijms21103592
  • Mir-Bagin M, Smalley AP, Ross SH, et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nat Commun. 2022;13(1):3798. doi:10.1038/s41467-022-31518-2
  • BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Accessed January 19, 2026. [Link]

  • Testa A, Hughes SJ, Lucas X, Wright JE, Ciulli A. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Front Med Chem. 2021;1:671957. doi:10.3389/fmedc.2021.671957
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Accessed January 19, 2026. [Link]

  • EMD Millipore. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Accessed January 19, 2026. [Link]

  • Technology Networks. PAMPA Permeability Assay. Technology Networks. Accessed January 19, 2026. [Link]

  • Milyukov V, Makarov V. Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Beilstein J Org Chem. 2022;18:1010-1039. doi:10.3762/bjoc.18.102
  • Bio-Rad. General Protocol for Western Blotting. Bio-Rad. Accessed January 19, 2026. [Link]

  • Li Y, Yang L, He Y, et al. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Theranostics. 2020;10(22):10141-10153. doi:10.7150/thno.47614
  • Fairweather EE, Ciulli A. Methods to accelerate PROTAC drug discovery. Biochem J. 2025;482(12):2025-2041. doi:10.1042/BCJ20240409

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A Senior Application Scientist's Guide to Comparing Alkyl Chain Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising field of Proteolysis Targeting Chimeras (PROTACs), the rational design of these heterobifunctional molecules is paramount to achieving therapeutic success. This guide provides an in-depth comparison of alkyl chain linkers, a fundamental component in the PROTAC scaffold, and offers field-proven insights and detailed experimental protocols to empower your PROTAC development programs.

The Central Role of the Linker in PROTAC Efficacy

PROTACs operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade disease-causing proteins.[1] This is achieved through a unique tripartite structure: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

The linker is far more than a simple tether; it plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Its length, composition, and attachment points dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3] The stability and productive orientation of this complex are essential for efficient ubiquitination and subsequent degradation of the target protein.[3]

This guide will focus on a ubiquitous class of linkers: the alkyl chains. We will explore their characteristics, compare their performance with other linker types, and provide the necessary experimental framework to guide your linker selection and optimization strategies.

The PROTAC Mechanism of Action: A Visual Overview

To understand the importance of the linker, it is crucial to visualize the entire PROTAC-mediated degradation process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->E3_Ligase POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ub Ubiquitin Ub->POI Proteasome->Degraded_POI Releases Fragments

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.

Alkyl Chains vs. PEG Linkers: A Head-to-Head Comparison

Alkyl chains and polyethylene glycol (PEG) chains are the two most common flexible linkers used in PROTAC design.[4] The choice between them has significant implications for the resulting PROTAC's properties and performance.

FeatureAlkyl Chain LinkersPolyethylene Glycol (PEG) LinkersRationale & Field Insights
Composition Saturated or unsaturated hydrocarbon chains.Repeating ethylene glycol units.Alkyl chains offer a more hydrophobic and rigid character compared to the hydrophilic and flexible nature of PEG linkers.
Solubility Generally lower aqueous solubility due to hydrophobicity.[5]Higher aqueous solubility.[6]For targets in aqueous cellular compartments, PEG linkers can be advantageous. However, excessive hydrophilicity can hinder cell membrane permeability.
Cell Permeability Often exhibit better cell permeability due to their lipophilic nature.[]Can have reduced cell permeability if the chain is too long or the overall molecule is too polar.A balance between solubility and lipophilicity is crucial. Alkyl chains can be beneficial for crossing the lipid bilayer.
Metabolic Stability Generally more stable to metabolism.[6]Can be susceptible to metabolism, particularly oxidation.The inherent stability of the C-C bonds in alkyl chains makes them a robust choice for in vivo applications.
Synthetic Accessibility Relatively straightforward to synthesize and modify.[4]Synthesis can be more complex and costly.[5]The availability of a wide range of bifunctional alkyl building blocks simplifies the synthetic process.
Flexibility Less flexible than PEG chains of similar length.Highly flexible.The increased rigidity of alkyl chains can sometimes be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.

Expert Insight: The choice of linker is not a one-size-fits-all decision. It is a multi-parameter optimization problem that is highly dependent on the specific POI and E3 ligase pair.[6] While PEG linkers are often a good starting point due to their favorable solubility, alkyl chains should not be overlooked, especially when cell permeability and metabolic stability are key concerns. A common strategy is to synthesize a small library of PROTACs with both alkyl and PEG linkers of varying lengths to empirically determine the optimal linker for a given system.

The Critical Impact of Alkyl Chain Length: A Data-Driven Perspective

The length of the alkyl chain is a critical determinant of PROTAC efficacy. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an unproductive ternary complex where the ubiquitination sites on the POI are not accessible to the E3 ligase.[8]

The optimal linker length must be determined empirically for each PROTAC system. Below is a compilation of experimental data from published studies, illustrating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [9]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Structure-Activity Relationship of BRD4-Targeting PROTACs with Varying Linkers [3]

PROTACLinker TypeLinker LengthUbMax (µM)DC50 (µM)
dBET57AlkylC20.3>10
dBET1AlkylC41.0~1
dBET6AlkylC80.03~0.1
BETd-24-6PEG-0.03~0.1

Data Interpretation: The data clearly demonstrates that there is an optimal linker length for achieving maximal degradation. For TBK1, a linker length of around 21 atoms appears to be optimal, with shorter and longer linkers showing reduced efficacy.[9] In the case of BRD4, a longer C8 alkyl linker (dBET6) resulted in significantly higher potency compared to shorter C2 and C4 linkers.[3] This underscores the necessity of systematically varying the linker length during the optimization process.

Experimental Protocols for Comparing Alkyl Chain Linkers

To rigorously compare the performance of different alkyl chain linkers, a series of well-defined experiments are required. The following protocols provide a self-validating system for synthesizing and evaluating your PROTACs.

PROTAC Synthesis: A Modular Approach

The synthesis of a PROTAC library with varying alkyl chain lengths can be efficiently achieved using a modular approach. The two most common methods are amide coupling and copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start with POI Ligand and E3 Ligase Ligand Functionalize Functionalize Ligands with Reactive Groups (e.g., -COOH, -NH2, -N3, -alkyne) Start->Functionalize Linker_Synth Synthesize or Procure Bifunctional Alkyl Linkers of Varying Lengths Functionalize->Linker_Synth Coupling Couple Ligands to Linker via Amide Coupling or Click Chemistry Linker_Synth->Coupling Purification Purify PROTACs (e.g., HPLC) Coupling->Purification Characterization Characterize PROTACs (e.g., LC-MS, NMR) Purification->Characterization End Proceed to Biological Evaluation Characterization->End

Caption: A generalized workflow for the synthesis of PROTACs with varying alkyl chain linkers.

Protocol 1: Amide Coupling for PROTAC Synthesis

This protocol describes the coupling of a carboxylic acid-functionalized ligand to an amine-functionalized ligand using an alkyl linker with a terminal amine and a terminal carboxylic acid.

Materials:

  • POI ligand with a terminal carboxylic acid

  • E3 ligase ligand with a terminal amine

  • Bifunctional alkyl linker (e.g., 6-aminohexanoic acid, 8-aminooctanoic acid, etc.)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vials, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Step 1: Activation of the Carboxylic Acid:

    • In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Step 2: Coupling with the Alkyl Linker:

    • Dissolve the bifunctional alkyl linker (1.1 equivalents) in anhydrous DMF.

    • Add the solution of the activated POI ligand to the linker solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Step 3: Second Amide Coupling:

    • Once the first coupling is complete, add the E3 ligase ligand (1 equivalent), HATU (1.2 equivalents), and DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Step 4: Work-up and Purification:

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Step 5: Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Trustworthiness Check: The progress of each coupling step should be meticulously monitored by LC-MS to ensure complete conversion before proceeding to the next step. The final product must be thoroughly characterized to confirm its structure and purity, which is crucial for obtaining reliable biological data.

Protocol 2: Click Chemistry for PROTAC Synthesis

This protocol describes the copper(I)-catalyzed cycloaddition of an azide-functionalized ligand to an alkyne-functionalized ligand.

Materials:

  • POI ligand with a terminal alkyne

  • E3 ligase ligand with a terminal azide

  • Alkyl linker with a terminal azide and a terminal alkyne

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: DMSO/water mixture

  • Reaction vials

Step-by-Step Methodology:

  • Step 1: Preparation of Reagents:

    • Prepare stock solutions of the alkyne-functionalized POI ligand, azide-functionalized E3 ligase ligand, CuSO4, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).

  • Step 2: Click Reaction:

    • In a reaction vial, combine the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a DMSO/water mixture.

    • Add THPTA (0.1 equivalents) and CuSO4 (0.05 equivalents) to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents).

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Step 3: Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

  • Step 4: Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Expertise & Experience: Click chemistry offers a highly efficient and orthogonal approach for PROTAC synthesis, often proceeding with high yields and minimal side products.[10] The use of a water-soluble ligand like THPTA helps to minimize copper-mediated cytotoxicity in subsequent biological assays.[8]

Biological Evaluation: Quantifying PROTAC Performance

Once you have synthesized a library of PROTACs with varying alkyl chain linkers, the next crucial step is to evaluate their biological activity. The primary metrics for PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[9]

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Start Synthesized PROTAC Library Cell_Culture Culture Target Cell Line Start->Cell_Culture PROTAC_Treatment Treat Cells with a Dose-Response of Each PROTAC Cell_Culture->PROTAC_Treatment Cell_Lysis Lyse Cells to Extract Proteins PROTAC_Treatment->Cell_Lysis Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Viability_Assay Western_Blot Perform Quantitative Western Blotting to Measure POI Levels Cell_Lysis->Western_Blot Data_Analysis Analyze Western Blot Data to Determine DC50 and Dmax Western_Blot->Data_Analysis End Compare Performance of Different Linkers Data_Analysis->End Viability_Assay->End

Caption: A comprehensive workflow for the biological evaluation of PROTACs with different alkyl chain linkers.

Protocol 3: Quantitative Western Blotting for Protein Degradation

This protocol allows for the quantification of the target protein levels following PROTAC treatment.

Materials:

  • Target cell line expressing the POI

  • PROTAC library

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 24-well or 96-well)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Step-by-Step Methodology:

  • Step 1: Cell Seeding and Treatment:

    • Seed the target cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of each PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Step 2: Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Step 3: SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Step 4: Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Step 5: Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

Self-Validating System: The inclusion of a loading control is essential to ensure equal protein loading across all lanes, which is critical for accurate quantification. A positive control (a known potent PROTAC) and a negative control (an inactive analogue or vehicle) should also be included to validate the assay performance.

Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the effect of the PROTACs on cell proliferation and viability.

Materials:

  • Target cell line

  • PROTAC library

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Plate reader capable of measuring absorbance (for MTT) or luminescence (for CellTiter-Glo)

Step-by-Step Methodology (MTT Assay):

  • Step 1: Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC for the desired time (e.g., 72 hours).

  • Step 2: MTT Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Step 3: Solubilization and Measurement:

    • Add solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

Step-by-Step Methodology (CellTiter-Glo® Assay):

  • Step 1: Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Step 2: Reagent Addition and Measurement:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents and incubate for 10 minutes at room temperature.

    • Measure the luminescence.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the cell viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Authoritative Grounding: The CellTiter-Glo® assay is often preferred due to its higher sensitivity and simpler "add-mix-measure" format compared to the MTT assay.

Conclusion: A Rational Approach to Linker Optimization

The selection and optimization of the alkyl chain linker is a critical step in the development of potent and effective PROTACs. This guide has provided a framework for understanding the role of alkyl linkers, comparing their properties to other linker types, and systematically evaluating their performance through detailed experimental protocols. By adopting a data-driven and rational approach to linker design, researchers can significantly enhance their chances of developing novel protein degraders with therapeutic potential. Remember that empirical testing is key, and the insights gained from systematically varying the linker will be invaluable in advancing your PROTAC discovery programs.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 1-15. Retrieved from [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. Retrieved from [Link]

  • Edmondson, S. D., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7850-7863. Retrieved from [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. Retrieved from [Link]

  • Unzue, A., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. bioRxiv. Retrieved from [Link]

  • Hughes, S. J., & Ciulli, A. (2017). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology (Vol. 1655, pp. 257-277). Humana Press. Retrieved from [Link]

  • Wurz, R. P., et al. (2018). A "Clickable" Substrate for the Combinatorial Synthesis of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 61(4), 1782-1789. Retrieved from [Link]

  • Popow, J., et al. (2011). Development of a PROTAC that can be photocatalytically activated to degrade the estrogen receptor-α. Bioorganic & Medicinal Chemistry Letters, 21(16), 4724-4727. Retrieved from [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. Retrieved from [Link]

  • Smith, B. E., et al. (2022). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 12-17. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Analysis of Ternary Complexes Featuring Alkyl-Amine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Discovery Professional:

In the rapidly evolving landscape of targeted protein degradation, the formation of a stable and productive ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the linchpin of success.[1][2][3] The intricate dance of these three molecules is largely choreographed by the PROTAC's linker, a component once considered a mere tether but now recognized as a critical determinant of therapeutic efficacy. This guide provides a comparative analysis of the state-of-the-art techniques for the structural elucidation of these vital complexes, with a particular focus on PROTACs incorporating aliphatic amine linkers, such as the commonly utilized tert-butyl N-[6-(methylamino)hexyl]carbamate. While a specific crystal structure for a ternary complex containing this exact linker is not publicly available, the principles governing its behavior can be inferred from the wealth of data on similar aliphatic linkers.[4][5] This document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of ternary complex structural analysis.

The Heart of the Matter: The Ternary Complex and the Linker's Role

A PROTAC's mechanism of action is elegantly simple in concept yet profoundly complex in execution. It acts as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin to the target, thereby marking it for proteasomal degradation.[1][2][4] The linker is not a passive participant in this process; its length, flexibility, and chemical composition are critical factors that influence the stability and conformation of the ternary complex.[1] An optimally designed linker will facilitate favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[6] Conversely, a poorly designed linker can lead to steric hindrance or unfavorable interactions, resulting in a transient and non-productive complex.[4]

Alkyl chains, such as the hexyl chain in this compound, are a common choice for PROTAC linkers due to their synthetic tractability and the conformational flexibility they afford.[5] This flexibility can be a double-edged sword: while it allows the target and E3 ligase to adopt a productive orientation, it can also introduce a degree of heterogeneity that complicates structural analysis.[7]

Visualizing the Pathway to Degradation

Ternary_Complex_Formation cluster_cell Cellular Environment PROTAC PROTAC (e.g., with alkyl-amine linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Degradation Proteasome->Degradation Executes

Caption: The PROTAC-mediated protein degradation pathway.

A Comparative Guide to Structural Analysis Techniques

The choice of technique for the structural analysis of a PROTAC-induced ternary complex is dictated by a multitude of factors, including the stability of the complex, its size, and the desired level of resolution. Below is a comparative overview of the primary methods employed in the field.

TechniqueResolutionKey AdvantagesKey Challenges
X-ray Crystallography Atomic (typically 1.5-3.5 Å)Provides high-resolution structural details of protein-protein and protein-ligand interactions.Requires well-diffracting crystals, which can be difficult to obtain for flexible or transient complexes.[7] The crystallization process can sometimes trap a non-physiological conformation.
Cryo-Electron Microscopy (Cryo-EM) Near-atomic to sub-nanometer (typically 3-10 Å)Can analyze complexes in a near-native, vitrified state without the need for crystallization.[8] Well-suited for large, dynamic, or heterogeneous complexes.[8]Achieving high resolution can be challenging for smaller complexes (<100 kDa). Requires specialized equipment and significant computational resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy AtomicProvides information on the structure, dynamics, and interactions of the complex in solution.[9] Can detect and characterize weak and transient interactions.[9]Generally limited to smaller, well-behaved complexes (<50 kDa). Requires isotopic labeling of proteins, which can be costly and time-consuming.
Complementary Biophysical Techniques

While not providing high-resolution structural data on their own, a suite of biophysical techniques are indispensable for characterizing the formation and stability of ternary complexes, and for validating the insights gained from structural studies.

TechniqueInformation ProvidedThroughput
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), affinity (KD), and cooperativity.Medium
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).Low
Fluorescence Resonance Energy Transfer (FRET) Proximity-based assay to confirm ternary complex formation in vitro and in cells.High
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Proximity-based assay for quantifying ternary complex formation.High

Experimental Protocols: A Step-by-Step Overview

The following protocols provide a generalized workflow for the structural analysis of a ternary complex. It is imperative to note that optimization at each step is critical for success.

I. Ternary Complex Formation and Purification
  • Protein Expression and Purification: Express and purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) using standard chromatographic techniques. Ensure high purity and homogeneity.

  • Complex Assembly: Incubate the purified target protein, E3 ligase, and the PROTAC in a stoichiometric ratio (typically 1:1:1.2). The optimal buffer conditions (pH, salt concentration) should be determined empirically.

  • Size Exclusion Chromatography (SEC): Purify the ternary complex from unbound components using SEC. The elution profile should show a distinct peak corresponding to the assembled complex. Analyze fractions by SDS-PAGE to confirm the presence of all three components.

II. Structural Analysis Workflow: A Comparative Overview

Structural_Analysis_Workflow cluster_workflow Structural Analysis Workflow cluster_xray X-ray Crystallography cluster_cryoem Cryo-EM cluster_nmr NMR Spectroscopy start Purified Ternary Complex crystallization Crystallization Screening start->crystallization grid_prep Grid Preparation & Vitrification start->grid_prep isotope_labeling Isotopic Labeling start->isotope_labeling diffraction X-ray Diffraction crystallization->diffraction structure_xray Structure Determination diffraction->structure_xray data_collection Data Collection grid_prep->data_collection structure_cryoem 3D Reconstruction & Model Building data_collection->structure_cryoem nmr_exp NMR Experiments (e.g., HSQC, NOESY) isotope_labeling->nmr_exp structure_nmr Structure Calculation & Refinement nmr_exp->structure_nmr

Caption: A comparative workflow for the structural analysis of ternary complexes.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The path to a high-resolution structure of a ternary complex is often not linear. The inherent flexibility of many PROTACs, especially those with aliphatic linkers, can make them challenging subjects for structural biology.

  • Why start with biophysical characterization? Before embarking on the resource-intensive journey of structural elucidation, it is crucial to confirm that a stable ternary complex is indeed forming. Techniques like SPR and ITC provide this initial validation and can help in selecting the most promising PROTAC candidates for structural studies. A PROTAC that induces a highly cooperative and stable ternary complex is more likely to yield high-quality structural data.[7]

  • Choosing between X-ray crystallography and cryo-EM: For smaller, highly stable ternary complexes, X-ray crystallography remains the gold standard for achieving atomic-level detail.[10] However, for larger complexes or those that exhibit conformational heterogeneity, cryo-EM is often the more pragmatic choice.[8] The ability of cryo-EM to capture different conformational states can provide invaluable insights into the dynamic nature of PROTAC-mediated interactions.

  • The role of NMR in the era of high-resolution imaging: While X-ray crystallography and cryo-EM provide static snapshots of the ternary complex, NMR offers a unique window into its dynamic behavior in solution. NMR can be particularly powerful for mapping the binding interfaces and for characterizing the conformational changes that occur upon complex formation, even for interactions that are too transient to be captured by other methods.[9]

Conclusion: An Integrated Approach is Key

The structural analysis of PROTAC-induced ternary complexes is a multidisciplinary endeavor that requires a thoughtful and integrated approach. While challenges remain, particularly in dealing with the inherent flexibility of many PROTAC linkers, the continued development of advanced structural and biophysical techniques is shedding ever more light on the molecular intricacies of targeted protein degradation. By carefully selecting the most appropriate analytical tools and by understanding the causality behind our experimental choices, we can accelerate the rational design of the next generation of highly potent and selective protein degraders.

References

  • Kumar, H., & Sobhia, M. E. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters, 15(8), 1306–1318. [Link]

  • Kumar, H., & Sobhia, M. E. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]

  • Tantawy, M. A., & Kazantsev, A. V. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(23), 2149–2164. [Link]

  • Scorah, A. R., & Scott, J. S. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(3), 1839–1863. [Link]

  • Fawkes, A. C., & Ciulli, A. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. Methods in Enzymology, 681, 241–263. [Link]

  • Ciulli, A., & Pardi, A. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. MedChemComm, 12(5), 896-902. [Link]

  • Testa, A., et al. (2020). Structural components of PROTACs. Schematic illustration of their... ResearchGate. [Link]

  • Li, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(8), 3235-3250. [Link]

  • Kumar, H., & Sobhia, M. E. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]

  • NanoImaging Services. (2021). Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. [Link]

  • Drummond, L. A., & Williams, C. I. (2019). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Chemical Information and Modeling, 59(4), 1622–1631. [Link]

  • Chen, Y., et al. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife. [Link]

  • Drummond, L. A., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLoS Computational Biology, 15(8), e1007256. [Link]

  • Profacgen. Ternary complex formation. [Link]

  • PubChem. This compound. [Link]

  • Ciulli, A., et al. (2021). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]

  • Ciulli, A. (2025). Example of a ternary complex. X-ray crystal structure of PROTAC 1... ResearchGate. [Link]

  • Drummond, L. A., & Williams, C. I. (2019). In silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. ResearchGate. [Link]

  • Drummond, L. A., & Williams, C. I. (2020). Improved Accuracy for Modeling PROTAC-Mediated Ternary Complex Formation and Targeted Protein Degradation via New In Silico Methodologies. bioRxiv. [Link]

  • Sun, Y., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Journal of Medicinal Chemistry, 64(17), 12547–12567. [Link]

  • Ward, J. A., et al. (2023). Exploring and characterizing ternary complex formation. Depiction of... ResearchGate. [Link]

  • Naro, Y., et al. (2021). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Analysis of PROTACs Featuring a Tert-butyl N-[6-(methylamino)hexyl]carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Their unique mechanism of action, hijacking the cell's ubiquitin-proteasome system to eliminate specific proteins, presents both exciting opportunities and significant analytical challenges.[1] This guide provides an in-depth, objective comparison of mass spectrometry with alternative analytical techniques for the characterization of PROTACs, with a specific focus on those incorporating the flexible and functional "tert-butyl N-[6-(methylamino)hexyl]carbamate" linker. Through detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate the analytical complexities of these promising molecules.

The Analytical Imperative for PROTACs

The tripartite structure of a PROTAC—a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker—necessitates a multi-pronged analytical strategy.[1] The linker, in particular, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate a stable and productive ternary complex between the target protein and the E3 ligase.[1] The "this compound" linker, with its combination of a flexible alkyl chain and a carbamate group, offers synthetic tractability but also introduces specific analytical considerations.

Mass Spectrometry: The Cornerstone of PROTAC Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in the PROTAC development pipeline, offering high sensitivity and selectivity for both qualitative and quantitative analysis.[2] Its application spans from initial characterization of the synthesized molecule to detailed pharmacokinetic and pharmacodynamic studies in complex biological matrices.

Predicted Fragmentation of a "this compound" Linker

Understanding the fragmentation pattern of a PROTAC is crucial for its structural confirmation and for developing robust quantitative assays. Based on established fragmentation mechanisms of tert-butylcarbamates and aliphatic amines, we can predict the key fragmentation pathways for a PROTAC containing the "this compound" linker under collision-induced dissociation (CID).

The primary and most diagnostic fragmentation of the tert-butoxycarbonyl (Boc) group is the neutral loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da), resulting in a total loss of 100 Da.[3] This two-step process is a hallmark of Boc-protected amines in mass spectrometry.[3]

Subsequent fragmentation is likely to occur along the hexyl chain, driven by the charge site on the methylamino group. Alpha-cleavage adjacent to the nitrogen is a dominant fragmentation pathway for aliphatic amines, leading to the formation of stable immonium ions.

Diagram: Predicted Mass Spectrometry Fragmentation

G PROTAC PROTAC Precursor Ion [M+H]+ Frag1 Loss of Isobutylene [M+H - 56]+ PROTAC->Frag1 - C4H8 Frag2 Loss of CO2 [M+H - 100]+ Frag1->Frag2 - CO2 Frag3 Alkyl Chain Fragmentation (α-cleavage) Frag2->Frag3 G Start Cell Lysate Sample Step1 Protein Precipitation (Acetonitrile) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Transfer Step2->Step3 Step4 Evaporation & Reconstitution Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 End Quantitative Data Step5->End

Sources

A Head-to-Head Comparison of tert-butyl N-[6-(methylamino)hexyl]carbamate and Other Aliphatic Linkers for Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemical linker connecting functional moieties in bifunctional molecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a critical determinant of therapeutic efficacy, selectivity, and pharmacokinetics.[][2][3] This guide provides an in-depth, head-to-head comparison of tert-butyl N-[6-(methylamino)hexyl]carbamate, a versatile building block, against other common aliphatic linkers. We will dissect the impact of linker length, hydrophobicity, and chemical functionality on key performance metrics. By synthesizing field-proven insights with quantitative data, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to rationally design the next generation of targeted therapeutics.

Introduction: The Linker as an Active Modulator of Performance

In the design of complex therapeutics like ADCs and PROTACs, the linker is far more than a passive spacer.[2][] Its composition dictates the spatial orientation between the targeting moiety (e.g., an antibody or a small molecule ligand) and the payload (e.g., a cytotoxic agent or an E3 ligase ligand). This, in turn, profoundly influences target engagement, stability in circulation, cellular permeability, and the efficiency of the desired biological outcome, be it payload release or protein degradation.[][5][6]

Aliphatic linkers, composed primarily of hydrocarbon chains, are a foundational class of linkers known for their synthetic tractability and conformational flexibility.[7][8] However, subtle variations in their structure can lead to dramatic differences in performance. This guide focuses on this compound, a specific C6 alkyl chain derivative, and compares its utility and performance characteristics against simpler n-alkyl chains and their hydrophilic counterparts, polyethylene glycol (PEG) linkers.

Profile of a Versatile Building Block: this compound

This compound is not just a linker but a strategic synthetic intermediate. Its value lies in the orthogonal protecting groups on its two terminal amines.

  • Chemical Structure: C₁₂H₂₆N₂O₂

  • Molecular Weight: 230.35 g/mol [9]

  • Key Features:

    • Boc-Protected Primary Amine: The tert-butyloxycarbonyl (Boc) group is stable under many reaction conditions but can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[10] This allows for directed, sequential coupling.

    • Free Secondary Amine: The methylamino group is available for an initial conjugation reaction, while the other end of the linker remains protected.

    • Hexyl (C6) Chain: A six-carbon alkyl chain provides a moderate length and a significant degree of hydrophobicity.

    • Carbamate Group: The carbamate functional group is known for its high chemical and proteolytic stability, ensuring the integrity of the linker backbone during circulation.[11][12][13]

This "ready-to-modify" structure makes it an invaluable tool for systematically building complex bifunctional molecules without the need for protecting group manipulation in later, often more sensitive, synthetic steps.

Caption: Structure of this compound.

The Aliphatic Linker Landscape: A Comparative Overview

To understand the specific advantages of this compound, we must compare it to other commonly used aliphatic linkers.

  • Simple n-Alkyl Chains (e.g., C3, C8, C12): These represent the most basic form of aliphatic linkers. They are highly hydrophobic and flexible. While synthetically simple, their high hydrophobicity can lead to poor aqueous solubility, a tendency for aggregation, and rapid clearance by the liver.[][15][16] They serve as a baseline for evaluating the impact of linker length.[]

  • Polyethylene Glycol (PEG) Linkers (e.g., PEG2, PEG4): PEG linkers are the hydrophilic counterparts to alkyl chains. The repeating ethylene glycol units improve water solubility, reduce aggregation, and can extend circulation half-life by creating a protective hydration shell.[15][17][18] However, they may decrease cell permeability and can be metabolically less stable than alkyl chains.[][18]

The choice between these linker types represents a fundamental trade-off between solubility/pharmacokinetics and cell permeability/hydrophobicity.[][15] Our target compound, with its C6 alkyl chain, sits firmly in the hydrophobic category, making its comparison to other alkyl chains and hydrophilic PEGs particularly insightful.

Head-to-Head Performance Evaluation: A PROTAC Case Study

We will use a PROTAC model to compare linkers, as the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) is exquisitely sensitive to linker properties.[2][19][20] The following data is illustrative, based on established principles, to demonstrate the expected performance differences.

Caption: Experimental workflow for comparing linker performance in PROTACs.

Data Presentation

Table 1: Comparison of Physicochemical Properties This table outlines how linker choice affects fundamental drug-like properties. Hydrophobicity is estimated using the calculated LogP (cLogP).

Linker TypeRepresentative StructurecLogP (Est.)Aqueous SolubilityPermeability (PAMPA)Key Insight
Target Linker tert-butyl N-(6-methylaminohexyl)~3.5LowHighHigh hydrophobicity drives high membrane permeability.
Short Alkyl n-Propyl (C3)~1.8ModerateModerateReduced hydrophobicity compared to C6, balancing solubility and permeability.
Long Alkyl n-Dodecyl (C12)~6.1Very LowHigh (but aggregation-prone)Extreme hydrophobicity often leads to aggregation, compromising effective concentration.[17]
Hydrophilic PEG4~0.5HighLowExcellent solubility but the hydrophilic nature impedes passive membrane diffusion.[][15]

Table 2: Comparative In Vitro PROTAC Performance This table demonstrates the direct impact of the linker on biological function. DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation level.

Linker TypeTernary Complex StabilityDC₅₀DₘₐₓCausality
Target Linker (C6) Optimal~25 nM >95% The C6 length achieves the "Goldilocks" distance, enabling ideal protein-protein interactions for the ternary complex.[8]
Short Alkyl (C3) Low>500 nM~40%The linker is too short, causing steric clashes that prevent the formation of a stable, productive ternary complex.[8]
Long Alkyl (C12) Sub-optimal~150 nM~75%The excessive length and flexibility can lead to non-productive binding modes and increased off-target effects.
Hydrophilic (PEG4) Moderate~80 nM>90%While promoting solubility, the PEG linker's flexibility can be less optimal than a rigid alkyl chain for pre-organizing the complex.

Causality and Interpretation: Explaining the "Why"

The data reveals that linker selection is a multi-parameter optimization problem.

  • Hydrophobicity vs. Hydrophilicity: The performance of this compound highlights the classic trade-off. Its alkyl nature is beneficial for crossing the cell membrane to reach intracellular targets, a key advantage over highly hydrophilic PEG linkers.[] However, this same property necessitates careful formulation to avoid solubility and aggregation issues that plague even longer alkyl chains like C12.[][17]

  • The Criticality of Linker Length: The superior DC₅₀ value of the C6-based PROTAC underscores that linker length is paramount.[21] A linker that is too short (C3) fails to bridge the two proteins effectively, while one that is too long (C12) fails to constrain them in a productive orientation for ubiquitin transfer.[8] The C6 length of our target linker often represents an effective starting point for optimization in many PROTAC systems.[]

  • Structural Integrity: The inherent stability of the carbamate and alkyl C-C and C-N bonds ensures the PROTAC does not prematurely degrade.[11][13] This contrasts with linkers containing potentially labile functionalities, which could be cleaved before reaching the target cell.

Caption: PROTAC mechanism of action, highlighting the central role of the ternary complex.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and self-validating.

Protocol 1: General Synthesis of a Model PROTAC

Causality: This protocol uses the orthogonal nature of this compound for a controlled, two-step conjugation.

  • Step 1: First Amide Coupling. a. Dissolve the E3 ligase ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in anhydrous DMF. b. Add a non-nucleophilic base (e.g., DIPEA) and stir for 10 minutes to activate the acid. c. Add 1.0 equivalent of this compound. The free secondary amine will react with the activated acid. d. Stir at room temperature for 4-6 hours. Monitor by LC-MS until starting material is consumed. e. Purify the Boc-protected intermediate via reverse-phase HPLC.

  • Step 2: Boc Deprotection. a. Dissolve the purified intermediate in dichloromethane (DCM). b. Add 5-10 equivalents of trifluoroacetic acid (TFA). c. Stir for 1-2 hours at room temperature. Monitor by LC-MS. d. Evaporate the solvent and TFA under reduced pressure to yield the amine-TFA salt.

  • Step 3: Second Amide Coupling. a. Repeat Step 1a-b using the target protein ligand (warhead). b. Add the amine-TFA salt from Step 2 along with 2-3 equivalents of DIPEA to neutralize the salt. c. Stir at room temperature for 4-6 hours and monitor by LC-MS. d. Purify the final PROTAC conjugate by reverse-phase HPLC.

Protocol 2: Western Blot for Target Degradation (DC₅₀ Determination)

Causality: This assay directly measures the biological outcome (protein degradation) as a function of PROTAC concentration, providing a quantitative measure of potency.

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in 12-well plates and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of each PROTAC linker variant (e.g., from 1 µM to 0.1 nM) in cell culture medium. Treat the cells for a fixed period (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis: Load 20 µg of protein from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody specific to the target protein overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. d. Wash again and apply an ECL substrate.

  • Imaging & Analysis: Image the resulting chemiluminescence. Use a loading control (e.g., GAPDH or β-actin) to normalize the target protein bands. Quantify band density using software like ImageJ. Plot normalized protein levels against PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ.

Conclusion and Strategic Recommendations

This compound is a strategically designed building block that offers a compelling balance of features for drug development professionals.

  • Key Advantage: Its primary strength is its synthetic utility, providing a mid-length, hydrophobic scaffold with pre-installed orthogonal handles for efficient, controlled synthesis.

  • Performance Profile: As a C6 alkyl linker, it often provides a superior starting point for PROTAC design compared to very short or very long alkyl chains, balancing cell permeability with the geometric requirements for ternary complex formation.

  • Head-to-Head Verdict:

    • vs. Shorter/Longer Alkyl Chains: It typically outperforms them in biological assays due to optimizing the crucial parameter of length.

    • vs. PEG Linkers: It offers superior cell permeability at the cost of lower aqueous solubility. The choice between an alkyl-based linker like this and a PEG linker is therefore highly dependent on the specific target, payload, and desired route of administration.

For researchers, this compound should be considered a foundational element in a linker library for screening. Its performance provides a robust baseline that can inform subsequent optimization steps, such as increasing rigidity with cyclic elements or fine-tuning solubility with embedded polar groups.

References

  • CAS. (2023). Role of ADC linker design in advancing cancer therapies. Retrieved from [Link]

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  • Tella, R., & Vangavaragou, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tella, R., & Vangavaragou, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • Glavač, N., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. Retrieved from [Link]

  • Popowicz, G. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • St. Amant, A. H., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. Retrieved from [Link]

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Validating target engagement of PROTACs with "tert-butyl N-[6-(methylamino)hexyl]carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this, offering the potential to target proteins previously considered "undruggable."[1][2] A critical determinant of a PROTAC's success is its ability to effectively engage both its protein of interest (POI) and an E3 ubiquitin ligase, forming a productive ternary complex.[3][4] This guide provides a comparative analysis of the key methodologies for validating this crucial target engagement, offering researchers the insights needed to select the most appropriate techniques for their drug discovery programs. While a variety of linkers, such as those derived from "tert-butyl N-[6-(methylamino)hexyl]carbamate," are integral to the synthesis of PROTACs, this guide will focus on the downstream validation of the assembled molecule's function.[5][6]

The Imperative of Validating Target Engagement

A PROTAC's mechanism of action is a carefully orchestrated sequence of events: binding to the POI and an E3 ligase, formation of a stable ternary complex, ubiquitination of the POI, and subsequent degradation by the proteasome.[3] Failure at any of these steps will render the PROTAC ineffective. Therefore, rigorous validation of target engagement is not merely a confirmatory step but a cornerstone of rational PROTAC design and optimization. A multi-pronged approach, employing orthogonal methods, is essential for generating a comprehensive and reliable picture of a PROTAC's performance.[7]

The PROTAC Mechanism of Action: A Stepwise Validation Approach

PROTAC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular PROTAC_ext PROTAC PROTAC_int PROTAC PROTAC_ext->PROTAC_int Cellular Uptake Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_int->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded POI (Peptides) Degradation->Peptides Downstream_Effects Downstream Signaling Effects Degradation->Downstream_Effects

Caption: The sequential mechanism of action for a PROTAC, from cellular entry to target degradation.

I. Biophysical Assays: Quantifying Molecular Interactions

Biophysical techniques provide a direct assessment of the binding events that underpin PROTAC function. They are invaluable for determining binding affinities and kinetics, which are critical parameters for structure-activity relationship (SAR) studies.

Technique Principle Information Gained Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as molecules bind and dissociate.[8]Binding affinity (KD), kinetics (ka, kd).[8]Real-time, label-free, high sensitivity.[9]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon molecular binding.[8]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]Label-free, in-solution, provides a complete thermodynamic profile.[9]Requires large amounts of pure protein, lower throughput.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[9]Binding affinity (KD), kinetics (ka, kd).[9]Real-time, label-free, higher throughput than SPR.Lower sensitivity than SPR.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[8]Binding affinity (KD).Homogeneous, in-solution, suitable for high-throughput screening.[2]Requires a fluorescent label, potential for interference from fluorescent compounds.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

This protocol outlines a general procedure for assessing the formation of a POI-PROTAC-E3 ligase ternary complex using SPR.

  • Immobilization: Covalently immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the E3 ligase-coated surface to determine the binary binding affinity and kinetics.

  • Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC with varying concentrations of the POI over the E3 ligase surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the affinity and kinetics of the ternary complex formation.

SPR_Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary 2. Inject PROTAC (Binary Interaction) Immobilize->Binary Ternary 3. Co-inject PROTAC + POI (Ternary Complex Formation) Binary->Ternary Analyze 4. Data Analysis (Affinity & Kinetics) Ternary->Analyze

Caption: A simplified workflow for SPR-based analysis of ternary complex formation.

II. Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biophysical assays provide detailed information on molecular interactions, cell-based assays are crucial for confirming that a PROTAC can effectively engage its target within the complex environment of a living cell.[10][11]

Technique Principle Information Gained Advantages Limitations
Western Blotting Quantifies the amount of a specific protein in a sample using antibodies.[7]Target protein degradation (DC50, Dmax).Simple, widely available, direct measure of protein levels.Low throughput, semi-quantitative.
NanoBRET™ Target Engagement Assay Measures the binding of a PROTAC to its target in live cells using bioluminescence resonance energy transfer (BRET).[12]Target engagement, cell permeability.Live-cell, quantitative, high-throughput.Requires genetic modification of cells to express a NanoLuc®-tagged target.
Cellular Thermal Shift Assay (CETSA®) Measures the change in the thermal stability of a protein upon ligand binding.[2]Target engagement in cells and tissues.Label-free, applicable to native proteins.Can be technically challenging, indirect measure of binding.
Immunoprecipitation (IP)-Western Blot Isolates a protein of interest and its binding partners from a cell lysate to detect ubiquitination.[12]Target protein ubiquitination.Direct evidence of the PROTAC's mechanism of action.Can be technically challenging, requires specific antibodies.
Experimental Protocol: Western Blotting for Quantifying Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the target protein levels to the loading control.

III. Proteomics: A Global View of PROTAC Specificity

Proteomics-based approaches offer a powerful tool for assessing the global effects of a PROTAC on the cellular proteome, providing critical insights into its selectivity and potential off-target effects.[1][4]

Technique Principle Information Gained Advantages Limitations
Quantitative Mass Spectrometry (MS) Identifies and quantifies thousands of proteins in a sample.Proteome-wide selectivity of the PROTAC, identification of off-target effects.Unbiased, global view of protein changes.Technically complex, requires specialized instrumentation and expertise.
Experimental Protocol: Quantitative Proteomics for Selectivity Profiling
  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling and Fractionation: Label the peptides with isobaric tags (e.g., TMT, iTRAQ) to enable multiplexed analysis. Fractionate the labeled peptides to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance profiles between the PROTAC-treated and control samples to identify proteins that are significantly up- or down-regulated.

Conclusion: An Integrated Approach to Validation

The successful development of a PROTAC requires a comprehensive and rigorous validation of its target engagement. No single technique can provide all the necessary information. Instead, a judicious combination of biophysical, cell-based, and proteomic assays is essential to build a complete picture of a PROTAC's mechanism of action, from its initial binding events to its ultimate effects on the cellular proteome. By employing such an integrated approach, researchers can confidently advance the most promising PROTAC candidates toward the clinic.

References

  • Advancing target validation with PROTAC technology - PubMed. Available from: [Link]

  • Application of PROTACs in Target Identification and Target Validation - PMC - NIH. Available from: [Link]

  • Advancing target validation with PROTAC technology - Taylor & Francis. Available from: [Link]

  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Available from: [Link]

  • Advancing target validation with PROTAC technology - The Hebrew University of Jerusalem. Available from: [Link]

  • Biophysical Tools for the Design and Development of PROTACs - Oxford Global. Available from: [Link]

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - NIH. Available from: [Link]

  • Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes - JoVE. Available from: [Link]

  • Application of PROTACs in target identification and validation - ScienceOpen. Available from: [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. Available from: [Link]

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books. Available from: [Link]

  • Advancing target validation with PROTAC technology - Taylor & Francis. Available from: [Link]

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In vivo stability comparison of "tert-butyl N-[6-(methylamino)hexyl]carbamate" and PEG linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Stability of Carbamate and PEG Linkers in Drug Development

In the landscape of advanced therapeutics, particularly in fields like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is not merely a spacer but a critical determinant of the agent's overall success. Its stability in systemic circulation directly influences the therapeutic index, balancing on-target efficacy against off-target toxicity.[1][2] An unstable linker can lead to premature payload release, causing systemic toxicity, while an overly stable linker might prevent the drug from reaching its intracellular target.[3][4]

This guide provides a detailed, objective comparison of the in vivo stability profiles of two distinct classes of linkers: the acid-labile tert-butyl N-[6-(methylamino)hexyl]carbamate and the stability-enhancing Polyethylene Glycol (PEG) linkers . We will delve into their chemical properties, mechanisms of degradation, and the experimental methodologies used to evaluate their performance, offering field-proven insights for researchers, scientists, and drug development professionals.

Fundamental Chemistry: A Tale of Two Linkers

The choice between a carbamate and a PEG linker is fundamentally a choice between conditional lability and enhanced stability. Their distinct chemical structures dictate their behavior in a complex biological environment.

This compound: The Acid-Labile Moiety

This molecule is a classic example of a carbamate linker, where a tert-butyloxycarbonyl (Boc) group protects a secondary amine on a hexyl spacer.[5][6] The Boc group is notoriously sensitive to acidic conditions, a property frequently exploited in organic synthesis and, crucially, in drug delivery.[7][8] In the context of a larger conjugate, this linker is designed to be stable at the physiological pH of blood (≈7.4) but to cleave and release its payload in the acidic microenvironments of endosomes (pH 5.5–6.5) and lysosomes (pH 4.5–5.0) following cellular internalization.[8][9]

Caption: Structure of this compound.

Polyethylene Glycol (PEG) Linkers: The Stability Enhancer

PEG linkers are flexible, hydrophilic polymers composed of repeating ethylene oxide units.[10] Unlike the carbamate, the ether backbone of PEG is highly stable and generally considered non-biodegradable under physiological conditions.[11] Their primary role is to improve the pharmacokinetic properties of a conjugate.[12] This "PEGylation" increases the molecule's hydrodynamic radius, which reduces renal clearance and prolongs circulation time.[13][14] Furthermore, the hydrophilic PEG chain creates a hydration shell that can mask the conjugate from proteolytic enzymes and the immune system, reducing immunogenicity and improving overall stability.[10][15]

Caption: General structure of a bifunctional PEG linker.

Comparative In Vivo Stability and Degradation Pathways

The fundamental structural differences between these linkers lead to divergent stability profiles in vivo.

  • Carbamate Linker: The stability of the tert-butyl carbamate linker is intentionally limited and environmentally dependent. In systemic circulation (pH 7.4), it exhibits reasonable stability, preventing widespread, premature drug release.[16] However, upon reaching the acidic environment of a tumor cell's lysosome, the carbamate bond is designed to undergo acid-catalyzed hydrolysis. This tandem reaction releases the payload, carbon dioxide, and tert-butanol, ensuring the active drug is liberated at its site of action.[17] This mechanism is a cornerstone of prodrug strategies where activation is triggered by a specific physiological cue.[18]

  • PEG Linker: The stability of a PEG linker is exceptionally high. The ether bonds of the polymer backbone are resistant to both hydrolysis and enzymatic degradation in mammals.[11] Therefore, the overall stability of a PEGylated conjugate is typically dictated by the chemistry used to attach the PEG linker to the payload or targeting molecule, not the PEG chain itself.[19] While some studies have noted enzymatic degradation by certain anaerobic bacteria, this is not a significant clearance pathway in humans.[20] The primary impact of PEG is not its own degradation, but its ability to protect the entire conjugate from degradation and clearance, thereby extending its half-life from minutes to hours or even days.[14][21]

Quantitative Data Summary

Direct head-to-head comparative data for "this compound" versus a specific PEG linker is sparse. However, by synthesizing data from studies on acid-labile linkers and various PEGylated conjugates, we can construct a comparative profile.

Parameter"this compound" LinkerPEG Linkers
Primary Cleavage Mechanism Acid-catalyzed hydrolysis in endo-lysosomal compartments (pH 4.5-6.5).[8][9]Generally non-cleavable; relies on degradation of the entire conjugate.[19]
Stability at pH 7.4 (Blood) Moderately to highly stable, designed to prevent premature release.[16]Very high; the PEG backbone is chemically inert.[11]
Effect on Conjugate Half-Life The half-life of the intact conjugate is determined by the rate of cleavage.Significantly increases circulation half-life by reducing renal clearance.[14][21]
Primary Degradation Products Free payload, hexamethylenediamine derivative, CO₂, tert-butanol.Depends on the terminal conjugation chemistry; the PEG polymer is largely excreted intact.[22]
Key Application Goal Conditional payload release at the target site (e.g., within a tumor cell).[23][24]Enhance systemic circulation time, stability, and solubility of the conjugate.[12][13]

Experimental Protocols for Stability Assessment

To move from theoretical properties to empirical data, rigorous experimental validation is essential. The following protocols represent the gold standard for assessing linker stability both in vitro and in vivo.

Protocol 1: In Vitro ADC Plasma Stability Assay

This assay provides a crucial first look at how a linker will behave in the complex environment of blood plasma, which contains a host of enzymes and proteins.[25][26]

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Methodology:

  • Preparation: Thaw human (or other species) plasma and the ADC test article. Bring both to 37°C.

  • Incubation: Spike the ADC into the plasma at a defined final concentration (e.g., 50-100 µg/mL). Immediately collect a T=0 time point aliquot.

  • Time Course: Incubate the mixture at 37°C. Collect additional aliquots at specified time points (e.g., 1, 6, 24, 48, 96 hours).

  • Sample Quenching: Immediately freeze collected aliquots at -80°C to halt any further degradation until analysis.

  • Analysis (LC-MS):

    • Thaw plasma samples and use immunoaffinity capture (e.g., Protein A/G beads) to isolate the ADC from plasma proteins.[2]

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads under acidic conditions.

    • Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[27] A decrease in DAR over time indicates linker cleavage.

  • Analysis (ELISA):

    • Alternatively, use a sandwich ELISA to quantify the concentration of intact, payload-conjugated ADC.[25] This provides a measure of the overall stability of the construct.

Caption: Workflow for an in vitro plasma stability assay.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

This is the definitive experiment to understand a conjugate's stability, distribution, and clearance in a living system.[1][12]

Objective: To determine the pharmacokinetic profile and in vivo stability of a drug conjugate.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., female BALB/c mice).

  • Administration: Administer the drug conjugate via a relevant route, typically intravenous (IV) injection, at a specified dose (e.g., 1-10 mg/kg).

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days).

  • Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.

  • Quantification of Total Antibody/Conjugate: Use a validated ligand-binding assay (e.g., ELISA) to measure the concentration of the total antibody (both conjugated and deconjugated) in the plasma samples over time.

  • Quantification of Intact Conjugate: Use a specific assay, such as LC-MS to measure DAR or a format-specific ELISA, to determine the concentration of the intact, payload-bearing conjugate.[28][29]

  • Data Analysis:

    • Plot the concentration of total antibody and intact conjugate versus time.

    • Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

    • A divergence between the total antibody and intact conjugate curves indicates in vivo linker cleavage.

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion: Selecting the Right Tool for the Job

The in vivo stability of a linker is not a matter of "good" or "bad," but of fitness for purpose. The comparison between This compound and PEG linkers perfectly illustrates this principle.

  • The carbamate linker is a sophisticated tool for conditional payload release. Its designed instability in acidic environments makes it ideal for ADCs and other targeted therapies that rely on cellular internalization to reach low-pH compartments, thereby maximizing on-target effects while minimizing systemic exposure to the free drug.[23][24]

  • PEG linkers are the workhorses of pharmacokinetic optimization. Their exceptional stability and hydrophilicity are leveraged to extend the circulation time and reduce the immunogenicity of therapeutic molecules, making them indispensable for biologics and nanoparticles that need to persist in the body to exert their effect.[30][31]

Ultimately, the rational design of a successful drug conjugate requires a deep understanding of the interplay between the linker, the payload, and the biological target.[32] By employing the rigorous experimental methods described here, researchers can empirically determine the optimal linker strategy, balancing the critical parameters of stability and payload release to develop safer and more effective therapeutics.

References

  • Chen, Y., et al. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 2078, 353-359. Retrieved from [Link]

  • Usama, S. M., et al. (2022). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • De Gier, et al. (2007). A mechanistic study on the chemical and enzymatic degradation of PEG-Oligo(epsilon-caprolactone) micelles. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Hesketh, G. E., et al. (2021). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]

  • Wang, Y., et al. (2018). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ChemRxiv. (2021). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry. Retrieved from [Link]

  • Feng, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics. Retrieved from [Link]

  • Dal-Pozzo, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]

  • AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. Biomacromolecules. Retrieved from [Link]

  • ResearchGate. (2022). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

  • Frings, J., et al. (1992). Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1. Applied and Environmental Microbiology. Retrieved from [Link]

  • Yoshida, T., et al. (2022). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry. Retrieved from [Link]

  • Sharma, V. K., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Li, Y., et al. (2023). In vitro enzymatic degradation of the PTMC/cross-linked PEGDA blends. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Kim, Y., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. Retrieved from [Link]

  • Wang, Y., et al. (2018). Clickable, acid labile immunosuppressive prodrugs for in vivo targeting. Chemical Communications. Retrieved from [Link]

  • Mor, M., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

  • Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research. Retrieved from [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Retrieved from [Link]

  • Simon, A., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. Bioconjugate Chemistry. Retrieved from [Link]

  • He, Z., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]

  • Tondera, C., et al. (2022). Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices. ACS Applied Bio Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Linker Toxicity Comparison – a) Structures of the compared PEG lipids.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Retrieved from [Link]

  • Tihon, C. Y., et al. (2023). Design and Synthesis of Hydrolytically Degradable PEG Carbamate, Carbonate, and Ester Derivatives to Induce Reversible Biostasis. Biomacromolecules. Retrieved from [Link]

  • Marker, S. C., et al. (2022). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2022). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl N-[6-(methylamino)hexyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is as crucial as its application in an experiment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl N-[6-(methylamino)hexyl]carbamate (CAS No. 1013915-06-4), a common PROTAC linker used in drug development.[1] The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is an organic compound whose hazard profile necessitates careful handling. While a full toxicological profile may not be extensively documented, related carbamate compounds and available safety information indicate potential hazards.[2][3]

Regulatory Framework: The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Carbamate-containing wastes, in particular, have specific treatment standards that must be met before land disposal.[5] Therefore, this compound must be treated as a hazardous waste unless officially determined otherwise by a qualified environmental health and safety (EHS) professional. It is imperative not to dispose of this chemical down the drain or in regular trash.[4][6]

Key Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation or burns upon contact.[7]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[7]

Hazard Category GHS Hazard Statement Precautionary Statement (Disposal Relevant)
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Eye DamageH318: Causes serious eye damageP280: Wear eye protection/face protection.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
General Disposal-P501: Dispose of contents/container in accordance with local regulation.[3]
Pre-Disposal: Safe Handling and Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and storage of the waste as it is generated.

Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is non-negotiable for your safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or holes before use.[8]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing.[8]

Waste Segregation: The principle of segregating incompatible chemicals is critical to prevent dangerous reactions in the waste container.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents and acids .[2]

  • Action: Store waste containing this compound in a dedicated container, separate from oxidizing agents (e.g., nitrates, perchlorates) and strong acids. Waste streams should be segregated by compatibility, not alphabetically.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound for final disposal by a licensed professional service.

Step 1: Container Selection and Preparation

  • 1.1. Choose a Compatible Container: Use a sturdy, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. Plastic is often preferred to minimize the risk of breakage.[4]

  • 1.2. Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[9][10] At a minimum, the label should include:

    • The words "Hazardous Waste"[4]

    • Full Chemical Name: "this compound" (no formulas or abbreviations)[4]

    • Principal Investigator's Name and Contact Information[4]

    • Laboratory Location (Building and Room Number)[4]

Step 2: Waste Accumulation

  • 2.1. Adding Waste: As waste is generated, carefully add it to the designated container. Always perform this action inside a certified chemical fume hood to avoid inhalation of any potential vapors.

  • 2.2. Keep Container Closed: The container must be kept tightly sealed at all times, except when you are actively adding waste.[9] This prevents the release of vapors into the laboratory atmosphere.

  • 2.3. Update Contents List: If you are adding this waste to a mixed solvent stream (e.g., from a chromatography run), you must list every chemical component and its estimated percentage on the hazardous waste tag.[4]

  • 2.4. Do Not Overfill: Fill the container to no more than 75-80% of its total capacity.[11] This headspace allows for vapor expansion and reduces the risk of spills during transport.

Step 3: Preparing for Pickup

  • 3.1. Finalize the Label: Once the container is full (or you are finished generating this waste stream), complete the hazardous waste tag. Fill in the date the container was filled.[10]

  • 3.2. Store Safely: Store the sealed and labeled container in a designated, secondary containment unit (such as a chemical-resistant tray or tub) in a well-ventilated area, away from incompatible materials.[10]

  • 3.3. Schedule Disposal: Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup. Do not transport hazardous waste yourself.[10]

Disposal of Contaminated Labware:

  • Solid Waste: Disposable labware (e.g., pipette tips, gloves, weighing paper) that is contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag or container. This container must also be labeled as "Hazardous Waste" with the chemical name listed.[9]

  • Empty Containers: An "empty" container that held the pure chemical must be managed carefully. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[9] The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the container can often be disposed of as regular trash, but you must deface or remove the original label first.[10]

Emergency Procedures: Spills and Exposure

Accidents can happen, and being prepared is essential.

Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Exposure Protocol:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound waste.

Caption: Waste Disposal Workflow for this compound.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

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Navigating the Unseen: A Guide to Safely Handling Tert-butyl N-[6-(methylamino)hexyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the synthesis of novel molecules is a daily reality. Among these is tert-butyl N-[6-(methylamino)hexyl]carbamate, a valuable PROTAC (Proteolysis Targeting Chimera) linker used in the targeted degradation of proteins.[1] While its role in advancing therapeutic interventions is significant, a comprehensive understanding of its safe handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, the broader family of carbamates presents a range of potential hazards. Structurally similar compounds are known to cause skin and eye irritation, with some possessing the potential for more severe effects. For instance, tert-Butyl Methyl[2-(methylamino)ethyl]carbamate is classified as causing severe skin burns and eye damage. Therefore, a conservative approach to handling is essential.

Anticipated Hazards:

  • Skin Irritation/Corrosion: Direct contact may cause redness, itching, or more severe burns.

  • Serious Eye Damage: Contact with eyes could lead to significant and potentially irreversible damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

GHS Hazard Statements for Structurally Similar Compounds:

Hazard StatementDescriptionSource
H315Causes skin irritationBLDpharm Safety Information[3]
H318Causes serious eye damageBLDpharm Safety Information[3]
H335May cause respiratory irritationBLDpharm Safety Information[3]
H314Causes severe skin burns and eye damageTCI Chemicals Safety Data Sheet

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a splash hazard.Protects against splashes and aerosols that could cause serious eye damage. The carbamate functional group, present in this compound, is a known irritant.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use. Lab Coat: A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities or when splashing is likely.Carbamates can be absorbed through the skin. A physical barrier is necessary to prevent direct contact.[2] Contaminated work clothing should not be taken home and should be decontaminated or disposed of properly.[2]
Respiratory Protection Generally not required when handled in a properly functioning chemical fume hood. If engineering controls are not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.Inhalation of dust or aerosols can cause respiratory irritation.[3] Engineering controls are the preferred method of exposure mitigation. Respirators should be used as a secondary protective measure in accordance with a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-rehearsed operational plan is the foundation of a safe laboratory environment.

Pre-Handling Checklist:
  • Information Review: Read and understand this guide and any available safety information for similar compounds.

  • Location of Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

Handling Procedure:
  • Work Area Preparation: Conduct all handling of this compound within a certified chemical fume hood.[4] Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: If working with a solid, handle it as a powder. Use a spatula for transfers to minimize dust generation. For solutions, use appropriate volumetric glassware and a pipette with a bulb or an automated pipetting system. Never pipette by mouth.

  • Reaction Setup: If using in a reaction, ensure all glassware is securely clamped and that any potential pressure buildup is safely managed.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and properly dispose of or decontaminate PPE. Wash hands and arms thoroughly with soap and water.

Visualizing the Workflow: A Path to Safety

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Review Safety Guide & Risk Assessment Locate Locate Safety Equipment Prep->Locate FumeHood Verify Fume Hood Function Locate->FumeHood PPE_Inspect Inspect PPE FumeHood->PPE_Inspect Don_PPE Don Appropriate PPE PPE_Inspect->Don_PPE Weigh Weighing & Transfer Don_PPE->Weigh React Reaction Setup Weigh->React Decon Decontaminate Surfaces & Equipment React->Decon Remove_PPE Remove & Dispose/Decontaminate PPE Decon->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash Segregate Segregate Waste Wash->Segregate Label Label Waste Container Segregate->Label Dispose Dispose via Approved Channels Label->Dispose

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation:
  • Solid Waste: Place any solid waste, such as contaminated gloves, bench paper, and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[5]

Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume

  • The date of accumulation

  • The primary hazards (e.g., "Irritant," "Corrosive" - based on available data for similar compounds)

Final Disposal:
  • Follow your institution's specific guidelines for the disposal of chemical waste.

  • Waste should be collected by a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent. Large Spill: Evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

  • TCI Chemicals. (2024). Safety Data Sheet: tert-Butyl Methyl[2-(methylamino)ethyl]carbamate.
  • Fisher Scientific. (2009). Safety Data Sheet: tert-Butylamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl carbamate.
  • Chem-Impex. (n.d.). tert-Butyl-n-(6-methoxy-3-pyridyl)carbamate.
  • BIOFOUNT. (n.d.). 1013915-06-4|this compound.
  • MedChemExpress. (n.d.). This compound.
  • BLDpharm. (n.d.). 1013915-06-4|this compound.
  • MedChemExpress. (2025). tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate-SDS.
  • Enamine. (n.d.). Safety Data Sheet: tert-butyl N-{2-[2-(methylamino)ethyl]cyclopentyl}carbamate.
  • PubChem. (n.d.). tert-Butyl (6-bromohexyl)carbamate.
  • ACS Omega. (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • UNSW Sydney. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Karolinska Institutet. (2025). Laboratory waste.
  • MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents.
  • Echemi. (n.d.). tert-butyl-n-(6-methoxy-3-pyridyl)carbamate.
  • PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.